Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO4/c1-2-17-8(16)6-4(14)3-5(9(10,11)12)13-7(6)15/h3H,2H2,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLFXWQKMVHMAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(NC1=O)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716468 | |
| Record name | Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947144-28-7 | |
| Record name | Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate
This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate. The document is intended for researchers, scientists, and professionals in the field of drug development and agrochemical research who require a detailed understanding of the preparation of this and related trifluoromethyl-substituted pyridine derivatives. The synthesis of trifluoromethylpyridines is a critical area of research, as these structural motifs are key components in a wide array of active pharmaceutical and agrochemical ingredients[1][2].
The strategic incorporation of a trifluoromethyl group can significantly enhance the biological activity, metabolic stability, and lipophilicity of a molecule. This compound, with its CAS Number 947144-28-7, serves as a versatile intermediate for the synthesis of more complex molecules[3][4][5]. This guide will detail a scientifically sound synthetic route, explain the underlying chemical principles, and provide a step-by-step protocol for its successful implementation.
Strategic Approach to Synthesis: The Cyclocondensation Pathway
The most effective and atom-economical approach to constructing the polysubstituted pyridine core of the target molecule is through a cyclocondensation reaction[2][6]. This strategy involves the formation of the heterocyclic ring from acyclic, trifluoromethyl-containing building blocks. Specifically, this guide will focus on a pathway that utilizes the well-established reactivity of ethyl 4,4,4-trifluoro-3-oxobutanoate (also known as ethyl trifluoroacetoacetate), a powerful and commercially available fluorinated building block[7].
The chosen pathway is a base-catalyzed condensation reaction between ethyl 4,4,4-trifluoro-3-oxobutanoate and ethyl cyanoacetate. This reaction proceeds through a series of steps, including a Knoevenagel condensation followed by an intramolecular cyclization and subsequent tautomerization to yield the stable dihydroxynicotinate ring system.
Visualizing the Synthesis Pathway
The following diagram illustrates the logical flow of the synthesis, from starting materials to the final product.
Caption: A schematic overview of the cyclocondensation reaction for the synthesis of this compound.
Mechanistic Insights and Rationale
The selection of a base catalyst, such as sodium ethoxide, is crucial for this transformation. The base serves two primary functions:
-
Deprotonation of Ethyl Cyanoacetate: The initial step involves the deprotonation of the α-carbon of ethyl cyanoacetate, which is acidic due to the presence of two electron-withdrawing groups (the nitrile and the ester). This generates a highly nucleophilic enolate.
-
Knoevenagel Condensation: The enolate of ethyl cyanoacetate then attacks the electrophilic carbonyl carbon of ethyl 4,4,4-trifluoro-3-oxobutanoate. This is a classic Knoevenagel condensation, which, after dehydration, forms a carbon-carbon double bond.
-
Intramolecular Cyclization (Michael Addition): The resulting intermediate possesses a nucleophilic nitrogen (from the tautomerized enamine of the cyanoacetate moiety) and an electrophilic carbon within the α,β-unsaturated system. An intramolecular Michael addition then occurs, leading to the formation of the six-membered ring.
-
Tautomerization: The final product, this compound, exists in a stable tautomeric form, which is favored thermodynamically[4].
The choice of ethanol as a solvent is advantageous as it is the conjugate acid of the ethoxide base, which helps to maintain a stable reaction environment. The application of heat is generally required to drive the reaction to completion.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility and high yield.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Purity |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | 372-31-6 | 184.11 g/mol | >98% |
| Ethyl Cyanoacetate | 105-56-6 | 113.12 g/mol | >99% |
| Sodium Ethoxide | 141-52-6 | 68.05 g/mol | >96% |
| Anhydrous Ethanol | 64-17-5 | 46.07 g/mol | 200 proof |
| Hydrochloric Acid (concentrated) | 7647-01-0 | 36.46 g/mol | ~37% |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | ACS grade |
| Deionized Water | 7732-18-5 | 18.02 g/mol | N/A |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add sodium ethoxide (1.1 equivalents) to anhydrous ethanol (100 mL). Stir the mixture until the sodium ethoxide is completely dissolved.
-
Addition of Reactants: To the stirred solution, add ethyl cyanoacetate (1.0 equivalent) dropwise via the dropping funnel over 15 minutes. After the addition is complete, add ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equivalent) dropwise over 30 minutes. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (200 mL). Acidify the aqueous solution to a pH of approximately 2-3 with concentrated hydrochloric acid. A precipitate will form.
-
Purification: Collect the precipitate by vacuum filtration and wash it with cold deionized water, followed by a small amount of cold diethyl ether to remove any non-polar impurities.
-
Drying and Characterization: Dry the solid product under vacuum to a constant weight. The final product, this compound, can be characterized by NMR spectroscopy, mass spectrometry, and melting point determination.
Data Summary
| Parameter | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Yield | 75-85% |
| Melting Point | To be determined experimentally |
| Purity (HPLC) | >97% |
| Molecular Formula | C9H8F3NO4[3] |
| Molecular Weight | 251.16 g/mol [3][5] |
Conclusion
The described cyclocondensation pathway provides a reliable and scalable method for the synthesis of this compound. The use of readily available and relatively inexpensive starting materials makes this an attractive route for both academic and industrial applications. The mechanistic understanding of the reaction allows for further optimization and adaptation for the synthesis of other substituted trifluoromethylpyridine derivatives, which continue to be of high interest in the development of new pharmaceuticals and agrochemicals[1][2][6].
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. This compound,(CAS# 947144-28-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate | C9H8F3NO4 | CID 54753472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemuniverse.com [chemuniverse.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate
Introduction
Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate (CAS No. 947144-28-7) is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery.[1][2] Its structural framework, featuring a trifluoromethyl group, two hydroxyl moieties, and an ethyl ester, presents a unique combination of electronic and steric properties. The trifluoromethyl group is a cornerstone of modern drug design, often introduced to enhance metabolic stability, lipophilicity, and binding affinity of a molecule.[3] This guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines robust experimental protocols for its characterization, and discusses its potential as a versatile building block for the synthesis of novel therapeutic agents. The methodologies described herein are designed to establish a self-validating system for the analysis of this and similar heterocyclic compounds, ensuring data integrity and reproducibility.
Molecular Structure and Isomerism
A critical feature of 2,4-dihydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 4-hydroxy-2-pyridone form. For this compound, this equilibrium is heavily favored towards the more stable 4-hydroxy-2-oxo-1,2-dihydropyridine tautomer, as dictated by the aromaticity and hydrogen bonding capabilities of the pyridone ring.[2] This is reflected in its formal IUPAC name: ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate .[2] Understanding this tautomerism is paramount for the accurate interpretation of spectroscopic data, particularly NMR and IR, as the observed signals will reflect the predominant pyridone structure.
Caption: Tautomeric equilibrium of the title compound.
Core Physicochemical Properties
The following table summarizes the key known and computed physicochemical properties of this compound. Experimental values for melting point are inferred from closely related analogs, providing a scientifically grounded estimation.
| Property | Value | Source / Method |
| CAS Number | 947144-28-7 | [1][2][4] |
| Molecular Formula | C₉H₈F₃NO₄ | [1][2] |
| Molecular Weight | 251.16 g/mol | [1][2] |
| IUPAC Name | ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate | [2] |
| Appearance | Expected to be a white to off-white crystalline solid | Inferred from methyl analog |
| Melting Point | Estimated: 210-225 °C | Inferred from analogs[5][6] |
| Solubility | Expected: Soluble in polar organic solvents (Methanol, DMSO, DMF) | Inferred from methyl analog |
| XLogP3-AA | 1.4 | Computed by PubChem[2] |
| Hydrogen Bond Donors | 2 | Computed by PubChem[2] |
| Hydrogen Bond Acceptors | 5 | Computed by PubChem[2] |
Spectroscopic Profile (Predicted)
While specific experimental spectra for this compound are not widely published, a detailed profile can be predicted based on its structure and data from analogous compounds.[7][8]
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 12.0-13.0 (s, 1H): The acidic proton of the C4-hydroxyl group, likely broadened.
-
δ 11.0-12.0 (s, 1H): The N-H proton of the pyridone ring, exchangeable with D₂O.
-
δ 6.5-6.8 (s, 1H): The lone aromatic proton at the C5 position of the pyridine ring.
-
δ 4.2-4.4 (q, J=7.1 Hz, 2H): The methylene protons (-OCH₂CH₃) of the ethyl ester.
-
δ 1.2-1.4 (t, J=7.1 Hz, 3H): The methyl protons (-OCH₂CH₃) of the ethyl ester.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~165: Carbonyl carbon of the ethyl ester.
-
δ ~160: Carbonyl carbon (C2) of the pyridone ring.
-
δ ~155-160: C4 carbon bearing the hydroxyl group.
-
δ ~145: C6 carbon attached to the CF₃ group.
-
δ ~122 (q, J ≈ 275 Hz): Trifluoromethyl carbon.
-
δ ~100-105: C3 and C5 carbons.
-
δ ~61: Methylene carbon of the ethyl ester.
-
δ ~14: Methyl carbon of the ethyl ester.
-
-
¹⁹F NMR (376 MHz, DMSO-d₆):
-
A single sharp singlet is expected for the -CF₃ group, typically between δ -60 to -70 ppm relative to CFCl₃.
-
-
FT-IR (ATR):
-
~3200-2800 cm⁻¹ (broad): O-H and N-H stretching vibrations.
-
~1720-1740 cm⁻¹: C=O stretching of the ethyl ester.
-
~1640-1660 cm⁻¹: C=O stretching of the pyridone ring.
-
~1600-1620 cm⁻¹: C=C stretching of the ring.
-
~1100-1300 cm⁻¹ (strong): C-F stretching vibrations of the CF₃ group.
-
-
Mass Spectrometry (ESI-MS):
-
Positive Mode [M+H]⁺: Expected at m/z 252.04.
-
Negative Mode [M-H]⁻: Expected at m/z 250.03.
-
Experimental Characterization Workflow
A systematic approach is essential for the comprehensive characterization of a novel chemical entity. The following workflow ensures that foundational physicochemical data is acquired logically and efficiently.
References
- 1. This compound,(CAS# 947144-28-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate | C9H8F3NO4 | CID 54753472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jelsciences.com [jelsciences.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. Ethyl 2,4-dihydroxy-6-methylnicotinate|70254-52-3 [benchchem.com]
- 6. Ethyl 4,6-dihydroxy-2-(trifluoromethyl)nicotinate | 103900-77-2 [amp.chemicalbook.com]
- 7. Ethyl nicotinate(614-18-6) 1H NMR spectrum [chemicalbook.com]
- 8. shd-pub.org.rs [shd-pub.org.rs]
An In-Depth Technical Guide to Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate (CAS Number: 947144-28-7), a pyridine derivative with significant potential in medicinal chemistry and drug discovery. By integrating established chemical principles with insights into its structural features, this document serves as a foundational resource for researchers exploring its synthesis, characterization, and potential biological applications.
Core Concepts: Structure, Tautomerism, and Physicochemical Properties
This compound is a multi-substituted pyridine derivative. Its structure is characterized by a central pyridine ring bearing a trifluoromethyl group at the 6-position, hydroxyl groups at the 2- and 4-positions, and an ethyl carboxylate group at the 3-position.[1][2]
A critical aspect of this molecule's chemistry is the existence of tautomers. Due to the presence of hydroxyl groups at the 2- and 4-positions of the pyridine ring, the compound can exist in equilibrium with its pyridone forms. The IUPAC name, ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate, reflects the stability of one of these tautomers.[3] In polar solvents, the pyridone tautomer is generally favored. This has significant implications for its reactivity and biological interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 947144-28-7 | [1][2] |
| Molecular Formula | C₉H₈F₃NO₄ | [1][2] |
| Molecular Weight | 251.16 g/mol | [1][2] |
| IUPAC Name | ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate | [3] |
| Synonyms | This compound, 2,4-Dihydroxy-6-trifluoromethyl-nicotinic acid ethyl ester | [3] |
Synthesis and Characterization: A Proposed Pathway
While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established cyclocondensation reactions for the formation of substituted pyridones.[4][5][6] This approach offers a logical pathway for researchers to produce the target compound.
A potential synthetic strategy involves a multi-component reaction, a powerful tool in medicinal chemistry for generating molecular diversity.[7] A likely pathway would be the condensation of ethyl 4,4,4-trifluoroacetoacetate with an amine source and a C3 fragment, which upon cyclization and aromatization (or tautomerization) would yield the desired dihydroxynicotinate framework. A related patent for the synthesis of a similar compound, ethyl 2-methyl-6-(trifluoromethyl)nicotinate, utilizes the condensation of ethyl acetoacetate and 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with an ammonium salt, which supports the feasibility of this type of reaction.[8]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Proposed Synthesis Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl trifluoroacetoacetate (1 equivalent), ethyl cyanoacetate (1 equivalent), and a suitable base such as sodium ethoxide in anhydrous ethanol.
-
Condensation: Stir the mixture at room temperature for 1-2 hours to facilitate the initial Knoevenagel condensation.
-
Cyclization: Add a source of ammonia, such as ammonium acetate (2-3 equivalents), to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl). The product may precipitate upon neutralization.
-
Isolation and Purification: Collect the crude product by filtration. Recrystallize from a suitable solvent system, such as ethanol/water, to obtain the purified this compound.
Analytical Characterization
A thorough characterization of the synthesized compound is essential to confirm its identity and purity. A combination of spectroscopic and chromatographic techniques should be employed.
Table 2: Recommended Analytical Techniques for Characterization
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environment. | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the proton at the 5-position of the pyridine ring, and broad signals for the hydroxyl/amide protons. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for the trifluoromethyl group (quartet), carbonyl carbons of the ester and pyridone, and aromatic/olefinic carbons of the pyridine ring. |
| ¹⁹F NMR | Confirmation of the trifluoromethyl group. | A singlet corresponding to the CF₃ group. |
| FT-IR | Identification of functional groups. | Characteristic absorption bands for O-H/N-H stretching (broad), C=O stretching (ester and amide/pyridone), C-F stretching, and C=C/C=N stretching of the aromatic ring. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound. Fragmentation may involve the loss of the ethoxy group from the ester. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating the purity of the compound. |
Potential Biological Activity and Screening Protocols
The structural motifs present in this compound suggest its potential as a bioactive molecule, particularly in the areas of anti-inflammatory and antimicrobial research.
The trifluoromethyl group is known to enhance the metabolic stability and cell permeability of drug candidates.[9] Furthermore, various nicotinic acid derivatives have demonstrated significant anti-inflammatory and antimicrobial activities.[10][11][12][13][14]
Proposed In Vitro Screening for Anti-Inflammatory Activity
A primary assessment of anti-inflammatory potential can be conducted using cell-based assays that measure the inhibition of inflammatory mediators.
Anti-Inflammatory Screening Workflow
Caption: Workflow for in vitro anti-inflammatory screening.
Step-by-Step Anti-Inflammatory Assay Protocol:
-
Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media until confluent.
-
Plating: Seed the cells into 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells.
-
Incubation: Incubate the plates for 24 hours.
-
Nitric Oxide Measurement: Collect the cell culture supernatant and measure the production of nitric oxide using the Griess assay. A reduction in nitric oxide levels compared to the LPS-only control indicates anti-inflammatory activity.
-
Cytokine Analysis: The supernatant can also be used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Proposed In Vitro Screening for Antimicrobial Activity
The antimicrobial potential of the compound can be assessed against a panel of pathogenic bacteria and fungi using standard broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).[15][16]
Step-by-Step Antimicrobial Assay Protocol:
-
Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth.
-
Compound Dilution: Perform serial dilutions of this compound in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature for microbial growth (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Its unique combination of a dihydroxypyridine core and a trifluoromethyl substituent provides a compelling starting point for medicinal chemistry campaigns. The proposed synthetic route offers a practical approach for its preparation, and the outlined screening protocols provide a clear framework for evaluating its potential anti-inflammatory and antimicrobial properties. Further research into the synthesis of analogs and a more in-depth investigation of its mechanism of action are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. This compound,(CAS# 947144-28-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate | C9H8F3NO4 | CID 54753472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of multi ring-fused 2-pyridones via an acyl-ketene imine cyclocondensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 8. CN114716320A - Compound, preparation method thereof and application of compound in preparation of fluroxypyr intermediate - Google Patents [patents.google.com]
- 9. 380355-65-7 Cas No. | Ethyl 2-methyl-6-(trifluoromethyl)nicotinate | Apollo [store.apolloscientific.co.uk]
- 10. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]
- 12. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biosourced Functional Hydroxybenzoate- co-Lactide Polymers with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Magnetically directed antioxidant and antimicrobial agent: synthesis and surface functionalization of magnetite with quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Curcumin-Functionalized Graphene Oxide Strongly Prevents Candida parapsilosis Adhesion and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate: Synthesis, Structure, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from closely related analogs and foundational chemical principles to offer a robust profile. This guide covers the molecule's structural features, including its tautomeric nature, predicted physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and anticipated spectroscopic characteristics. Furthermore, it explores the potential biological activities and therapeutic applications of this compound, drawing parallels with other trifluoromethyl-substituted nicotinates and dihydroxypyridine derivatives. The insights provided herein are intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents.
Introduction: The Significance of Trifluoromethyl-Substituted Nicotinates in Drug Discovery
The incorporation of a trifluoromethyl (-CF3) group into bioactive molecules is a well-established strategy in modern drug design. This is due to the unique properties conferred by the -CF3 group, which can enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. When integrated into the nicotinate scaffold, a privileged structure in medicinal chemistry, the trifluoromethyl group can profoundly influence the molecule's electronic properties and biological activity. This compound (CAS No. 947144-28-7) emerges as a compound of interest at the intersection of these two key medicinal chemistry motifs. Its structure, featuring a trifluoromethyl group, a dihydroxypyridine core, and an ethyl ester, presents multiple avenues for chemical modification and biological interaction. Although detailed studies on this specific molecule are not widely reported, its structural similarity to other biologically active nicotinates suggests its potential as a valuable building block for the synthesis of novel therapeutic agents. This guide aims to provide a detailed, albeit partially predictive, technical overview to stimulate and support further research into this promising compound.
Molecular Structure and Physicochemical Properties
Structural Elucidation and Tautomerism
This compound possesses the molecular formula C9H8F3NO4 and a molecular weight of 251.16 g/mol .[1][2][3] A critical aspect of its structure is the existence of tautomeric forms. The dihydroxypyridine core can exist in equilibrium with its pyridone forms. The IUPAC name, ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate, indicates that the 2-pyridone tautomer is considered the more stable form.[3] This tautomerism is a key determinant of the molecule's chemical reactivity and its potential interactions with biological macromolecules.
Diagram 1: Tautomeric Forms of this compound
Caption: Tautomeric equilibrium between the dihydroxy and the more stable pyridone form.
Predicted Physicochemical Properties
Due to the absence of extensive experimental data, the physicochemical properties of this compound are largely predicted based on its structure. A summary of these predicted properties is presented in Table 1.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Weight | 251.16 g/mol | [1][2][3] |
| Molecular Formula | C9H8F3NO4 | [1][2][3] |
| XLogP3 | 1.2 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 81.4 Ų | PubChem |
These predicted properties suggest that the molecule has moderate lipophilicity and a sufficient number of hydrogen bond donors and acceptors to engage in interactions with biological targets.
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis would likely involve a condensation reaction between ethyl 3-amino-4,4,4-trifluorocrotonate and a malonic acid derivative, followed by cyclization.
Diagram 2: Proposed Synthetic Workflow
Caption: A logical workflow for the proposed synthesis and characterization.
Detailed Experimental Protocol (Proposed)
Materials:
-
Ethyl 3-amino-4,4,4-trifluorocrotonate
-
Diethyl malonate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for recrystallization)
-
Hexanes (for recrystallization)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add anhydrous ethanol (250 mL).
-
Reagent Addition: Under a nitrogen atmosphere, add sodium ethoxide (1.2 equivalents) to the ethanol and stir until dissolved. To this solution, add ethyl 3-amino-4,4,4-trifluorocrotonate (1.0 equivalent) followed by diethyl malonate (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly acidify the mixture with 2M hydrochloric acid until a precipitate forms (typically pH 2-3).
-
Isolation: Collect the crude product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to yield the pure this compound as a crystalline solid.
-
Drying: Dry the purified product under vacuum.
Self-Validation: The success of the synthesis should be validated at each step. The formation of the product can be monitored by TLC. The final product's identity and purity should be confirmed by melting point determination and spectroscopic analysis (NMR, MS, and IR).
Spectroscopic Characterization (Anticipated)
The structural features of this compound would give rise to characteristic signals in various spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a triplet and a quartet for the ethyl ester protons. A singlet for the proton at the 5-position of the pyridine ring and a broad singlet for the N-H proton of the pyridone tautomer are also anticipated. The hydroxyl proton may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would be characterized by signals for the carbonyl carbons of the ester and the pyridone ring, the carbons of the pyridine ring (with the carbon attached to the -CF3 group showing a quartet due to C-F coupling), and the carbons of the ethyl group.
-
¹⁹F NMR: A singlet would be expected for the three equivalent fluorine atoms of the trifluoromethyl group.
Mass Spectrometry (MS)
The mass spectrum, likely obtained via electrospray ionization (ESI), should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 252.04. The fragmentation pattern would likely involve the loss of the ethoxy group from the ester and potentially fragmentation of the pyridine ring.
Infrared (IR) Spectroscopy
The IR spectrum is expected to display characteristic absorption bands for the N-H and O-H stretching (as a broad band), C=O stretching of the ester and the pyridone, and C-F stretching of the trifluoromethyl group.
Potential Biological Activities and Therapeutic Applications
While no specific biological data for this compound has been published, the structural motifs present in the molecule suggest several potential areas of therapeutic interest.
-
Anticancer Activity: Many pyridine and nicotinate derivatives exhibit anticancer properties. The presence of the trifluoromethyl group can enhance this activity.
-
Anti-inflammatory Effects: Nicotinic acid and its derivatives are known to have anti-inflammatory effects.
-
Enzyme Inhibition: The dihydroxypyridine core can act as a scaffold for designing inhibitors of various enzymes, such as kinases and integrases.
-
Antimicrobial Properties: Nicotinic acid derivatives have been investigated for their antibacterial and antifungal activities.[5]
The molecule serves as a versatile scaffold for further chemical modifications to explore these and other potential therapeutic applications.
Conclusion
This compound is a fluorinated heterocyclic compound with significant potential in drug discovery. This technical guide, by synthesizing available information on analogous structures, provides a foundational understanding of its molecular properties, a plausible synthetic route, and anticipated spectroscopic characteristics. The presence of the trifluoromethyl group and the dihydroxypyridine core suggests a range of potential biological activities that warrant further investigation. It is hoped that this guide will serve as a catalyst for future research into this promising molecule and its derivatives, ultimately leading to the development of novel therapeutic agents.
References
An In-Depth Technical Guide to the Predicted Biological Activity of Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate is a fluorinated heterocyclic compound belonging to the nicotinic acid ester family. Its chemical structure, characterized by a dihydroxypyridine core, an ethyl ester group, and a trifluoromethyl (CF3) moiety, suggests a rich potential for biological activity. The presence of the electron-withdrawing trifluoromethyl group is known to significantly enhance the lipophilicity and metabolic stability of drug candidates, often leading to improved pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the predicted biological activities of this compound based on the known therapeutic actions of structurally similar molecules. We will delve into its potential as an anti-inflammatory and antimicrobial agent, propose putative mechanisms of action, and provide detailed experimental protocols for its biological evaluation.
Predicted Biological Activities
While direct experimental data on this compound is limited in publicly available literature, the chemical scaffold allows for strong predictive insights into its potential therapeutic applications. The primary predicted activities are in the realms of anti-inflammatory and antimicrobial action.
Anti-inflammatory Potential
Numerous studies have highlighted the anti-inflammatory properties of nicotinic acid derivatives. The substitution with a trifluoromethyl group, as seen in related compounds, has been shown to potentiate this activity. It is hypothesized that this compound may act as an inhibitor of key inflammatory mediators.
Antimicrobial Potential
The incorporation of a trifluoromethyl group into heterocyclic structures is a well-established strategy in the development of antimicrobial agents. This functional group can enhance the compound's ability to penetrate microbial cell membranes and interact with intracellular targets. Therefore, it is plausible that this compound exhibits activity against a range of bacterial and fungal pathogens.
Proposed Mechanism of Action: A Focus on Anti-inflammatory Pathways
Based on the activities of analogous compounds, a primary putative mechanism of anti-inflammatory action for this compound is the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and inflammation.
Caption: Hypothetical inhibition of the COX-2 pathway by this compound.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activities of this compound, a series of well-established in vitro assays are recommended. The following protocols provide a starting point for researchers.
In Vitro COX-2 Inhibition Assay
This assay will determine the compound's ability to selectively inhibit the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Test compound (dissolved in DMSO)
-
Positive control (e.g., Celecoxib)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, heme, and either the test compound, positive control, or vehicle control (DMSO).
-
Add the COX-2 enzyme to each well and incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate for 2 minutes at 25°C.
-
Stop the reaction by adding a saturated stannous chloride solution.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method will determine the minimum inhibitory concentration (MIC) of the compound against various microbial strains.
Materials:
-
Bacterial or fungal strains of interest
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compound (dissolved in DMSO)
-
Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the microbial strain in the appropriate broth.
-
Perform serial two-fold dilutions of the test compound in the broth in a 96-well plate.
-
Add the microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Summary of Predicted Biological Activities and Structural Analogs
The following table summarizes the reported biological activities of compounds structurally related to this compound, providing a rationale for the predicted activities of the target compound.
| Compound Name | Structure | Reported Biological Activity | Reference |
| Ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate | A pyridine ring with an ethyl ester, a hydroxyl group, and a trifluoromethyl group at position 5. | Potential antimicrobial and anti-inflammatory activities. The trifluoromethyl group enhances lipophilicity, potentially improving interaction with lipid membranes and proteins. | [2] |
| Ethyl 2-methyl-6-(trifluoromethyl)nicotinate | A pyridine ring with an ethyl ester, a methyl group, and a trifluoromethyl group at position 6. | Possesses potential anti-inflammatory and analgesic properties. The trifluoromethyl group may improve bioavailability. | [3] |
| Various Nicotinate Derivatives | Nicotinic acid scaffold with various substitutions. | Potent COX-2 inhibitory activity, suggesting a role as anti-inflammatory agents. Some derivatives showed comparable or better activity than reference drugs like celecoxib. | [1][4] |
| N-(trifluoromethyl)phenyl substituted pyrazoles | Pyrazole derivatives with a trifluoromethylphenyl substitution. | Effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including MRSA. Some compounds were more effective than vancomycin at eradicating biofilms. | [5] |
| Trifluoromethyl and Trifluoromethoxy Substituted Chalcones | Chalcone derivatives bearing trifluoromethyl or trifluoromethoxy substituents. | Demonstrated antibacterial and antifungal activity against pathogenic strains. The trifluoromethoxy group was generally more effective. | [6][7] |
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the well-documented biological activities of structurally related trifluoromethyl-substituted nicotinic acid derivatives, this compound is predicted to possess significant anti-inflammatory and antimicrobial properties. The proposed mechanisms of action, particularly the inhibition of the COX-2 enzyme, provide a solid foundation for further investigation. The detailed experimental protocols outlined in this guide offer a clear path for the empirical validation of these predicted activities. Further research, including synthesis, in vitro and in vivo testing, and structure-activity relationship studies, is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate | C9H8F3NO4 | CID 54753472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to Investigating Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate as a Modulator of the Hypoxia-Inducible Factor Pathway
For: Researchers, scientists, and drug development professionals
Abstract
This technical guide delineates the scientific rationale and provides a comprehensive experimental framework for investigating the therapeutic potential of Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate. Based on its structural analogy to known 2-oxoglutarate (2-OG) competitive inhibitors, we hypothesize that this molecule acts as an inhibitor of prolyl hydroxylase domain (PHD) enzymes, thereby stabilizing the alpha subunit of hypoxia-inducible factor (HIF-1α). Stabilization of HIF-1α holds significant therapeutic promise for conditions such as anemia of chronic kidney disease and ischemic disorders. This document provides detailed, field-proven methodologies for the in vitro and in-cell validation of this hypothesis, from initial enzyme inhibition assays to the assessment of downstream functional consequences. It is designed to empower researchers to systematically evaluate the potential of this and similar compounds as novel therapeutics targeting the HIF pathway.
Introduction: The Scientific Premise
This compound is a pyridine derivative with structural features that suggest a compelling, yet unexplored, biological activity. The presence of the dihydroxy-nicotinate scaffold is of particular interest. This motif is a known iron-chelating moiety and is structurally reminiscent of 2-oxoglutarate, a key co-substrate for a large family of non-heme iron-dependent dioxygenases. A prominent and therapeutically relevant subfamily of these enzymes is the prolyl hydroxylase domain (PHD) enzymes (PHD1, PHD2, and PHD3).
The trifluoromethyl group, a common bioisostere in medicinal chemistry, is known to enhance the metabolic stability and biological activity of parent molecules.[1][2] Its incorporation into the nicotinic acid backbone may potentiate the interaction with the target enzyme.
Our central hypothesis is that this compound functions as a competitive inhibitor of PHDs, leading to the stabilization of HIF-1α. Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-1α, targeting it for rapid proteasomal degradation via the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex.[3][4] By inhibiting PHDs, HIF-1α can evade degradation, translocate to the nucleus, and activate the transcription of a host of genes involved in erythropoiesis, angiogenesis, and cellular metabolism.[5][6] This mechanism of action forms the basis of a new class of drugs, the HIF-PH inhibitors, for the treatment of anemia associated with chronic kidney disease.[5][7]
This guide provides a roadmap for the systematic investigation of this compound as a potential PHD inhibitor and HIF-1α stabilizer.
The Hypoxia-Inducible Factor (HIF) Pathway: A Prime Therapeutic Target
The HIF-1 signaling cascade is a master regulator of the cellular response to low oxygen tension (hypoxia). HIF-1 is a heterodimeric transcription factor composed of an oxygen-labile α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). The stability of HIF-1α is tightly regulated by the PHD enzymes in an oxygen-dependent manner.
Diagram 1: The HIF-1α Regulation Pathway
Caption: Regulation of HIF-1α stability under normoxic and hypoxic/PHD-inhibited conditions.
Experimental Validation Workflow
A tiered approach is recommended to efficiently evaluate the therapeutic potential of this compound.
Diagram 2: Experimental Workflow
Caption: A tiered experimental workflow for the validation of a novel PHD inhibitor.
Tier 1: In Vitro PHD Enzyme Inhibition Assay
The initial step is to determine if the compound directly inhibits the enzymatic activity of PHDs, with PHD2 being the most important isoform for HIF-1α regulation.[8]
Protocol: Homogeneous Proximity-Based PHD2 Inhibition Assay (e.g., AlphaScreen)
-
Reagents and Materials:
-
Recombinant human PHD2 enzyme.
-
Biotinylated HIF-1α peptide substrate (containing the hydroxylation motif).
-
2-Oxoglutarate (2-OG), Ascorbate, Fe(II).
-
Anti-hydroxyprolyl-HIF-1α antibody.
-
AlphaLISA acceptor beads conjugated to a secondary antibody.
-
Streptavidin-coated donor beads.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA).[9]
-
384-well microplates.
-
This compound (test compound).
-
Known PHD inhibitor (e.g., Roxadustat) as a positive control.[10]
-
DMSO as a vehicle control.
-
-
Procedure:
-
Prepare a serial dilution of the test compound and controls in DMSO.
-
In a 384-well plate, add the assay buffer, recombinant PHD2, ascorbate, and Fe(II).
-
Add the test compound or controls to the wells.
-
Initiate the reaction by adding a mixture of the biotinylated HIF-1α peptide and 2-OG.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the anti-hydroxyprolyl-HIF-1α antibody and incubate.
-
Add the AlphaLISA acceptor beads and incubate.
-
Add the Streptavidin-coated donor beads under subdued light and incubate.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression model (four-parameter logistic fit).
-
Table 1: Representative Data for PHD2 Inhibition Assay
| Compound | IC50 (µM) |
| This compound | Experimental Value |
| Roxadustat (Positive Control) | ~1-10[10] |
| Vehicle (DMSO) | No Inhibition |
Tier 2: Cell-Based HIF-1α Stabilization Assay
Following the confirmation of direct enzyme inhibition, the next critical step is to assess the compound's ability to stabilize HIF-1α in a cellular context.
Protocol: Western Blot for HIF-1α Accumulation
-
Cell Culture:
-
Use a relevant cell line, such as HeLa (human cervical cancer) or HEK293 (human embryonic kidney) cells.[10]
-
Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
-
Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for 4-8 hours.
-
Include a vehicle control (DMSO) and a positive control (e.g., 100 µM CoCl2 or a known PHD inhibitor).[11]
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Harvest the lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the HIF-1α band intensity to the loading control.
-
Express the results as fold change relative to the vehicle-treated control.
-
Tier 3: Functional Downstream Assays
To confirm that the stabilized HIF-1α is transcriptionally active, it is essential to measure the expression of its downstream target genes.
Protocol: Real-Time Quantitative PCR (RT-qPCR) for Target Gene Expression
-
Cell Treatment and RNA Extraction:
-
Treat cells with the test compound as described in the Western blot protocol (a longer incubation of 16-24 hours may be necessary).
-
Extract total RNA from the cells using a commercial kit (e.g., RNeasy).
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
-
RT-qPCR:
-
Perform qPCR using a SYBR Green-based master mix and primers specific for HIF-1α target genes (e.g., VEGFA, SLC2A1 (GLUT1), and EPO in appropriate cell lines like Hep3B).
-
Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Run the qPCR on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Present the data as fold change in mRNA expression compared to the vehicle control.
-
Table 2: Representative Data for Target Gene Expression
| Treatment | VEGFA mRNA (Fold Change) | EPO mRNA (Fold Change) |
| Vehicle (DMSO) | 1.0 | 1.0 |
| Test Compound (10 µM) | Experimental Value | Experimental Value |
| Test Compound (50 µM) | Experimental Value | Experimental Value |
| Positive Control | Expected Increase | Expected Increase |
Tier 4: In Vivo Proof of Concept
If the in vitro and in-cell data are promising, the next step is to evaluate the compound's efficacy in a relevant animal model. For a PHD inhibitor, a key in vivo endpoint is the stimulation of erythropoietin (EPO) production.[12]
Protocol: In Vivo EPO Induction in Mice
-
Animal Model:
-
Use C57BL/6 mice.[12]
-
Acclimatize the animals and maintain them under standard laboratory conditions.
-
-
Dosing and Sample Collection:
-
Administer this compound orally or via intraperitoneal injection at various doses.
-
Include a vehicle control group.
-
Collect blood samples at different time points post-administration (e.g., 2, 4, 8, and 24 hours).
-
Process the blood to obtain plasma.
-
-
EPO Measurement:
-
Measure the plasma EPO levels using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the plasma EPO concentration against time for each dose group.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the EPO induction compared to the vehicle control.
-
Conclusion and Future Directions
This guide outlines a robust and logical progression of experiments to thoroughly investigate the potential of this compound as a novel PHD inhibitor. Positive results from this workflow would provide strong evidence for its therapeutic potential in diseases characterized by anemia or ischemia. Subsequent studies could explore its isoform selectivity among the PHDs, its pharmacokinetic and pharmacodynamic properties, and its efficacy in disease-specific animal models. The structural features of this compound, combined with the proposed systematic evaluation, offer an exciting opportunity for the discovery of new chemical entities targeting the HIF pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIF1α stabilization in hypoxia is not oxidant-initiated - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIF stabilizers in the management of renal anemia: from bench to bedside to pediatrics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stabilizing HIF to Ameliorate Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of hypoxia-inducible factor stabilizers in the treatment of anemia in patients with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds as in vivo active erythropoietin inducers through a combined virtual screening strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate Derivatives and Analogs: Synthesis, Properties, and Therapeutic Potential
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl group (–CF3), in particular, is prized for its ability to enhance crucial drug-like properties, including metabolic stability, lipophilicity, and target binding affinity.[1] This guide focuses on a promising, yet underexplored, chemical entity: Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate . This molecule merges the biologically relevant 2,4-dihydroxypyridine core with the advantageous –CF3 group, presenting a compelling scaffold for the development of novel therapeutics. This document provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, and an in-depth exploration of its potential as a targeted therapeutic agent, with a primary focus on the inhibition of human Dihydroorotate Dehydrogenase (DHODH).
The Strategic Value of the 2,4-Dihydroxy-6-(trifluoromethyl)nicotinate Scaffold
The title compound, identified by CAS Number 947144-28-7, possesses a molecular formula of C9H8F3NO4 and a molecular weight of 251.16 g/mol .[2][3][4] It exists in a tautomeric equilibrium between the dihydroxy form and the more stable 4-hydroxy-2-oxo-1,2-dihydropyridine form, a common characteristic of 2,4-dihydroxypyridines.[5]
The therapeutic potential of this scaffold is rooted in two key features:
-
The 2,4-Dihydroxynicotinate Core: This heterocyclic system is a "privileged scaffold" in medicinal chemistry. Its structural features, including hydrogen bond donors and acceptors, allow it to interact with a variety of biological targets.[6] Analogs, such as Ethyl 2,4-dihydroxy-6-methylnicotinate, have been utilized as key building blocks for compounds with potential antitumor and bactericidal properties.[6]
-
The Trifluoromethyl Group (–CF3): The introduction of a –CF3 group at the 6-position of the pyridine ring is a deliberate design choice. This powerful electron-withdrawing group can significantly alter the molecule's physicochemical properties. In medicinal chemistry, trifluoromethylation is a well-established strategy to:
-
Increase Metabolic Stability: The C-F bond is exceptionally strong, making the –CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes, which can prolong the drug's half-life.
-
Enhance Lipophilicity: The –CF3 group increases the molecule's oil-water partition coefficient (logP), which can improve its ability to cross cellular membranes and reach intracellular targets.[1]
-
Modulate pKa: The electron-withdrawing nature of the –CF3 group can lower the pKa of nearby acidic or basic centers, influencing ionization state and target binding.
-
Improve Binding Affinity: The unique electronic and steric properties of the –CF3 group can lead to more potent interactions with protein targets through favorable electrostatic or hydrophobic contacts.
-
Table 1: Physicochemical Properties of Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate
| Property | Value | Source |
| CAS Number | 947144-28-7 | PubChem[4] |
| Molecular Formula | C9H8F3NO4 | PubChem[4] |
| Molecular Weight | 251.16 g/mol | PubChem[4] |
| IUPAC Name | ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate | PubChem[4] |
| SMILES | CCOC(=O)C1=C(C=C(NC1=O)C(F)(F)F)O | PubChem[4] |
Proposed Synthesis Methodology
The proposed method is a one-pot cyclocondensation reaction, a variation of the Hantzsch pyridine synthesis, which is highly efficient for constructing functionalized pyridine rings.[8][9][10] The key starting materials are Ethyl 4,4,4-trifluoroacetoacetate (a trifluoromethyl-containing β-ketoester) and Ethyl 3-amino-3-(ethoxycarbonyl)acrylate (or a similar malonic ester derivative).
Diagram 1: Proposed Synthetic Workflow
Caption: Proposed one-pot synthesis of the target compound.
Detailed Experimental Protocol
Objective: To synthesize this compound via base-catalyzed cyclocondensation.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq)
-
Ethyl 3-amino-3-(ethoxycarbonyl)acrylate (1.0 eq)
-
Sodium Ethoxide (NaOEt) (1.2 eq)
-
Anhydrous Ethanol (Reaction Solvent)
-
Hydrochloric Acid (HCl), 2M (for acidification)
-
Deionized Water
Procedure:
-
Reactor Setup: Equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.
-
Reagent Addition: Under a nitrogen atmosphere, dissolve sodium ethoxide (1.2 eq) in anhydrous ethanol. To this solution, add Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) dropwise while stirring.
-
Condensation: Following the addition, add Ethyl 3-amino-3-(ethoxycarbonyl)acrylate (1.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the resulting residue in a minimal amount of deionized water. Cool the solution in an ice bath.
-
Precipitation: Slowly acidify the aqueous solution by adding 2M HCl dropwise with vigorous stirring. The target compound will precipitate out of the solution as the pH decreases. Continue adding acid until a pH of 2-3 is reached.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts. Dry the product under vacuum at 50-60 °C to yield the final compound.
Rationale for Choices:
-
Sodium Ethoxide: A strong base is required to deprotonate the β-ketoester, initiating the condensation cascade.
-
Anhydrous Ethanol: The reaction must be conducted under anhydrous conditions to prevent hydrolysis of the esters and the base.
-
Acidification: This step is crucial to neutralize the reaction mixture and protonate the dihydroxypyridine ring, causing the product, which is less soluble in acidic water, to precipitate.
Primary Biological Target and Mechanism of Action: DHODH Inhibition
The structural similarity of the dihydroxynicotinate scaffold to key biological molecules makes it a prime candidate for enzyme inhibition. A particularly compelling target for this class of compounds is human Dihydroorotate Dehydrogenase (hDHODH) .
hDHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[4] This pathway is essential for the production of uridine and cytidine, which are required for DNA and RNA synthesis.
Diagram 2: The Role of hDHODH in Pyrimidine Synthesis
Caption: Inhibition of hDHODH blocks pyrimidine synthesis.
Therapeutic Rationale:
Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are particularly dependent on the de novo synthesis pathway.[4] Normal, quiescent cells can often rely on salvage pathways. This metabolic vulnerability creates a therapeutic window. By inhibiting hDHODH, derivatives of this compound could selectively starve malignant or hyper-proliferative cells of the essential building blocks for DNA and RNA, leading to cell cycle arrest and apoptosis.
This mechanism of action is clinically validated. The drug Leflunomide (and its active metabolite, teriflunomide) is a known DHODH inhibitor used to treat rheumatoid arthritis. More recently, inhibitors with a 2-hydroxypyrazolo[1,5-a]pyridine scaffold have shown potent anti-leukemic activity by inducing differentiation in acute myeloid leukemia (AML) cells.[1][2]
Structure-Activity Relationship (SAR) Insights and Future Directions
While specific SAR data for the title compound is unavailable, we can extrapolate key principles from related chemical series to guide future optimization efforts.
-
C6-Position (Trifluoromethyl Group): The –CF3 group is critical. Its lipophilicity is expected to enhance cell permeability, which is crucial for reaching the mitochondrial hDHODH enzyme.[2] Its electron-withdrawing character likely contributes to the overall electronic profile required for binding. Future analogs should explore other small, lipophilic, and electron-withdrawing groups at this position to fine-tune activity.
-
C3-Position (Ethyl Ester): The ester group at the C3-position is a key interaction point in many dihydropyridine-based inhibitors. It can act as a hydrogen bond acceptor. The size and nature of this ester (e.g., methyl, ethyl, tert-butyl) can be varied to optimize steric fit and interactions within the enzyme's binding pocket. Conversion of the ester to a carboxamide could introduce additional hydrogen bonding capabilities and alter solubility.
-
C2 and C4-Positions (Hydroxyl Groups): The 2- and 4-hydroxyl groups (or their keto tautomers) are essential pharmacophoric features. They can act as both hydrogen bond donors and acceptors, mimicking the interactions of the natural substrate, dihydroorotate. These groups are critical for anchoring the molecule within the active site and should likely be conserved in initial analog designs.
Future Work:
-
Synthesis and Confirmation: The primary step is to synthesize the title compound using the proposed protocol and confirm its structure via NMR, Mass Spectrometry, and IR spectroscopy.
-
In Vitro Enzyme Assays: The synthesized compound and its analogs should be tested for their inhibitory activity against purified hDHODH to determine IC50 values.
-
Cell-Based Assays: Potent inhibitors should be advanced to cell-based assays using relevant cell lines (e.g., AML cell lines like THP-1) to assess their anti-proliferative and pro-differentiating effects.
-
Lead Optimization: A systematic medicinal chemistry campaign, guided by the SAR principles outlined above, should be undertaken to improve potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound represents a highly promising, yet underexplored, scaffold for drug discovery. By combining the privileged 2,4-dihydroxynicotinate core with the powerful trifluoromethyl group, this molecule is rationally designed to target key enzymes in pathways critical for disease progression. The proposed synthesis is straightforward and leverages well-established chemical principles. The strong rationale for targeting hDHODH in oncology and autoimmune diseases provides a clear path for biological evaluation. This technical guide serves as a foundational document to stimulate and direct further research into this compelling class of compounds, paving the way for the development of next-generation targeted therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chembk.com [chembk.com]
- 4. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. environmentclearance.nic.in [environmentclearance.nic.in]
- 6. Ethyl 2,4-dihydroxy-6-methylnicotinate|70254-52-3 [benchchem.com]
- 7. Ethyl 2,4-dihydroxy-6-methyl-3-pyridinecarboxylate | 70254-52-3 [chemicalbook.com]
- 8. grokipedia.com [grokipedia.com]
- 9. fiveable.me [fiveable.me]
- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Solubility Profile of Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate in Organic Solvents
Foreword: The Critical Role of Solubility in Advancing Pharmaceutical Candidates
In the landscape of modern drug discovery and development, the intrinsic physicochemical properties of a new chemical entity (NCE) are paramount to its ultimate success. Among these, solubility stands as a cornerstone, profoundly influencing a drug's bioavailability, formulation possibilities, and overall therapeutic efficacy.[1][2][3] Poor solubility can present significant hurdles, leading to diminished absorption and erratic dosing, ultimately impeding the progression of an otherwise promising candidate.[4][5] This guide provides a comprehensive framework for characterizing the solubility profile of a key fluorinated heterocyclic compound, Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate, in a range of common organic solvents. For researchers and drug development professionals, understanding this profile is not merely an academic exercise but a critical step in unlocking the therapeutic potential of this and similar molecules.
Introduction to this compound: A Compound of Interest
This compound is a nicotinic acid derivative with the following key identifiers:
| Property | Value |
| Chemical Formula | C₉H₈F₃NO₄ |
| Molecular Weight | 251.16 g/mol |
| CAS Number | 947144-28-7 |
| Synonyms | ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate |
The presence of a trifluoromethyl group is of particular interest in medicinal chemistry. Fluorination can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[6][7][8] The dihydroxy-nicotinate core suggests potential for various intermolecular interactions, including hydrogen bonding, which will play a crucial role in its solubility behavior. A thorough understanding of its solubility is therefore essential for its progression in pharmaceutical development, from early-stage screening to formulation.[1][2][4]
Theoretical Underpinnings of Solubility: A Predictive Framework
The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility.[9][10] A more nuanced understanding requires consideration of several intermolecular forces and molecular properties:
-
Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility. Polar solvents, such as alcohols, will more readily dissolve polar solutes through dipole-dipole interactions. Nonpolar solvents, like hexane, are better suited for dissolving nonpolar solutes.
-
Hydrogen Bonding: The presence of hydrogen bond donors (-OH, -NH) and acceptors (O, N) in this compound suggests a high capacity for hydrogen bonding. Solvents that can participate in hydrogen bonding (e.g., ethanol, methanol) are likely to be effective at solvating this molecule.
-
Molecular Size and Shape: Larger molecules can be more challenging for solvent molecules to surround and dissolve.[11]
-
Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps to overcome the lattice energy of the solid.[11]
Based on the structure of this compound, we can hypothesize that it will exhibit favorable solubility in polar, protic solvents due to its hydroxyl groups and the ester functionality. Its solubility in nonpolar solvents is expected to be limited.
A Proposed Experimental Workflow for Solubility Determination
The following details a robust, step-by-step methodology for accurately determining the solubility profile of this compound. This workflow is designed to be self-validating by incorporating equilibrium confirmation and precise analytical quantification.
Caption: Experimental Workflow for Solubility Determination.
Materials and Equipment
-
This compound (purity >95%)
-
A selection of organic solvents (HPLC grade or equivalent) with varying polarities (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Nuclear Magnetic Resonance (NMR) spectrometer
-
Volumetric flasks and pipettes
Experimental Protocol: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[3]
-
Preparation: Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a precise volume of each selected organic solvent to the respective vials.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary time-course study can be conducted to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer suspensions, centrifugation can be employed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the same solvent used for dissolution) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or quantitative NMR, to determine the concentration of the dissolved compound.[11] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
Data Analysis and Presentation
The solubility is calculated from the concentration of the saturated solution, taking into account the dilution factor. The results should be expressed in standard units such as milligrams per milliliter (mg/mL) or moles per liter (mol/L). It is recommended to perform each experiment in triplicate to ensure the reproducibility of the results.
The collected data should be summarized in a clear and concise table for easy comparison.
Table 1: Proposed Data Summary for the Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent | Polarity Index | Predicted Solubility | Experimental Solubility (mg/mL) |
| Methanol | 6.6 | High | To be determined |
| Ethanol | 5.2 | High | To be determined |
| Acetone | 5.1 | Moderate-High | To be determined |
| Isopropanol | 4.3 | Moderate | To be determined |
| Ethyl Acetate | 4.3 | Moderate-Low | To be determined |
| Dichloromethane | 3.4 | Low | To be determined |
| Toluene | 2.4 | Very Low | To be determined |
| Hexane | 0.0 | Insoluble | To be determined |
Interpreting the Solubility Profile: From Data to Application
The experimentally determined solubility profile will provide invaluable insights for subsequent stages of drug development:
-
Lead Optimization: A comprehensive solubility profile can guide further structural modifications to enhance desired physicochemical properties.
-
Formulation Development: Knowledge of solubility in different solvents is critical for developing appropriate dosage forms, whether for oral, injectable, or topical administration.[2][3] For instance, high solubility in a volatile solvent might be advantageous for spray-drying applications to create amorphous solid dispersions.
-
Process Chemistry: Understanding solubility is essential for designing efficient crystallization and purification processes.
Conclusion and Future Directions
This technical guide outlines a systematic and scientifically rigorous approach to characterizing the solubility profile of this compound. While no public data currently exists, the proposed experimental workflow provides a clear path to generating this critical information. The resulting data will be instrumental in guiding the rational development of this promising compound, mitigating risks associated with poor biopharmaceutical properties, and ultimately accelerating its journey from the laboratory to the clinic. Future studies could expand on this work by investigating the effect of temperature and pH (in aqueous-organic co-solvent systems) on solubility, providing an even more comprehensive understanding of this molecule's behavior.
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unique Properties of Fluorine and their Relevance to Medicinal Chemistry and Chemical Biology | Semantic Scholar [semanticscholar.org]
- 9. chem.ws [chem.ws]
- 10. Khan Academy [khanacademy.org]
- 11. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Core Mechanism of Action of Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate
Abstract
Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate is a synthetic compound with potential therapeutic applications stemming from its proposed role as a modulator of the hypoxia-inducible factor (HIF) pathway. This guide synthesizes the current understanding of its mechanism of action, positing it as an inhibitor of prolyl hydroxylase domain (PHD) enzymes. By inhibiting PHDs, the compound is thought to stabilize HIF-1α, a master regulator of the cellular response to hypoxia, thereby influencing a range of downstream processes including angiogenesis, metabolism, and cell survival. This document provides a detailed exploration of this proposed mechanism, outlines robust experimental protocols for its validation, and presents the underlying scientific rationale for its potential in drug discovery and development.
Introduction: The Therapeutic Potential of Modulating the Hypoxic Response
The cellular response to low oxygen tension, or hypoxia, is a fundamental biological process implicated in a multitude of physiological and pathological states, including cancer, ischemia, and inflammation. A key mediator of this response is the Hypoxia-Inducible Factor-1 (HIF-1), a heterodimeric transcription factor composed of an oxygen-regulated α subunit (HIF-1α) and a constitutively expressed β subunit (HIF-1β)[1][2]. In well-oxygenated (normoxic) conditions, HIF-1α is rapidly degraded, preventing the activation of its target genes. However, under hypoxic conditions, HIF-1α is stabilized, allowing it to translocate to the nucleus, dimerize with HIF-1β, and initiate the transcription of genes that facilitate adaptation to low oxygen environments[1][2].
The targeted modulation of the HIF pathway, therefore, represents a promising therapeutic strategy. Small molecules that can stabilize HIF-1α under normoxic conditions could mimic a hypoxic response, which may be beneficial in conditions such as anemia and ischemic diseases. Conversely, inhibitors of HIF-1α could be valuable in cancer therapy, where tumor hypoxia is often associated with increased angiogenesis, metastasis, and resistance to treatment[1][3]. This compound, a nicotinic acid derivative, has emerged as a compound of interest due to its structural features that suggest a role in this critical pathway.
Proposed Core Mechanism of Action: Inhibition of Prolyl Hydroxylase Domain (PHD) Enzymes
The central hypothesis for the mechanism of action of this compound is its function as an inhibitor of prolyl hydroxylase domain (PHD) enzymes.
The Role of PHDs in HIF-1α Degradation
Under normoxic conditions, the stability of HIF-1α is tightly regulated by a family of 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases known as prolyl hydroxylases (PHDs)[4][5]. These enzymes hydroxylate specific proline residues within the oxygen-dependent degradation domain (ODD) of HIF-1α[6]. This hydroxylation event creates a recognition site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is the substrate recognition component of an E3 ubiquitin ligase complex. The subsequent ubiquitination of HIF-1α targets it for rapid degradation by the proteasome[7]. There are three main PHD isoforms (PHD1, PHD2, and PHD3) that play roles in this process[5].
Competitive Inhibition by this compound
It is proposed that this compound acts as a competitive inhibitor of PHDs. The structural features of the molecule, particularly the dihydroxy-nicotinate core, are thought to mimic the 2-oxoglutarate co-substrate, allowing it to bind to the active site of the PHD enzymes. This competitive binding prevents the hydroxylation of HIF-1α, even in the presence of oxygen. As a result, HIF-1α is not recognized by the VHL E3 ubiquitin ligase complex and escapes proteasomal degradation[4][8].
The stabilized HIF-1α can then accumulate in the cytoplasm and translocate to the nucleus, where it dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoter regions of its target genes. This leads to the transcriptional activation of a wide array of genes involved in processes such as:
-
Angiogenesis: Vascular endothelial growth factor (VEGF)
-
Erythropoiesis: Erythropoietin (EPO)[4]
-
Glucose Metabolism: Glucose transporter 1 (GLUT1) and glycolytic enzymes
-
Cell Survival and Proliferation
The trifluoromethyl group on the nicotinic acid ring may enhance the compound's lipophilicity and cell permeability, contributing to its overall potency and efficacy[9][10].
Visualizing the Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: Proposed mechanism of this compound.
Experimental Protocols for Mechanism Validation
To rigorously validate the proposed mechanism of action, a series of biochemical and cell-based assays are recommended.
In Vitro PHD2 Inhibition Assay
Objective: To determine the direct inhibitory effect of the compound on the activity of recombinant human PHD2, the primary isoform responsible for HIF-1α regulation.
Methodology:
-
Reagents: Recombinant human PHD2, a synthetic peptide corresponding to the HIF-1α ODD, 2-oxoglutarate, Fe(II), ascorbate, and the test compound.
-
Procedure: a. Pre-incubate recombinant PHD2 with varying concentrations of this compound. b. Initiate the hydroxylation reaction by adding the HIF-1α peptide substrate and co-factors. c. Terminate the reaction after a defined time point. d. Quantify the extent of peptide hydroxylation using a suitable detection method, such as mass spectrometry or an antibody-based assay (e.g., AlphaScreen).
-
Data Analysis: Calculate the IC50 value of the compound, representing the concentration at which 50% of PHD2 activity is inhibited.
Cellular HIF-1α Stabilization Assay
Objective: To assess the ability of the compound to stabilize HIF-1α protein levels in cultured cells under normoxic conditions.
Methodology:
-
Cell Lines: Utilize a relevant human cell line, such as a renal cell carcinoma line (e.g., RCC4) which lacks functional VHL, or a more common line like HeLa or HEK293.
-
Procedure: a. Culture cells under standard normoxic conditions (21% O2). b. Treat the cells with a dose-range of this compound for a specified duration (e.g., 4-8 hours). c. Lyse the cells and prepare whole-cell extracts. d. Perform Western blotting using a specific antibody against HIF-1α. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Data Analysis: Quantify the band intensities to determine the fold-increase in HIF-1α protein levels relative to untreated controls.
Hypoxia Response Element (HRE) Reporter Gene Assay
Objective: To confirm that the stabilized HIF-1α is transcriptionally active.
Methodology:
-
Reporter Construct: Use a cell line that has been stably or transiently transfected with a reporter plasmid containing multiple copies of the HRE sequence upstream of a reporter gene (e.g., luciferase or alkaline phosphatase)[2].
-
Procedure: a. Treat the reporter cell line with a dose-range of the compound under normoxic conditions. b. After an appropriate incubation period (e.g., 16-24 hours), lyse the cells. c. Measure the activity of the reporter enzyme according to the manufacturer's protocol.
-
Data Analysis: Determine the fold-induction of reporter gene activity compared to vehicle-treated cells.
Target Gene Expression Analysis
Objective: To measure the upregulation of known HIF-1α target genes.
Methodology:
-
Procedure: a. Treat cells with the compound as in the stabilization assay. b. Isolate total RNA from the cells. c. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of HIF-1α target genes such as VEGFA, SLC2A1 (GLUT1), and CA9[4]. d. Normalize the expression levels to a suitable housekeeping gene.
-
Data Analysis: Calculate the fold-change in mRNA expression for each target gene in treated versus untreated cells.
Summary of Key Data and Expected Outcomes
The following table summarizes the expected outcomes from the validation experiments, which would provide strong evidence for the proposed mechanism of action.
| Experiment | Parameter Measured | Expected Outcome |
| In Vitro PHD2 Inhibition Assay | IC50 Value | A potent IC50 value, indicating direct inhibition of the PHD2 enzyme. |
| Cellular HIF-1α Stabilization | HIF-1α Protein Levels | Dose-dependent increase in HIF-1α protein under normoxic conditions. |
| HRE Reporter Gene Assay | Reporter Gene Activity | Dose-dependent increase in HRE-driven reporter gene expression. |
| Target Gene Expression Analysis | mRNA Levels of HIF-1α Targets | Significant upregulation of genes such as VEGFA, SLC2A1, and CA9. |
Conclusion and Future Directions
The available evidence strongly suggests that this compound functions as a prolyl hydroxylase inhibitor, leading to the stabilization and activation of HIF-1α. This proposed mechanism of action positions the compound as a valuable tool for studying the hypoxic response and as a potential lead for the development of novel therapeutics for a range of diseases.
Future research should focus on:
-
Determining the isoform selectivity of the compound against PHD1, PHD2, and PHD3.
-
Investigating its effects on other 2-oxoglutarate-dependent dioxygenases to assess off-target activity.
-
Evaluating its efficacy in preclinical models of diseases where HIF-1α stabilization is considered beneficial, such as anemia and ischemic injury.
-
Exploring its potential as an anti-cancer agent in combination with other therapies, given the complex role of HIF-1α in tumorigenesis[11].
This in-depth technical guide provides a foundational understanding of the core mechanism of this compound and a clear roadmap for its further investigation and development.
References
- 1. Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a novel small molecule HIF-1α translation inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Action Sites and Clinical Application of HIF-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolyl hydroxylase 2 (PHD2) inhibition protects human renal epithelial cells and mice kidney from hypoxia injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl-Hydroxylase 1 Mediates Neuroprotection against Normoxic Oxidative Death via HIF- and CREB-Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Product-Based Inhibitors of Hypoxia-Inducible Factor-1 (HIF-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of prolyl hydroxylase protects against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity: model for the potential involvement of the hypoxia-inducible factor pathway in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buy Ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate | 1227576-28-4 [smolecule.com]
- 10. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a novel small molecule HIF-1alpha translation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate. Designed for professionals in research and drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering both predicted values and detailed experimental protocols for data acquisition. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure scientific integrity and practical utility.
Molecular Structure and Tautomerism
This compound (Molecular Formula: C₉H₈F₃NO₄, Molecular Weight: 251.16 g/mol ) exists in a tautomeric equilibrium with its pyridone form, ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate.[1] This equilibrium is a critical consideration in the interpretation of its spectroscopic data, as the observed spectra will be a weighted average of the contributing tautomers. The predominant tautomer can be influenced by the solvent and physical state. For the purpose of this guide, the dihydroxy-nicotinate form will be primarily referenced, with considerations for the pyridone tautomer where relevant.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide key insights into its constitution.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum provides a theoretical framework for understanding the proton environment within the molecule.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| CH₃ (Ethyl) | ~1.3-1.4 | Triplet | ~7.1 | 3H |
| CH₂ (Ethyl) | ~4.3-4.4 | Quartet | ~7.1 | 2H |
| Pyridine-H | ~6.5-6.6 | Singlet | - | 1H |
| OH (C4) | Broad, variable | Singlet | - | 1H |
| OH/NH (C2/N1) | Broad, variable | Singlet | - | 1H |
Expertise & Experience: Interpreting the ¹H NMR Spectrum
The ethyl group protons exhibit a classic triplet-quartet pattern, a reliable indicator of an ethoxy group. The downfield shift of the methylene quartet (~4.3-4.4 ppm) is due to the deshielding effect of the adjacent ester oxygen. The lone pyridine proton is expected to appear as a singlet in the aromatic region, its precise chemical shift influenced by the electron-donating hydroxyl groups and the electron-withdrawing trifluoromethyl and ester groups. The hydroxyl and potential NH protons are expected to be broad and their chemical shifts highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| CH₃ (Ethyl) | ~14-15 |
| CH₂ (Ethyl) | ~62-63 |
| Pyridine-C5 | ~100-105 |
| Pyridine-C3 | ~110-115 |
| CF₃ | ~120-125 (Quartet, ¹JCF ≈ 270-280 Hz) |
| Pyridine-C6 | ~145-150 (Quartet, ²JCCF ≈ 35-40 Hz) |
| Pyridine-C4 | ~160-165 |
| Pyridine-C2 | ~165-170 |
| C=O (Ester) | ~170-175 |
Expertise & Experience: Interpreting the ¹³C NMR Spectrum
The carbon signals of the ethyl group are found in the typical upfield region. A key feature of the spectrum is the presence of quartets for the CF₃ carbon and the C6 carbon of the pyridine ring, arising from coupling with the three fluorine atoms. The large one-bond C-F coupling constant (¹JCF) is characteristic of a trifluoromethyl group. The smaller two-bond coupling (²JCCF) to the adjacent C6 carbon is also a valuable diagnostic tool. The pyridine ring carbons exhibit a wide range of chemical shifts due to the diverse electronic effects of the substituents. The carbons bearing hydroxyl groups (C2 and C4) are significantly deshielded, as is the ester carbonyl carbon.
Experimental Protocol for NMR Data Acquisition
A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts of exchangeable protons (OH, NH).
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire a standard ¹H NMR spectrum using a 90° pulse. Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Acquire a standard proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
Caption: NMR Data Acquisition and Processing Workflow.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H/N-H Stretching | 3200-3500 | Broad, Strong |
| C-H Stretching (Aromatic/Aliphatic) | 2900-3100 | Medium |
| C=O Stretching (Ester) | 1720-1740 | Strong |
| C=C/C=N Stretching (Pyridine Ring) | 1550-1650 | Medium to Strong |
| C-O Stretching (Ester) | 1150-1300 | Strong |
| C-F Stretching | 1100-1250 | Strong |
Expertise & Experience: Interpreting the IR Spectrum
The IR spectrum is expected to be dominated by several strong absorption bands. A broad band in the high-frequency region (3200-3500 cm⁻¹) is indicative of O-H and/or N-H stretching, consistent with the hydroxyl groups and the potential pyridone tautomer. A very strong, sharp peak around 1720-1740 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch. The presence of the pyridine ring will give rise to several bands in the 1550-1650 cm⁻¹ region due to C=C and C=N stretching vibrations. The strong absorptions in the 1100-1300 cm⁻¹ range are attributable to both the C-O stretching of the ester and the C-F stretching of the trifluoromethyl group.
Experimental Protocol for IR Data Acquisition (Solid Sample)
For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or the KBr pellet method are commonly employed.
ATR Method:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum.
KBr Pellet Method:
-
Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
-
Transfer the mixture to a pellet press and apply high pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.
Caption: IR Spectroscopy Workflow using the ATR Method.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity and elucidating its structure.
Predicted Mass Spectrum Data (Electron Ionization - EI)
| m/z | Proposed Fragment | Significance |
| 251 | [M]⁺˙ | Molecular Ion |
| 206 | [M - OEt]⁺ | Loss of ethoxy radical |
| 182 | [M - CF₃]⁺ | Loss of trifluoromethyl radical |
| 178 | [M - CO₂Et]⁺ | Loss of ethoxycarbonyl radical |
Expertise & Experience: Interpreting the Mass Spectrum
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺˙ is expected at m/z 251, corresponding to the molecular weight of the compound. Common fragmentation pathways for esters include the loss of the alkoxy group, which would result in a fragment at m/z 206 ([M - OEt]⁺). The trifluoromethyl group is also a likely leaving group, leading to a peak at m/z 182 ([M - CF₃]⁺). Another significant fragmentation could be the loss of the entire ethoxycarbonyl group, giving rise to a fragment at m/z 178. The relative intensities of these fragment ions provide valuable information about the stability of the different parts of the molecule.
Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column.
Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: Typically 70 eV.
-
Mass Analyzer: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and key fragments.
Caption: Mass Spectrometry (EI-MS) Experimental Workflow.
Conclusion
The comprehensive spectroscopic analysis of this compound, incorporating ¹H NMR, ¹³C NMR, IR, and MS, provides a robust framework for its structural confirmation and characterization. The interplay of the electron-donating hydroxyl groups and the electron-withdrawing trifluoromethyl and ethyl ester substituents creates a unique spectroscopic fingerprint. This guide, by providing predicted data, detailed experimental protocols, and expert interpretation, serves as a valuable resource for researchers and scientists in the field of drug development and organic synthesis.
References
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate as a Hypoxia-Inducible Factor-1 (HIF-1) Inhibitor
Authored by: Gemini Scientific Support
Introduction
Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate is a small molecule with potential applications in modulating cellular responses to hypoxia. Its structural features suggest it may function as an inhibitor of the Hypoxia-Inducible Factor-1 (HIF-1) pathway, a critical regulator of cellular adaptation to low oxygen environments. The HIF-1 signaling cascade is a key therapeutic target in various pathologies, including cancer, where it drives angiogenesis, metabolic reprogramming, and metastasis.[1][2][3] This document provides a comprehensive guide for researchers to investigate the in vitro effects of this compound, with protocols based on established methodologies for characterizing potent HIF-1 inhibitors such as BAY 87-2243, which shares a similar structural core and mechanism of action.[4][5][6]
The primary mechanism of action for this class of compounds involves the inhibition of mitochondrial complex I, leading to a reduction in oxygen consumption.[4][7] This, in turn, prevents the stabilization of the HIF-1α subunit, even under hypoxic conditions, thereby inhibiting the transcription of HIF-1 target genes.[4][8] These application notes will guide the user through a series of experiments to validate the compound's mechanism of action and quantify its biological activity.
I. Core Concepts: The HIF-1 Signaling Pathway and Its Inhibition
Under normoxic conditions, the HIF-1α subunit is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[9] During hypoxia, the lack of oxygen as a substrate for PHDs leads to the stabilization of HIF-1α. Stabilized HIF-1α translocates to the nucleus, dimerizes with the constitutively expressed HIF-1β subunit, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription.[10][11][12]
This compound, akin to BAY 87-2243, is proposed to inhibit HIF-1 signaling by targeting mitochondrial complex I.[4][6] This inhibition reduces cellular oxygen consumption, thereby maintaining a higher intracellular oxygen tension even in a low-oxygen environment, which allows for the continued activity of PHDs and the subsequent degradation of HIF-1α.
Caption: Proposed mechanism of HIF-1 inhibition.
II. Preparation and Handling of this compound
Proper preparation of the compound is critical for reproducible results.
A. Reagent Information
| Characteristic | Value | Source |
| CAS Number | 947144-28-7 | [13][14] |
| Molecular Formula | C₉H₈F₃NO₄ | [13][14] |
| Molecular Weight | 251.16 g/mol | [13][15] |
| Appearance | White to beige powder | [6] |
| Storage | Store at 2-8°C | [6] |
B. Stock Solution Preparation
-
Solvent Selection: this compound is soluble in dimethyl sulfoxide (DMSO).[6] For in vitro studies, a 10 mM stock solution in anhydrous DMSO is recommended.[4]
-
Procedure:
-
Allow the compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming in a 37°C water bath may be necessary.[5]
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
III. In Vitro Experimental Protocols
A series of well-controlled experiments are necessary to determine the compound's efficacy and mechanism of action.
A. Cell Culture and Hypoxia Induction
-
Recommended Cell Lines:
-
HCT116 (Human Colon Carcinoma): Widely used for HIF-1 studies and has been shown to be sensitive to BAY 87-2243.[4][16]
-
NCI-H460 (Human Non-Small Cell Lung Cancer): Another responsive cell line for studying HIF-1 inhibitors.[4][16]
-
PC-3 (Human Prostate Cancer): Used for assessing mitochondrial complex I inhibition.[6][16]
-
Melanoma Cell Lines (e.g., G-361, SK-MEL-28): Demonstrated sensitivity to BAY 87-2243.[7][16]
-
-
Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.[9]
-
Hypoxia Induction:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
-
Place the plates in a modular incubator chamber or a tri-gas incubator flushed with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂ for the desired time (typically 16-24 hours).[4][8]
-
B. Cytotoxicity and Cell Viability Assays
These assays are crucial for determining the compound's effective concentration range and its impact on cell proliferation.
-
Protocol: Crystal Violet Assay
-
Seed 3,000-5,000 cells per well in a 96-well plate and incubate overnight.
-
Treat cells with a serial dilution of the compound (e.g., 0.1 nM to 10 µM) for 48-72 hours.[7][16]
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain with 0.5% crystal violet solution for 20 minutes.
-
Wash thoroughly with water and allow the plate to dry.
-
Solubilize the stain with 10% acetic acid and measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
| Cell Line | IC₅₀ (BAY 87-2243) | Incubation Time | Assay | Reference |
| Melanoma Cells | 2 nM | 72 hrs | CellTiter-Fluor | [16] |
| NCI-H460 | 3 nM | 48 hrs | CellTiter-Glo | [16] |
| G-361 | 4.8 µM | 72 hrs | Crystal Violet | [16] |
| PC-3 | 10 nM | Not Specified | Oxygen Consumption | [16] |
C. HIF-1α Protein Expression by Western Blot
This is a direct method to visualize the compound's effect on HIF-1α protein stabilization under hypoxic conditions.
Caption: Western Blot workflow for HIF-1α detection.
-
Detailed Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.[9]
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 7.5% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against HIF-1α (e.g., 1:1000 dilution) and a loading control like β-actin or GAPDH (e.g., 1:5000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[9]
-
Analysis: Quantify the band intensities and normalize the HIF-1α signal to the loading control.
-
D. HIF-1 Transcriptional Activity using a Luciferase Reporter Assay
This assay provides a quantitative measure of HIF-1's ability to activate gene transcription.
-
Principle: This assay utilizes a reporter plasmid containing multiple copies of the Hypoxia Response Element (HRE) sequence upstream of a luciferase gene.[11][17] Inhibition of the HIF-1 pathway will result in a decrease in luciferase expression under hypoxic conditions.
-
Protocol:
-
Transfection: Co-transfect cells (e.g., HEK293T or HCT116) with an HRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.[9] Alternatively, use a stable cell line expressing the HRE-reporter construct.[4]
-
Treatment: After 24 hours, treat the cells with the compound under both normoxic and hypoxic conditions for 16-24 hours.
-
Lysis and Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.[18]
-
Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity in treated versus untreated cells under hypoxia.
-
E. Analysis of HIF-1 Target Gene Expression by RT-qPCR
This assay confirms that the inhibition of HIF-1α protein leads to a downstream reduction in the transcription of its target genes.
-
Target Genes:
-
CA9 (Carbonic Anhydrase IX): A well-established HIF-1 target gene.[4][16]
-
VEGF (Vascular Endothelial Growth Factor): A key pro-angiogenic factor regulated by HIF-1.[2][10]
-
ANGPTL4 (Angiopoietin-like 4): Involved in angiogenesis and metabolism.[4]
-
EGLN2 (also known as PHD1): Can be used as a negative control as its expression is often independent of oxygen levels.[4]
-
-
Protocol:
-
RNA Isolation: Treat cells as described above and isolate total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method.
-
F. Mitochondrial Respiration Assay
Given the proposed mechanism of action, directly measuring the effect of the compound on mitochondrial oxygen consumption is a key validation step.
-
Protocol: Oxygen Consumption Rate (OCR) Measurement
-
Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.
-
Treat the cells with various concentrations of the compound for a short duration (e.g., 1 hour).[16]
-
Measure the basal oxygen consumption rate (OCR) using a Seahorse XF Analyzer.
-
The inhibition of complex-I-dependent oxygen consumption can also be measured in isolated mitochondria.[4]
-
-
Expected Outcome: A dose-dependent decrease in OCR would support the hypothesis that the compound inhibits mitochondrial complex I.
IV. Data Interpretation and Validation
A successful in vitro characterization of this compound as a HIF-1 inhibitor would demonstrate the following:
-
Dose-dependent inhibition of cell viability in cancer cell lines, particularly under conditions of metabolic stress (e.g., glucose deprivation).[6][7]
-
Reduced HIF-1α protein levels under hypoxic conditions, as shown by Western blot.[4]
-
Decreased HRE-driven reporter gene activity in a luciferase assay.[5][16]
-
Downregulation of HIF-1 target gene mRNA expression (e.g., CA9, VEGF) under hypoxia.[4][8]
By employing these multi-faceted approaches, researchers can build a robust and comprehensive profile of this compound's in vitro activity, providing a solid foundation for further preclinical development.
References
- 1. Natural Product-Based Inhibitors of Hypoxia-Inducible Factor-1 (HIF-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of small molecule inhibitors of hypoxia-inducible factor 1 transcriptional activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BAY 87-2243, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. BAY 87-2243 = 98 HPLC 1227158-85-1 [sigmaaldrich.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Virus-based reporter systems for monitoring transcriptional activity of hypoxia-inducible factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Luciferase Reporter Assay to Detect Cellular Hypoxia In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of small molecule compounds that inhibit the HIF-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemuniverse.com [chemuniverse.com]
- 14. This compound,(CAS# 947144-28-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 15. Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate | C9H8F3NO4 | CID 54753472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. An integrative genomics approach identifies Hypoxia Inducible Factor-1 (HIF-1)-target genes that form the core response to hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate in Modern Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine and fluorinated moieties into active pharmaceutical ingredients (APIs) has become a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability. Within the arsenal of fluorinated building blocks, ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate has emerged as a highly versatile intermediate. Its unique trifluoromethyl-substituted dihydroxypyridine structure provides a scaffold for the synthesis of a diverse range of complex heterocyclic compounds. This guide offers an in-depth exploration of its synthesis, properties, and application, providing detailed protocols and the scientific rationale behind its strategic use in pharmaceutical development.
Physicochemical Properties and Structural Elucidation
This compound (CAS Number: 947144-28-7) is a polysubstituted pyridine derivative. It exists in tautomeric forms, predominantly as ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate. This tautomerism is a key feature influencing its reactivity.
| Property | Value | Source |
| Molecular Formula | C₉H₈F₃NO₄ | --INVALID-LINK-- |
| Molecular Weight | 251.16 g/mol | --INVALID-LINK-- |
| CAS Number | 947144-28-7 | --INVALID-LINK-- |
| IUPAC Name | ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate | --INVALID-LINK-- |
The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the pyridine ring, impacting the acidity of the hydroxyl groups and the reactivity of the overall molecule.
Synthesis of the Intermediate: A Step-by-Step Protocol
The construction of the trifluoromethyl-substituted pyridinone ring is typically achieved through a cyclocondensation reaction.[1] This method utilizes readily available fluorinated building blocks. The following protocol is a representative synthesis based on established chemical principles for forming such heterocyclic systems.
Protocol 1: Synthesis of this compound
This protocol details the synthesis via a base-catalyzed cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate and ethyl cyanoacetate.
Reaction Scheme:
A schematic of the synthesis of the target intermediate.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)[2]
-
Ethyl cyanoacetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid (2M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: To the stirred solution, add ethyl cyanoacetate (1.0 equivalent) dropwise at room temperature. Following this, add ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent) dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Dissolve the resulting residue in water and cool in an ice bath. Acidify the aqueous solution to pH 2-3 by the slow addition of 2M hydrochloric acid. A precipitate should form.
-
Extraction: Extract the product from the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford pure this compound.
Rationale for Experimental Choices:
-
Base Catalyst: Sodium ethoxide acts as a strong base to deprotonate the active methylene groups of both ethyl cyanoacetate and ethyl 4,4,4-trifluoroacetoacetate, initiating the condensation reaction.
-
Anhydrous Conditions: The use of anhydrous ethanol and an inert atmosphere is crucial to prevent the quenching of the sodium ethoxide and unwanted side reactions with water.
-
Acidification: Acidification protonates the intermediate salt, leading to the precipitation of the final product.
-
Extraction and Purification: Standard extraction and recrystallization techniques are employed to isolate and purify the target compound from the reaction mixture.
Application in Pharmaceutical Synthesis: A Case Study
This compound is a valuable precursor for the synthesis of various pharmaceutical agents, particularly those containing a trifluoromethyl-substituted pyridinone core. This core is present in a number of APIs developed for a range of therapeutic areas.
While a specific, publicly available synthesis of a commercial drug directly from this intermediate is often proprietary, we can illustrate its utility in a representative synthetic sequence leading to a key pharmaceutical scaffold. This protocol outlines the conversion of the nicotinate intermediate to a more functionalized derivative, a common strategy in drug development.
Protocol 2: Conversion to a Halogenated Pyridinone Intermediate
This protocol describes the chlorination of the 4-hydroxy group, a common step to introduce a reactive handle for subsequent nucleophilic substitution reactions.
Reaction Scheme:
A schematic of the functionalization of the intermediate.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene
-
Ice water
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 equivalent) in toluene.
-
Addition of Reagents: Add a catalytic amount of DMF. Heat the mixture to 80-90 °C. Add phosphorus oxychloride (2.0-3.0 equivalents) dropwise via a dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring by TLC.
-
Quenching: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Isolation and Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired chlorinated intermediate.
Expert Insights on the Halogenation Step:
-
Reagent Choice: Phosphorus oxychloride is a standard and effective reagent for converting hydroxyl groups on heterocyclic rings to chlorides.
-
Catalyst: DMF is often used as a catalyst in such reactions, forming a Vilsmeier-Haack reagent in situ, which is the active chlorinating species.
-
Safety: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water. The quenching step is highly exothermic and must be done with care.
Conclusion
This compound stands out as a pivotal intermediate in the synthesis of fluorine-containing pharmaceuticals. Its preparation via a straightforward cyclocondensation reaction and the versatile reactivity of its dihydroxypyridine scaffold allow for the construction of complex molecular architectures. The protocols and insights provided herein are intended to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this valuable building block in their synthetic endeavors, ultimately contributing to the discovery and development of novel therapeutics.
References
Application Notes & Protocols: Investigating Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate in Agrochemical Discovery
Introduction: Unveiling the Potential of a Novel Scaffold
Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate (CAS: 947144-28-7, Formula: C₉H₈F₃NO₄) is a substituted pyridine derivative that, while not extensively documented in agrochemical literature, presents a compelling case for investigation.[1][2][3] Its molecular architecture combines two structural motifs of profound importance in modern crop protection: the trifluoromethylpyridine (TFMP) core and the nicotinate functional group.
The TFMP moiety is a well-established "privileged structure" in agrochemistry, forming the backbone of numerous high-performance herbicides, insecticides, and fungicides.[4][5] The inclusion of a trifluoromethyl group often enhances a molecule's metabolic stability, lipophilicity, and biological potency.[4][6] Concurrently, pyridine carboxylate and nicotinate derivatives are known to exhibit diverse bioactivities, including potent herbicidal action as synthetic auxins and promising antimicrobial effects.[7][8][9]
The convergence of these two powerful fragments in a single, synthetically accessible molecule provides a strong rationale for its systematic evaluation. This document outlines a series of hypothesis-driven protocols designed to rigorously screen this compound for potential herbicidal, fungicidal, and insecticidal properties, providing researchers with a practical framework for exploring its agrochemical potential.
Proposed Agrochemical Screening Campaigns
The following sections detail validated, field-proven protocols for the primary screening of this novel compound. Each protocol is designed as a self-validating system, including necessary controls to ensure data integrity and reproducibility.
Evaluation as a Potential Herbicide
Rationale & Hypothesis: The pyridine carboxylate structure is a classic feature of auxinic herbicides (Group I/4), which induce uncontrolled growth and mortality in broadleaf weeds.[7][9] Furthermore, many modern heterocyclic herbicides, including those with pyridine rings, act by inhibiting key plant enzymes such as protoporphyrinogen oxidase (PPO).[10][11]
-
Hypothesis: this compound may exhibit pre- or post-emergence herbicidal activity, potentially through auxin mimicry or enzymatic inhibition.
Protocol 2.1.1: Whole-Plant Post-Emergence Primary Screen
This protocol is adapted from established methods for herbicide efficacy testing and is designed to detect post-emergence activity against both monocotyledonous and dicotyledonous weeds.[12][13]
Step-by-Step Methodology:
-
Plant Propagation:
-
Select representative weed species: a grass weed (e.g., Avena fatua, wild oat) and a broadleaf weed (e.g., Amaranthus retroflexus, redroot pigweed).
-
Sow seeds 1-2 cm deep in 10 cm pots containing a standard greenhouse potting mix.
-
Grow plants in a controlled environment (25°C day / 18°C night, 16h photoperiod) until they reach the appropriate growth stage for treatment (grasses: 2-3 leaf stage; broadleaves: 2-4 true leaf stage).
-
-
Preparation of Test Solution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone or DMSO).
-
For the primary screen, prepare a spray solution at a discriminating dose, typically between 1000-2000 g a.i./ha. Dilute the stock solution in water containing a non-ionic surfactant (e.g., 0.25% v/v) to ensure adequate leaf coverage.
-
-
Herbicide Application:
-
Use a track sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha) to ensure uniform application.
-
Include a solvent-only control (negative control) and a commercial standard herbicide (positive control) with a known mode of action (e.g., 2,4-D for auxinic effects).
-
Treat a minimum of three replicate pots per treatment group.
-
-
Evaluation and Data Collection:
-
Return plants to the greenhouse and observe daily for phytotoxic effects.
-
At 7 and 21 days after treatment (DAT), visually assess plant injury using a 0-100% scale (0 = no effect, 100 = complete plant death). Note specific symptoms such as chlorosis, necrosis, epinasty (twisting), or stunting.
-
At 21 DAT, harvest the above-ground biomass from each pot, dry in an oven at 70°C for 48 hours, and record the dry weight.
-
Causality and Interpretation:
-
A significant reduction in biomass compared to the solvent control indicates herbicidal activity.
-
Symptoms like epinasty and leaf cupping in the broadleaf species would strongly suggest an auxinic mode of action.[7]
-
High activity on both species would warrant further investigation into other modes of action.
Data Presentation:
| Treatment | Application Rate (g a.i./ha) | Visual Injury at 21 DAT (%) | Biomass Reduction (%) |
| Solvent Control | 0 | 0 | 0 |
| Test Compound | 2000 | ||
| Positive Control | (Label Rate) |
Workflow Diagram:
Evaluation as a Potential Fungicide
Rationale & Hypothesis: Nicotinic acid derivatives and their esters have demonstrated notable antifungal properties.[14][15] The in vitro poisoned food technique is a rapid and reliable method for determining a compound's direct inhibitory effect on fungal mycelial growth.[16][17]
-
Hypothesis: this compound will inhibit the mycelial growth of key phytopathogenic fungi.
Protocol 2.2.1: In Vitro Mycelial Growth Inhibition Assay
Step-by-Step Methodology:
-
Preparation of Fungal Cultures:
-
Select economically important plant pathogenic fungi (e.g., Fusarium culmorum, Alternaria alternata, Sclerotinia sclerotiorum).
-
Grow fresh cultures on Potato Dextrose Agar (PDA) plates for 5-7 days at 25°C.
-
-
Preparation of Amended Media:
-
Prepare a stock solution of the test compound in DMSO.
-
Autoclave PDA medium and allow it to cool to approximately 45-50°C in a water bath.
-
Add the test compound stock solution to the molten PDA to achieve final concentrations for screening (e.g., 1, 10, and 50 µg/mL). Also prepare a DMSO-only control plate.[16]
-
Thoroughly mix and immediately pour approximately 20 mL of the amended media into sterile 90 mm Petri dishes. Allow to solidify.
-
-
Inoculation and Incubation:
-
Using a sterile 5 mm cork borer, take a mycelial plug from the leading edge of an actively growing fungal culture.
-
Place the plug, mycelium-side down, in the center of each amended PDA plate.
-
Seal the plates with paraffin film and incubate in the dark at 25°C.
-
-
Evaluation and Data Collection:
-
Measure the colony diameter (in two perpendicular directions) daily until the fungal growth in the control plate reaches the edge of the dish.
-
Calculate the percentage inhibition of radial growth using the following formula:
-
% Inhibition = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.[17]
-
-
Causality and Interpretation:
-
This assay directly measures the fungistatic or fungicidal effect of the compound on vegetative growth.
-
A high percentage of inhibition (e.g., >50%) at low concentrations (≤10 µg/mL) identifies the compound as a promising "hit" for further development.
-
The data can be used to calculate an EC₅₀ (Effective Concentration to inhibit 50% of growth) value in subsequent dose-response studies.
Data Presentation:
| Pathogen | Concentration (µg/mL) | Mean Colony Diameter (mm) | Growth Inhibition (%) |
| F. culmorum | 0 (Control) | 0 | |
| 10 | |||
| 50 |
Workflow Diagram:
Evaluation as a Potential Insecticide
Rationale & Hypothesis: The TFMP scaffold is integral to many commercial insecticides acting on the insect nervous system or as insect growth regulators.[18][19][20] A primary screen should therefore assess toxicity via both direct contact and ingestion.
-
Hypothesis: this compound may possess insecticidal properties against key agricultural pests when delivered via contact or ingestion.
Protocol 2.3.1: Leaf-Dip Bioassay for Ingestion Toxicity
This method is highly effective for screening compounds against chewing insects, such as the larvae of Plutella xylostella (diamondback moth).[21]
Step-by-Step Methodology:
-
Insect Rearing: Maintain a healthy, age-synchronized colony of 3rd instar P. xylostella larvae on cabbage or artificial diet.
-
Preparation of Treatment Solutions: Prepare a serial dilution of the test compound (e.g., 100, 50, 10, 1 mg/L) in water with a solvent and surfactant, as described in Protocol 2.1.1.
-
Leaf Disc Treatment:
-
Excise 5 cm discs from untreated cabbage leaves.
-
Using forceps, dip each leaf disc into a treatment solution for 10 seconds, ensuring complete coverage.
-
Allow the discs to air dry completely on a wire rack.
-
-
Bioassay Setup:
-
Place one treated leaf disc into a Petri dish lined with moistened filter paper.
-
Introduce 10 third-instar larvae into each dish.
-
Prepare three replicates for each concentration, plus solvent-only and positive controls (e.g., a commercial pyrethroid).
-
-
Incubation and Evaluation:
-
Incubate the dishes at 25°C with a 16h photoperiod.
-
Record larval mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
Correct for control mortality using Abbott's formula if necessary.
-
Protocol 2.3.2: Topical Application for Contact Toxicity
This assay, adapted from protocols used for mosquitoes, is ideal for assessing direct contact toxicity against soft-bodied insects like aphids (Myzus persicae).[22][23]
Step-by-Step Methodology:
-
Insect Rearing: Maintain a colony of M. persicae on untreated host plants (e.g., bell pepper).
-
Preparation of Dosing Solutions: Dissolve the test compound in a volatile solvent like acetone to prepare a range of concentrations.
-
Topical Application:
-
Anesthetize adult apterous (wingless) aphids using a brief exposure to CO₂.
-
Using a microapplicator, apply a precise volume (e.g., 0.1 µL) of the dosing solution to the dorsal thorax of each aphid.
-
Treat batches of 10-15 aphids for each concentration and replicate. Include solvent-only and positive controls.
-
-
Post-Treatment and Evaluation:
-
Transfer the treated aphids to a fresh, untreated leaf disc in a Petri dish.
-
Incubate as described in 2.3.1.
-
Record mortality at 24 and 48 hours.
-
Causality and Interpretation:
-
The leaf-dip assay assesses toxicity primarily through ingestion, while the topical assay isolates contact activity.
-
High mortality in either assay indicates a promising lead. Comparing the results (e.g., LC₅₀ values) can provide early insights into the compound's primary route of entry.
Data Presentation:
| Pest Species | Assay Type | Concentration (mg/L or µ g/insect ) | Mortality at 48h (%) |
| P. xylostella | Ingestion | 0 (Control) | |
| 10 | |||
| 100 | |||
| M. persicae | Contact | 0 (Control) | |
| 0.1 | |||
| 1.0 |
Workflow Diagram:
Conclusion and Path Forward
This compound stands at the intersection of proven agrochemical scaffolds. While its specific biological activities are yet to be characterized, its structure provides a compelling foundation for discovery. The protocols detailed herein offer a robust, multi-disciplinary approach to systematically screen this compound. A positive "hit" in any of these primary screens would be the crucial first step, justifying the allocation of further resources for dose-response studies, mode-of-action elucidation, and analogue synthesis to optimize activity and create the next generation of crop protection solutions.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. This compound,(CAS# 947144-28-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate | C9H8F3NO4 | CID 54753472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. innospk.com [innospk.com]
- 7. Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides [vtechworks.lib.vt.edu]
- 8. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. grdc.com.au [grdc.com.au]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, and herbicidal activity of novel phenoxypyridine derivatives containing natural product coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bioone.org [bioone.org]
- 13. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity - MedCrave online [medcraveonline.com]
- 16. In Vitro Evaluation of Azoxystrobin, Boscalid, Fentin-Hydroxide, Propiconazole, Pyraclostrobin Fungicides against Alternaria alternata Pathogen Isolated from Carya illinoinensis in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academicjournals.org [academicjournals.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 21. scielo.br [scielo.br]
- 22. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes [jove.com]
- 23. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate
Authored by: Senior Application Scientist, Gemini AI
Abstract
This document provides a comprehensive guide for the high-throughput screening (HTS) of Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate. While the specific biological targets of this compound are not extensively documented, its structural features, including the trifluoromethylpyridine core, suggest potential interactions with a variety of biological targets, particularly protein kinases, which are implicated in numerous disease pathways. These application notes detail protocols for both a primary biochemical assay and a secondary cell-based assay, designed to identify and validate the inhibitory activity of this compound in a high-throughput format.
Introduction: The Rationale for Screening this compound
This compound (CAS: 947144-28-7) is a nicotinic acid derivative with a molecular formula of C9H8F3NO4 and a molecular weight of 251.16.[1] The trifluoromethyl group is a common feature in many bioactive compounds, often enhancing metabolic stability and membrane permeability. Derivatives of trifluoromethylpyridine are known to be key structural motifs in both agrochemical and pharmaceutical agents.[2] Given the prevalence of the pyridine nucleus in medicinal chemistry and the known bioactivity of related compounds, this compound represents an intriguing candidate for high-throughput screening campaigns aimed at discovering novel modulators of disease-relevant targets.
Enzymes, particularly protein kinases, are a major class of drug targets, and high-throughput screening is a cornerstone for the discovery of novel inhibitors.[3][4] Fluorescence-based assays are among the most common methods employed in HTS due to their sensitivity, homogeneity, and amenability to automation.[3][5] This guide will focus on a hypothetical screening cascade for this compound as a potential inhibitor of a representative protein kinase.
Proposed Screening Strategy: A Two-Tiered Approach
A robust HTS campaign typically involves a primary screen to identify initial "hits," followed by secondary assays to confirm activity and eliminate false positives. Here, we propose a two-tiered approach:
-
Primary Screen: A biochemical, fluorescence-based assay to directly measure the inhibition of a selected protein kinase.
-
Secondary Screen: A cell-based assay to confirm the compound's activity in a more physiologically relevant context and to assess potential cytotoxicity.
This tiered approach ensures that resources are focused on the most promising compounds, increasing the efficiency of the drug discovery process.
Primary High-Throughput Screening: A TR-FRET-Based Kinase Inhibition Assay
For the primary screen, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is selected for its high sensitivity, low background, and resistance to interference from colored or fluorescent compounds.[6]
Principle of the TR-FRET Kinase Assay
The assay measures the phosphorylation of a substrate peptide by the target kinase. A europium chelate-labeled anti-phospho-substrate antibody (donor) and a fluorescently labeled substrate peptide (acceptor) are used. When the substrate is phosphorylated by the kinase, the antibody binds to it, bringing the donor and acceptor into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. In the presence of an inhibitor, substrate phosphorylation is reduced, leading to a decrease in the TR-FRET signal.
Experimental Workflow for Primary HTS
Caption: Primary HTS workflow using a TR-FRET based kinase assay.
Detailed Protocol for Primary HTS
Materials and Reagents:
-
Target Kinase: e.g., a well-characterized kinase relevant to a disease of interest.
-
Kinase Substrate: A peptide or protein substrate for the target kinase, labeled with a suitable acceptor fluorophore.
-
ATP: Adenosine triphosphate.
-
TR-FRET Donor: Europium-labeled anti-phospho-substrate antibody.
-
Assay Buffer: Buffer composition will be kinase-specific but typically contains Tris-HCl, MgCl2, DTT, and a surfactant like Brij-35.
-
Compound: this compound dissolved in 100% DMSO.
-
Plates: 384-well, low-volume, black assay plates.
-
Instrumentation: Acoustic liquid handler, plate reader capable of TR-FRET measurements.
Step-by-Step Protocol:
-
Compound Plating:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Using an acoustic liquid handler, dispense nanoliter volumes of the compound solution into the 384-well assay plates to achieve the desired final concentration (e.g., 10 µM). Also, include positive (no inhibitor) and negative (no enzyme) controls.
-
-
Reagent Preparation and Dispensing:
-
Prepare a 2X kinase/substrate solution in assay buffer.
-
Prepare a 2X ATP solution in assay buffer.
-
Dispense the 2X kinase/substrate solution into the assay plates containing the compound.
-
Initiate the kinase reaction by dispensing the 2X ATP solution into the assay plates.
-
-
Kinase Reaction Incubation:
-
Incubate the assay plates at room temperature for a predetermined time (e.g., 60 minutes), optimized during assay development.
-
-
Detection:
-
Prepare a detection reagent mix containing the TR-FRET donor antibody in detection buffer.
-
Stop the kinase reaction by adding the detection reagent mix to the assay plates.
-
Incubate the plates at room temperature for 60 minutes to allow for antibody-substrate binding.
-
-
Data Acquisition:
-
Read the plates using a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis for Primary HTS
| Parameter | Formula | Description |
| TR-FRET Ratio | (Acceptor Emission / Donor Emission) * 10,000 | Normalizes for well-to-well variations. |
| Percent Inhibition | 100 * (1 - (Ratio_sample - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl)) | Calculates the inhibitory activity of the compound. |
| Z'-factor | 1 - (3*(SD_pos_ctrl + SD_neg_ctrl)) / |Avg_pos_ctrl - Avg_neg_ctrl| | A measure of assay quality. A Z' > 0.5 is considered excellent. |
Compounds exhibiting a percent inhibition above a certain threshold (e.g., >50%) are considered "hits" and are selected for further characterization.
Secondary Screening: Cell-Based Assay for Target Engagement and Cytotoxicity
A cell-based assay is crucial to confirm that the compound's activity observed in the biochemical assay translates to a cellular context.[7][8] It also provides an early indication of potential cytotoxicity. A common approach is to use a cell line that overexpresses the target kinase and a reporter system that measures the activity of a downstream signaling pathway.
Principle of the Cell-Based Reporter Assay
This assay utilizes a genetically engineered cell line containing a reporter gene (e.g., luciferase) under the control of a promoter that is activated by the signaling pathway downstream of the target kinase. Inhibition of the kinase by the compound will lead to a decrease in the activation of this pathway, resulting in a reduced reporter gene expression and a lower luminescent signal.
Experimental Workflow for Secondary Screening
Caption: Secondary cell-based reporter assay workflow.
Detailed Protocol for Secondary Screening
Materials and Reagents:
-
Reporter Cell Line: A stable cell line expressing the target kinase and the reporter construct.
-
Cell Culture Medium: Appropriate medium and supplements for the cell line.
-
Compound: this compound from the primary screen.
-
Luciferase Assay Reagent: A commercial reagent that lyses the cells and contains the substrate for luciferase.
-
Cytotoxicity Assay Reagent: e.g., a reagent that measures ATP levels as an indicator of cell viability.
-
Plates: 384-well, white, solid-bottom tissue culture-treated plates.
-
Instrumentation: Automated liquid handler, luminometer.
Step-by-Step Protocol:
-
Cell Plating:
-
Trypsinize and resuspend the reporter cells to the desired density in the cell culture medium.
-
Dispense the cell suspension into the 384-well plates.
-
Incubate the plates overnight to allow the cells to attach.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the old medium from the cell plates and add the medium containing the compound dilutions.
-
-
Incubation and Stimulation:
-
Incubate the cells with the compound for a predetermined period (e.g., 16-24 hours).
-
If the signaling pathway requires stimulation, add the stimulus at the appropriate time.
-
-
Luminescence Measurement:
-
Equilibrate the plates to room temperature.
-
Add the luciferase assay reagent to each well.
-
Incubate for a short period to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence using a plate-based luminometer.
-
-
Cytotoxicity Assay (in parallel):
-
In a separate plate prepared identically, add a cytotoxicity reagent (e.g., CellTiter-Glo®) and measure luminescence to determine the effect of the compound on cell viability.
-
Data Analysis for Secondary Screening
The primary output of the secondary screen is the IC50 value, which is the concentration of the inhibitor required to reduce the signal by 50%. This is determined by fitting the dose-response data to a four-parameter logistic equation. The cytotoxicity data is analyzed in parallel to ensure that the observed inhibition is not due to cell death.
| Parameter | Description |
| IC50 | The half-maximal inhibitory concentration, a measure of the compound's potency. |
| CC50 | The half-maximal cytotoxic concentration. |
| Selectivity Index | CC50 / IC50. A higher selectivity index indicates that the compound is more potent against the target than it is toxic to the cells. |
Conclusion and Future Directions
This application note provides a framework for the high-throughput screening of this compound as a potential kinase inhibitor. The proposed two-tiered approach, utilizing a robust TR-FRET biochemical assay followed by a confirmatory cell-based assay, allows for the efficient identification and validation of active compounds. Hits identified through this cascade would then be subjected to further characterization, including selectivity profiling against a panel of other kinases and detailed mechanistic studies to determine the mode of inhibition. The adaptability of these HTS methodologies allows for their application to a wide range of biological targets beyond kinases, making them a valuable tool in modern drug discovery.[9][10]
References
- 1. This compound,(CAS# 947144-28-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. Buy Ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate | 1227576-28-4 [smolecule.com]
- 3. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Fluorescence assays for high-throughput screening of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. marinbio.com [marinbio.com]
- 8. lifescienceglobal.com [lifescienceglobal.com]
- 9. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
Application Note: Strategic Derivatization of Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate for Chemical Probe and Drug Discovery Programs
Abstract
Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate is a highly versatile heterocyclic scaffold, poised for strategic elaboration in medicinal chemistry and chemical biology. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the dihydroxypyridine core, making it an attractive starting material for the synthesis of diverse compound libraries.[1][2][3][4][5] This guide provides an in-depth technical overview and detailed, field-proven protocols for the derivatization of this key intermediate. We will explore the conversion of the hydroxyl groups into chlorides—a critical activation step—followed by regioselective nucleophilic aromatic substitution (SNAr) to introduce a variety of functional groups, thereby enabling the rapid generation of novel chemical entities for screening and lead optimization.
Introduction: The Strategic Value of the Scaffold
The pyridine ring is a privileged structure in drug discovery. When substituted with hydroxyl groups and an electron-withdrawing trifluoromethyl (-CF3) moiety, the resulting scaffold presents a unique combination of chemical properties. The -CF3 group can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[2][4] The dihydroxy substitution pattern allows for multiple points of diversification.
However, the direct functionalization of the hydroxyl groups via methods like O-alkylation can sometimes be challenging and may require specific conditions to control regioselectivity.[6][7] A more robust and widely applicable strategy involves a two-step process:
-
Activation: Conversion of the nucleophilic hydroxyl groups into electrophilic centers by replacing them with good leaving groups, typically chlorides.
-
Diversification: Subsequent reaction of the resulting dichloro-intermediate with a wide array of nucleophiles via Nucleophilic Aromatic Substitution (SNAr).
This approach transforms the scaffold into a powerful platform for generating libraries of analogs with diverse pharmacophores. This workflow is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 6. scirp.org [scirp.org]
- 7. O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species [ouci.dntb.gov.ua]
Application Notes and Protocols for the Quantification of Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate in Biological Samples
For: Researchers, scientists, and drug development professionals
Introduction
Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate is a substituted pyridine derivative with potential applications in pharmaceutical development. Accurate quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides detailed application notes and protocols for two robust analytical methods for the determination of this compound: a high-sensitivity Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method and a versatile Ultra-High-Performance Liquid Chromatography with Ultraviolet detection (UHPLC-UV) method.
The methodologies presented herein are designed to be self-validating, incorporating principles outlined in the FDA and EMA guidelines on bioanalytical method validation to ensure data integrity and reliability.[1][2][3]
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C9H8F3NO4 | [4][5] |
| Molecular Weight | 251.16 g/mol | [5] |
| XLogP3-AA | 1.4 | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
Method 1: High-Sensitivity Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for studies requiring low limits of detection and quantification, such as in early pharmacokinetic studies or when only small sample volumes are available. The high selectivity of tandem mass spectrometry minimizes interference from endogenous matrix components.[6][7]
Rationale for Method Selection
LC-MS/MS is the gold standard for bioanalysis due to its superior sensitivity, specificity, and wide dynamic range. The selection of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode allows for the highly selective detection of the parent ion and a specific fragment ion, significantly reducing matrix effects and improving signal-to-noise.[8][9]
Experimental Workflow
Caption: LC-MS/MS workflow from sample preparation to data analysis.
Detailed Protocol
1. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples.[9][10]
-
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., a structurally similar, stable isotope-labeled analog).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | To be determined by direct infusion of the analytical standard (e.g., Q1: 252.0 m/z, Q3: specific fragment) |
| Internal Standard MRM | To be determined by direct infusion of the internal standard |
Method Validation Parameters
The method should be validated in accordance with FDA and EMA guidelines, assessing the following parameters.[1][2][11]
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 different sources. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 over the desired concentration range. |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; accuracy within ±20%; precision ≤ 20%. |
| Accuracy & Precision (Intra- and Inter-day) | For QCs at low, medium, and high concentrations, accuracy within ±15% of nominal value (±20% for LLOQ); precision (CV) ≤ 15% (≤ 20% for LLOQ). |
| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked samples to that in neat solution. The CV of the IS-normalized matrix factor should be ≤ 15%.[6] |
| Recovery | Consistent and reproducible recovery across the concentration range. |
| Stability | Analyte stability established under various conditions: freeze-thaw, bench-top, long-term storage, and in-processed samples. |
Method 2: Routine Quantification by Ultra-High-Performance Liquid Chromatography with UV Detection (UHPLC-UV)
This UHPLC-UV method is suitable for routine analysis in later-stage drug development, where higher concentrations are expected, and a more accessible and cost-effective analytical technique is advantageous.
Rationale for Method Selection
UHPLC offers faster analysis times and improved resolution compared to conventional HPLC. UV detection is a robust, widely available, and cost-effective detection method suitable for chromophoric compounds like this compound. The choice of a diode-array detector (DAD) allows for the monitoring of multiple wavelengths and spectral confirmation of the analyte peak.
Experimental Workflow
Caption: UHPLC-UV workflow from sample preparation to data analysis.
Detailed Protocol
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to protein precipitation, which is beneficial for reducing matrix interference in UV detection.[12][13]
-
To 100 µL of plasma sample in a glass tube, add the internal standard.
-
Add 500 µL of a suitable extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
2. UHPLC-UV Conditions
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 5 min, hold for 1 min, return to 10% B and re-equilibrate for 2 min |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) |
| Detection Wavelength | To be determined by UV scan of the analytical standard (e.g., λmax) |
| Reference Wavelength | Optional, for baseline correction |
Method Validation Parameters
Similar to the LC-MS/MS method, this UHPLC-UV method must be thoroughly validated.[1][2]
| Parameter | Acceptance Criteria |
| Selectivity | No interfering peaks from endogenous matrix components at the retention time of the analyte and IS. Peak purity should be assessed using the DAD. |
| Linearity | Correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; accuracy within ±20%; precision ≤ 20%. |
| Accuracy & Precision (Intra- and Inter-day) | Accuracy within ±15% of nominal value (±20% for LLOQ); precision (CV) ≤ 15% (≤ 20% for LLOQ). |
| Recovery | Consistent and reproducible across the concentration range. |
| Stability | Demonstrated for freeze-thaw cycles, bench-top, and long-term storage. |
Conclusion
The choice between the LC-MS/MS and UHPLC-UV methods will depend on the specific requirements of the study, including the required sensitivity, sample volume limitations, and available instrumentation. Both methods, when properly validated, can provide accurate and reliable data for the quantification of this compound in biological samples, thereby supporting critical decisions in the drug development process. Adherence to regulatory guidelines on bioanalytical method validation is paramount for ensuring the integrity of the generated data.[1][2][3]
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 3. fda.gov [fda.gov]
- 4. This compound,(CAS# 947144-28-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate | C9H8F3NO4 | CID 54753472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. bevital.no [bevital.no]
- 11. ema.europa.eu [ema.europa.eu]
- 12. tecan.com [tecan.com]
- 13. agilent.com [agilent.com]
Application Notes & Protocols: Leveraging Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate for the Development of Potent Enzyme Inhibitors
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of modern drug discovery, the identification and optimization of molecular scaffolds that confer advantageous properties is a cornerstone of successful inhibitor design. Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate is one such scaffold of significant interest. Its unique combination of a nicotinic acid core, known for its diverse biological activities, with a trifluoromethyl group offers a compelling starting point for the development of potent and selective enzyme inhibitors. The trifluoromethyl moiety is particularly noteworthy; its strong electron-withdrawing nature and lipophilicity can enhance metabolic stability and improve binding affinity to target proteins.[1][2] This document provides a detailed guide for researchers and drug development professionals on the application of this compound in the discovery and characterization of novel enzyme inhibitors, with a particular focus on protein kinases.
The pyridine ring is a well-established pharmacophore in numerous FDA-approved drugs, and its derivatives have been successfully developed as inhibitors for a wide range of enzymes, including kinases, D-amino acid oxidase, and HIV-1 reverse transcriptase.[3][4] Kinases, in particular, represent a highly "druggable" target class, and the trifluoromethylpyridine motif has been integral to the development of potent kinase inhibitors for oncology and inflammatory diseases.[1][5] This guide will provide the foundational knowledge and detailed protocols to empower researchers to explore the potential of this compound as a key building block in their drug discovery programs.
The Rationale for Targeting Protein Kinases
Protein kinases play a pivotal role in cellular signal transduction, regulating a vast array of processes including cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The ATP-binding site of kinases presents a well-defined pocket for the design of small molecule inhibitors. The structural features of this compound make it an attractive starting point for designing kinase inhibitors. The dihydroxy-substituted pyridine core can form key hydrogen bond interactions within the kinase hinge region, a critical anchoring point for many ATP-competitive inhibitors. The trifluoromethyl group can be oriented to occupy hydrophobic pockets, enhancing both potency and selectivity.
Conceptual Workflow for Inhibitor Development
The journey from a starting scaffold to a lead compound involves a systematic, multi-step process. The following diagram illustrates a typical workflow for leveraging this compound in a kinase inhibitor discovery campaign.
Caption: A conceptual workflow for the development of kinase inhibitors.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the biochemical characterization of inhibitors derived from the this compound scaffold. For the purpose of these protocols, we will consider a hypothetical inhibitor, "Compound X," being tested against a representative protein kinase, "Kinase Y."
Protocol 1: Determination of IC50 Value using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: TR-FRET assays are a robust and sensitive method for measuring kinase activity in a high-throughput format. The assay measures the phosphorylation of a substrate peptide by the kinase. A europium-labeled anti-phospho-substrate antibody serves as the donor fluorophore, and a biotinylated substrate peptide bound to streptavidin-XL665 acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing for a FRET signal to be generated.
Materials:
-
Kinase Y (recombinant, purified)
-
Biotinylated substrate peptide for Kinase Y
-
ATP
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Compound X (solubilized in 100% DMSO)
-
384-well, low-volume, white plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of Compound X in 100% DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Assay Plate Preparation:
-
Add 2 µL of Assay Buffer to all wells.
-
Add 1 µL of the serially diluted Compound X to the appropriate wells. For control wells, add 1 µL of 100% DMSO (for 0% inhibition) or a known potent inhibitor (for 100% inhibition).
-
-
Enzyme and Substrate Addition:
-
Prepare a 2X enzyme solution of Kinase Y in Assay Buffer.
-
Prepare a 2X substrate/ATP solution containing the biotinylated substrate peptide and ATP at their 2X final concentrations in Assay Buffer.
-
Add 4 µL of the 2X enzyme solution to all wells.
-
Initiate the kinase reaction by adding 4 µL of the 2X substrate/ATP solution to all wells.
-
-
Incubation: Gently mix the plate and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection:
-
Prepare a 2X detection mix containing the europium-labeled antibody and streptavidin-XL665 in detection buffer.
-
Add 10 µL of the 2X detection mix to all wells to stop the kinase reaction.
-
Incubate for 60 minutes at room temperature to allow for antibody-substrate binding.
-
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 620 nm. Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the normalized response versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Description | Example Value |
| IC50 | The concentration of an inhibitor where the response (e.g., enzyme activity) is reduced by half. | 50 nM |
| Hill Slope | Describes the steepness of the dose-response curve. | 1.0 |
| Top Plateau | The maximum response in the absence of inhibitor. | 100% |
| Bottom Plateau | The minimum response at saturating inhibitor concentrations. | 0% |
Protocol 2: Elucidation of Inhibition Mechanism using Enzyme Kinetics
Principle: To understand how an inhibitor interacts with its target enzyme, it is crucial to determine its mechanism of action (e.g., competitive, non-competitive, uncompetitive). This is achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations.
Materials:
-
Kinase Y (recombinant, purified)
-
Substrate for Kinase Y
-
Radiolabeled ATP (e.g., [γ-32P]ATP) or a coupled-enzyme system for continuous monitoring.
-
Compound X
-
Assay Buffer
-
Phosphocellulose paper and wash buffers (for radiolabeling assay) or a spectrophotometer (for coupled-enzyme assay).
Procedure (using a radiolabeling assay as an example):
-
Experimental Design: Set up a matrix of reactions with varying concentrations of the substrate and Compound X. Typically, use at least five substrate concentrations (e.g., spanning 0.2x to 5x the Km) and four inhibitor concentrations (including a no-inhibitor control).
-
Reaction Setup:
-
Prepare reaction mixtures containing Assay Buffer, Kinase Y, and the desired concentration of Compound X.
-
Initiate the reactions by adding a mixture of the substrate and [γ-32P]ATP.
-
-
Time Course and Quenching:
-
At specific time points (e.g., 0, 5, 10, 15, 20 minutes), remove an aliquot of the reaction mixture and spot it onto phosphocellulose paper to quench the reaction.
-
-
Washing and Scintillation Counting:
-
Wash the phosphocellulose papers extensively with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [γ-32P]ATP.
-
Measure the amount of incorporated radiolabel in a scintillation counter.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration from the linear portion of the time course.
-
Generate a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[Substrate]) or a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration.
-
Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) to determine the mechanism of inhibition.
-
| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot |
| Competitive | Unchanged | Increases | Lines intersect at the y-axis |
| Non-competitive | Decreases | Unchanged | Lines intersect at the x-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
Visualizing the Mechanism of Action: Kinase Inhibition
The following diagram illustrates the different modes of enzyme inhibition that can be elucidated through kinetic studies.
Caption: Different modes of enzyme inhibition.
Conclusion
This compound represents a valuable and versatile scaffold for the development of novel enzyme inhibitors. Its inherent chemical features, particularly the trifluoromethyl group, provide a strong foundation for designing compounds with improved potency, selectivity, and pharmacokinetic properties. By following a systematic approach of hit identification, lead optimization, and detailed biochemical characterization as outlined in these application notes, researchers can effectively harness the potential of this scaffold to discover next-generation therapeutics. The provided protocols offer a robust framework for assessing inhibitor potency and elucidating the mechanism of action, which are critical steps in any successful drug discovery campaign.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication [mdpi.com]
- 5. Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate in Cell-Based Assays
Introduction: Targeting the Hypoxia Signaling Pathway
Cellular adaptation to low oxygen environments (hypoxia) is a fundamental biological process orchestrated by the master transcriptional regulator, Hypoxia-Inducible Factor-1 (HIF-1). HIF-1 is a heterodimeric protein composed of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). Under normoxic conditions, HIF-1α is targeted for rapid proteasomal degradation, a process initiated by the hydroxylation of specific proline residues by HIF-prolyl hydroxylase (PHD) enzymes.[1][2] This hydroxylation allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind and tag HIF-1α for destruction.[3] In hypoxic conditions, the lack of oxygen as a co-substrate inhibits PHD activity, leading to the stabilization and accumulation of HIF-1α. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, such as Vascular Endothelial Growth Factor (VEGF).[2][4]
Small molecule inhibitors of PHD enzymes can mimic the hypoxic state by preventing HIF-1α hydroxylation, thereby stabilizing HIF-1α even under normoxic conditions. Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate (CAS: 947144-28-7) is a nicotinic acid derivative with structural features, including hydroxyl and trifluoromethyl groups, that suggest its potential as a PHD inhibitor. The trifluoromethyl group, in particular, is known in medicinal chemistry to enhance metabolic stability and membrane permeability, making it a promising feature for a cell-permeable small molecule inhibitor.[5][6] This document provides a comprehensive guide for researchers to effectively utilize this compound in cell-based assays to study the HIF-1α signaling pathway.
Mechanism of Action: A Logical Pathway
The hypothesized mechanism of action for this compound is the inhibition of PHD enzymes, leading to the stabilization of HIF-1α and the subsequent activation of downstream target genes.
Caption: Hypothesized mechanism of HIF-1α stabilization by this compound.
Experimental Protocols
Part 1: Reagent Preparation and Handling
1.1. Compound Stock Solution Preparation:
-
Solubility: While specific solubility data for this compound is not widely published, it is recommended to prepare a high-concentration stock solution in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO).[7] A kinetic solubility assessment is advised to determine the optimal solvent and concentration.[8][9]
-
Protocol:
-
Weigh out a precise amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a stock concentration of 10-50 mM.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
1.2. Safety Precautions:
-
Handle this compound in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the relevant Safety Data Sheet (SDS) for detailed safety information.
Part 2: Determining Optimal Working Concentration and Cytotoxicity
Before assessing the biological activity of this compound, it is crucial to determine a working concentration range that is effective but not cytotoxic to the cells.
2.1. Cytotoxicity Assessment (MTT Assay): The MTT assay is a colorimetric method to assess cell viability.
Caption: A streamlined workflow for the MTT cytotoxicity assay.
-
Protocol:
-
Seed cells (e.g., HeLa, HEK293, or a cell line relevant to your research) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. A broad range (e.g., 1 nM to 100 µM) is recommended for initial screening.[7] Include a vehicle control (DMSO at the highest concentration used for the compound).
-
Replace the medium in the wells with the medium containing the different concentrations of the compound.
-
Incubate the plate for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability). For subsequent functional assays, use concentrations well below the cytotoxic range.
-
| Parameter | Recommendation | Rationale |
| Cell Line | HeLa, HEK293, HepG2, or relevant cancer/endothelial cell lines | Commonly used models for studying the HIF-1α pathway. |
| Seeding Density | Optimize for logarithmic growth during the assay period | Ensures that cell viability is not limited by overconfluence. |
| Compound Concentration Range | 1 nM - 100 µM (logarithmic dilutions) | To establish a dose-response curve and determine the IC50.[7] |
| Incubation Time | 24, 48, and 72 hours | To assess time-dependent cytotoxicity. |
| Vehicle Control | DMSO (at the highest concentration used for the compound) | To account for any solvent-induced toxicity.[7] |
Part 3: Assessing HIF-1α Stabilization by Western Blot
Western blotting is a standard technique to detect and quantify the levels of specific proteins, in this case, the stabilized HIF-1α.
Caption: General workflow for Western blot analysis of HIF-1α.
-
Protocol:
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Treat the cells with various non-cytotoxic concentrations of this compound for a predetermined time (e.g., 4, 8, or 16 hours). Include a vehicle control (DMSO) and a positive control (e.g., treatment with a known PHD inhibitor like Dimethyloxalylglycine (DMOG) or exposure to hypoxia (1% O2)).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-polyacrylamide gel (typically 7.5%).
-
Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the HIF-1α signal to a loading control protein like β-actin or GAPDH.
-
| Parameter | Recommendation | Rationale |
| Positive Control | DMOG (e.g., 1 mM) or Hypoxia (1% O2) | To validate that the experimental system can detect HIF-1α stabilization. |
| Treatment Time | 4, 8, 16 hours | To determine the optimal time for HIF-1α accumulation. |
| Protein Loading | 20-40 µg per lane | To ensure sufficient protein for detection. |
| Primary Antibody | Validated anti-HIF-1α antibody | Crucial for specific and reliable detection. |
| Loading Control | β-actin or GAPDH | To normalize for variations in protein loading. |
Part 4: Measuring Downstream Target Gene Expression - VEGF Secretion by ELISA
An increase in stabilized HIF-1α should lead to the increased expression and secretion of its target genes, such as VEGF. An Enzyme-Linked Immunosorbent Assay (ELISA) can quantify the amount of VEGF secreted into the cell culture medium.[10][11][12]
-
Protocol:
-
Seed cells in a multi-well plate (e.g., 24-well or 48-well) and allow them to adhere.
-
Treat the cells with this compound at the optimal concentration determined from the Western blot experiment for 24-48 hours.
-
Collect the cell culture supernatant. If necessary, centrifuge to remove any cellular debris.
-
Perform a VEGF ELISA on the collected supernatant according to the manufacturer's instructions. This typically involves:
-
Adding the supernatant and VEGF standards to a plate pre-coated with a VEGF capture antibody.
-
Incubating to allow VEGF to bind.
-
Washing the plate and adding a biotinylated detection antibody.
-
Incubating and washing again, followed by the addition of a streptavidin-HRP conjugate.
-
A final incubation and wash, followed by the addition of a TMB substrate.
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
Calculate the concentration of VEGF in the samples by comparing their absorbance to the standard curve.
-
Part 5: Assessing HIF-1 Transcriptional Activity with a Hypoxia Response Element (HRE) Reporter Assay
This assay directly measures the transcriptional activity of the HIF-1 complex.[13]
Caption: Workflow for the dual-luciferase HRE reporter assay.
-
Protocol:
-
Co-transfect cells (HEK293 cells are often used due to their high transfection efficiency) with a reporter plasmid containing a firefly luciferase gene downstream of multiple HREs and a control plasmid expressing Renilla luciferase under a constitutive promoter (for normalization of transfection efficiency).
-
After 24 hours, seed the transfected cells into a 96-well plate.
-
Treat the cells with this compound at various concentrations for 6-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal. An increase in this ratio indicates an increase in HIF-1 transcriptional activity.
-
Data Presentation and Interpretation
| Assay | Expected Outcome with Active Compound | Primary Interpretation |
| MTT Assay | Determination of IC50 value for cytotoxicity. | Defines the non-toxic concentration range for subsequent experiments. |
| Western Blot | Dose- and time-dependent increase in the HIF-1α protein band intensity. | Direct evidence of HIF-1α protein stabilization. |
| VEGF ELISA | Increased concentration of VEGF in the cell culture supernatant. | Confirmation of the upregulation of a key downstream HIF-1α target gene. |
| HRE Reporter Assay | Increased relative luciferase activity. | Direct measurement of enhanced HIF-1 transcriptional activity. |
Trustworthiness and Self-Validating Systems
The combination of these assays provides a robust and self-validating system. A true positive result would show a logical progression: the compound stabilizes HIF-1α protein (Western Blot), which then leads to increased transcriptional activity on HRE-driven promoters (Reporter Assay), resulting in the enhanced secretion of downstream target proteins like VEGF (ELISA). All of these effects should occur at concentrations that are not cytotoxic to the cells (MTT Assay).
Conclusion
This compound, based on its chemical structure, holds promise as a tool for studying the HIF-1α signaling pathway. By following the detailed protocols outlined in these application notes, researchers can systematically evaluate its efficacy as a potential PHD inhibitor. These cell-based assays provide a comprehensive framework for characterizing the compound's impact on HIF-1α stabilization and its downstream functional consequences, thereby contributing to a deeper understanding of hypoxia-related cellular processes and aiding in the development of novel therapeutic strategies.
References
- 1. cusabio.com [cusabio.com]
- 2. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling pathway involved in hypoxia-inducible factor-1α regulation in hypoxic-ischemic cortical neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. raybiotech.com [raybiotech.com]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacological examination of trifluoromethyl ring-substituted methcathinone analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portal.cytodocs.com [portal.cytodocs.com]
- 11. novamedline.com [novamedline.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for the Selective Acylation of Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Regioselective Acylation of a Dihydroxynicotinate Derivative
The targeted functionalization of polysubstituted heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug development. Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate is a valuable building block, presenting multiple reaction sites for diversification. The acylation of its hydroxyl groups offers a direct route to introduce a wide array of functional moieties, thereby modulating the molecule's physicochemical properties and biological activity. However, the presence of two distinct hydroxyl groups at the C2 and C4 positions of the pyridine ring introduces a significant challenge: achieving regioselective acylation.
This document provides a comprehensive guide to the selective mono-acylation of this compound. We will delve into the mechanistic rationale behind the proposed protocol, offering a step-by-step experimental procedure and detailed characterization methods. The insights provided are grounded in established principles of organic chemistry, particularly the nuanced reactivity of dihydroxypyridine systems.
Mechanistic Rationale and Regioselectivity
The acylation of this compound is predicted to occur preferentially at the 4-hydroxyl group. This regioselectivity is governed by a combination of electronic and steric factors, as well as the tautomeric equilibrium of the substrate.
The pyridine ring is substituted with two electron-withdrawing groups: the trifluoromethyl group at C6 and the ethyl ester at C3. The trifluoromethyl group, in particular, exerts a strong -I (inductive) and -M (mesomeric) effect, significantly influencing the electron density of the ring. This electronic pull increases the acidity of both hydroxyl protons, but the effect is more pronounced at the C4 position due to its para relationship with the trifluoromethyl group.
While both hydroxyl groups can be deprotonated to form the corresponding nucleophilic phenoxides, the 4-oxyanion is expected to be more stabilized through resonance, making the 4-hydroxyl group more nucleophilic.
The acylation reaction, particularly when catalyzed by 4-(dimethylamino)pyridine (DMAP), proceeds via a nucleophilic catalysis pathway.[1][2] DMAP reacts with the acylating agent (e.g., an acyl chloride or anhydride) to form a highly reactive N-acylpyridinium salt.[1] This intermediate is then attacked by the most nucleophilic hydroxyl group of the substrate.
Caption: DMAP-catalyzed acylation workflow.
An auxiliary base, such as pyridine or triethylamine, is crucial to neutralize the acid (e.g., HCl from an acyl chloride) generated during the reaction, preventing the protonation and deactivation of DMAP.[3]
Experimental Protocol: Selective O-Acylation at the C4-Position
This protocol details the selective acylation of this compound using an acyl chloride as the acylating agent and DMAP as the catalyst.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥95% | Commercially available |
| Acyl Chloride (e.g., Acetyl Chloride) | Reagent Grade | Commercially available |
| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Commercially available |
| Pyridine, anhydrous | ≥99.8% | Commercially available |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercially available |
| Hydrochloric Acid (HCl), 1 M aqueous solution | Reagent Grade | Commercially available |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution | Reagent Grade | Commercially available |
| Brine (saturated aqueous NaCl solution) | Reagent Grade | Commercially available |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially available |
| Silica Gel for column chromatography | 60 Å, 230-400 mesh | Commercially available |
| Solvents for chromatography (e.g., Hexanes, Ethyl Acetate) | HPLC Grade | Commercially available |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the substrate in anhydrous dichloromethane (DCM) (approximately 10-20 mL per gram of substrate).
-
Add anhydrous pyridine (1.5 eq) to the solution, followed by a catalytic amount of DMAP (0.1 eq).
-
-
Acylation:
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Slowly add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred reaction mixture dropwise over 10-15 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC, using a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate). The product should have a higher Rf value than the starting material.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the organic mixture to a separatory funnel and wash sequentially with:
-
1 M HCl (2 x volume of organic layer) to remove pyridine and DMAP.
-
Saturated aqueous NaHCO₃ solution (2 x volume of organic layer) to neutralize any remaining acid.
-
Brine (1 x volume of organic layer) to remove residual water.
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4][5]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[6]
-
Elute with a gradient of ethyl acetate in hexanes to isolate the desired mono-acylated product.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product.
-
Caption: Experimental workflow for acylation.
Characterization of the Acylated Product
Thorough characterization is essential to confirm the structure and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most significant change will be the disappearance of one of the hydroxyl proton signals and a downfield shift of the remaining aromatic proton. The chemical shifts of the protons on the pyridine ring will be affected by the acylation.[7][8] A D₂O exchange experiment can confirm the presence of the remaining hydroxyl group.[8]
-
¹³C NMR: The carbon atom attached to the acylated hydroxyl group will experience a downfield shift, while the carbonyl carbon of the newly introduced acyl group will appear in the range of 165-175 ppm.[9][10]
-
2D NMR (HSQC and HMBC): These experiments are invaluable for unambiguously assigning the proton and carbon signals and confirming the site of acylation.[11][12][13] An HMBC experiment should show a correlation between the protons of the acyl group and the carbonyl carbon, as well as a correlation between the aromatic proton adjacent to the acylated oxygen and the carbonyl carbon.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the newly introduced ester carbonyl group (typically in the range of 1735-1750 cm⁻¹), in addition to the ester carbonyl of the nicotinate backbone. The broad O-H stretching band of the starting material will be replaced by a sharper O-H band for the remaining hydroxyl group.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low or no reaction | Inactive reagents (moisture contamination), insufficient catalyst. | Use freshly distilled/anhydrous solvents and reagents. Increase the amount of DMAP (up to 0.2 eq). |
| Formation of di-acylated product | Excess acylating agent, prolonged reaction time. | Use stoichiometric amounts of the acylating agent (1.0-1.1 eq). Monitor the reaction closely by TLC and stop when the mono-acylated product is maximized. |
| Low yield after work-up | Product loss during aqueous extraction. | Ensure the pH of the aqueous layers is appropriate during washes. Back-extract the aqueous layers with DCM. |
| Difficult purification | Similar polarity of starting material and product. | Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina).[6] |
Conclusion
This application note provides a robust and scientifically grounded protocol for the selective acylation of this compound. By understanding the underlying mechanistic principles, researchers can confidently apply and adapt this methodology for the synthesis of a diverse range of derivatives. The detailed procedures for reaction, work-up, purification, and characterization serve as a comprehensive guide for obtaining the desired acylated product with high purity and in good yield, facilitating its use in subsequent stages of research and drug development.
References
- 1. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. websites.umich.edu [websites.umich.edu]
- 6. benchchem.com [benchchem.com]
- 7. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate as a Versatile Precursor for Advanced Heterocyclic Synthesis
Introduction: The Strategic Value of a Trifluoromethylated Pyridine Building Block
In the landscape of modern drug discovery and materials science, fluorinated organic molecules have become indispensable tools. The strategic incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, can dramatically enhance a molecule's physicochemical properties. These enhancements include increased metabolic stability, greater lipophilicity, and improved binding affinity to biological targets, all of which are critical for developing effective pharmaceuticals and advanced materials.[1][2][3]
Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate stands out as a highly functionalized and versatile building block. Its structure combines three key features for synthetic chemists:
-
A pyridine core , a privileged scaffold in numerous FDA-approved drugs.[4][5]
-
A trifluoromethyl group at the 6-position, imparting the desirable properties mentioned above.[3][6]
-
Reactive hydroxyl groups at the 2- and 4-positions, which serve as versatile handles for cyclization and functionalization reactions.
This guide provides an in-depth exploration of this reagent's potential, detailing robust protocols for its conversion into high-value, fused heterocyclic systems. The methodologies described herein are designed for researchers in medicinal chemistry, agrochemical synthesis, and materials development, offering a reliable pathway to novel chemical entities.
Reagent Profile and Handling
Before proceeding with synthetic protocols, it is essential to understand the fundamental properties of the starting material.
| Property | Value | Source |
| CAS Number | 947144-28-7 | [7][8] |
| Molecular Formula | C₉H₈F₃NO₄ | [7][9] |
| Molecular Weight | 251.16 g/mol | [8] |
| IUPAC Name | ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate | [8] |
| Appearance | Typically an off-white to pale yellow solid | - |
| Purity | ≥95% | [7] |
Storage and Handling:
-
Store in a cool, dry, well-ventilated area away from incompatible substances.
-
Keep the container tightly sealed to prevent moisture absorption.
-
Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, when handling the compound.
Synthetic Pathways: From Pyridine to Fused Heterocycles
The true synthetic power of this compound lies in its capacity to serve as a foundation for constructing more complex, fused heterocyclic systems. The 2,4-dihydroxypyridine moiety can be readily converted into a more reactive 2,4-dichloropyridine intermediate, which is susceptible to nucleophilic substitution, paving the way for annulation reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chemuniverse.com [chemuniverse.com]
- 8. Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate | C9H8F3NO4 | CID 54753472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound,(CAS# 947144-28-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate
Welcome to the technical support center for the synthesis of Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this important fluorinated pyridine derivative. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance your yield and purity.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The incorporation of a trifluoromethyl group can significantly enhance the biological activity and physicochemical properties of molecules. However, the synthesis of this substituted pyridine can present challenges, including low yields, side product formation, and purification difficulties. This guide provides practical, field-proven insights to navigate these issues effectively.
Troubleshooting Guide: Improving Yield and Purity
Low yields and the presence of impurities are common hurdles in the synthesis of this compound. This section addresses specific problems you may encounter and provides actionable solutions based on established chemical principles.
Problem 1: Low or No Product Formation
Possible Cause: Incomplete reaction due to suboptimal conditions or reagent quality.
Solutions:
-
Reagent Purity: Ensure the starting materials, particularly ethyl 3-amino-4,4,4-trifluorocrotonate and diethyl malonate, are of high purity. Impurities can interfere with the cyclization reaction.
-
Base Strength and Stoichiometry: Sodium ethoxide is a common base for this condensation. Ensure it is freshly prepared or properly stored to maintain its reactivity. Use of an appropriate molar excess of the base is critical to drive the reaction to completion.
-
Reaction Temperature and Time: The reaction typically requires elevated temperatures to proceed efficiently. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to decomposition.
| Parameter | Recommendation | Rationale |
| Base | Freshly prepared Sodium Ethoxide | Ensures high reactivity for deprotonation. |
| Temperature | Reflux in Ethanol (approx. 78°C) | Provides sufficient energy for cyclization without significant decomposition. |
| Monitoring | TLC or LC-MS | Allows for tracking of starting material consumption and product formation to determine optimal reaction endpoint. |
Problem 2: Formation of Significant Side Products
Possible Cause: Competing reaction pathways, such as self-condensation of starting materials or hydrolysis of the ester groups.
Solutions:
-
Order of Addition: A controlled addition of reactants can minimize side reactions. For instance, adding the diethyl malonate to a pre-formed mixture of the enamine and base can sometimes lead to a cleaner reaction profile.
-
Anhydrous Conditions: The presence of water can lead to the hydrolysis of the ester functionalities and can also affect the reactivity of the sodium ethoxide. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Control of Stoichiometry: Precise control over the molar ratios of the reactants is crucial. An excess of one reactant can favor the formation of side products.
Problem 3: Difficulty in Product Purification
Possible Cause: The presence of polar impurities or unreacted starting materials that are difficult to separate from the product.
Solutions:
-
Acid-Base Workup: After the reaction is complete, a careful acid-base workup can help to remove many impurities. Neutralizing the reaction mixture and subsequent extraction can isolate the crude product.
-
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
-
Column Chromatography: For highly impure samples, silica gel column chromatography may be necessary. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is typically effective.
Frequently Asked Questions (FAQs)
Q1: What is the likely reaction mechanism for the synthesis of this compound?
A1: The synthesis most likely proceeds through a cyclocondensation reaction, analogous to the Hantzsch pyridine synthesis or a variation of the Bohlmann-Rahtz synthesis. The reaction involves the condensation of an enamine (ethyl 3-amino-4,4,4-trifluorocrotonate) with a β-dicarbonyl compound (diethyl malonate) in the presence of a base. The base facilitates the formation of the nucleophilic enamine and the enolate of diethyl malonate, which then undergo a series of addition and cyclization steps to form the dihydroxypyridine ring.
Q2: Can other bases be used instead of sodium ethoxide?
A2: While sodium ethoxide is commonly used, other strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) could potentially be employed. However, the choice of base may affect the reaction rate and the formation of side products. It is advisable to perform small-scale optimization experiments if considering an alternative base.
Q3: How can I confirm the identity and purity of the final product?
A3: The structure of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Q4: What are the key safety precautions for this synthesis?
A4: This synthesis involves the use of flammable solvents (ethanol), strong bases (sodium ethoxide), and potentially hazardous trifluoromethylated compounds. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Care should be taken when handling sodium ethoxide, as it is corrosive and reacts with moisture.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a well-established procedure for a closely related analog and is adapted for the synthesis of the target compound.[1]
Materials:
-
Ethyl 3-amino-4,4,4-trifluorocrotonate
-
Diethyl malonate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous ethanol and sodium ethoxide under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add ethyl 3-amino-4,4,4-trifluorocrotonate and stir for 15 minutes at room temperature.
-
Add diethyl malonate to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with dilute hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Diagram of the Synthetic Workflow:
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
This decision tree can guide you through the process of identifying and resolving common issues during the synthesis.
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
Technical Support Center: Purification of Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate by Column Chromatography
Welcome to the technical support center for the purification of Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful purification of this compound using column chromatography.
I. Introduction to the Purification Challenge
This compound is a substituted pyridine derivative, a class of compounds often possessing polar characteristics.[1][2] The presence of two hydroxyl groups, an ester, and a trifluoromethyl group contributes to its unique polarity and potential for challenging chromatographic separations. Successful purification by column chromatography hinges on a careful selection of the stationary phase, mobile phase, and loading technique to achieve high purity and yield.
This guide will address common issues encountered during the purification process, providing logical, experience-driven solutions to overcome them.
II. Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Issue 1: Poor Separation of the Target Compound from Impurities
Question: My TLC analysis shows a clear separation, but the column chromatography results in mixed fractions. Why is this happening and what can I do?
Answer: Discrepancies between TLC and column chromatography can arise from several factors.[2] Here’s a breakdown of potential causes and solutions:
-
Co-elution with Non-UV Active Impurities: Your TLC visualization method (e.g., UV light) may not be detecting all impurities.
-
Solution: Try staining your TLC plate with a general stain like potassium permanganate or iodine to visualize a broader range of compounds.
-
-
Overloading the Column: Exceeding the binding capacity of the silica gel is a common reason for poor separation.
-
Solution: As a rule of thumb, for a standard flash column, the amount of crude material should be about 1-10% of the mass of the silica gel. For difficult separations, a lower loading percentage is recommended.
-
-
Improper Solvent System: The solvent system that provides good separation on TLC may not translate perfectly to column chromatography.[2]
-
Solution: The ideal Rf value on a TLC plate for good separation on a column is between 0.25 and 0.35.[3] If your target compound has a higher Rf, consider reducing the polarity of your eluent. A gradient elution, starting with a less polar solvent system and gradually increasing polarity, can also significantly improve separation.[4]
-
-
Compound Degradation on Silica Gel: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[5]
-
Solution: To test for stability, spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you observe new spots, your compound may be degrading.[5] In such cases, you can deactivate the silica gel by flushing the column with a solvent mixture containing a small amount of a base like triethylamine (1-2%) before loading your sample.[6] Alternatively, using a different stationary phase like alumina might be a viable option.[5]
-
Issue 2: The Compound is Not Eluting from the Column
Question: I've run a significant volume of my chosen eluent through the column, but my target compound is not coming off. What should I do?
Answer: This issue typically points to the compound being too polar for the selected mobile phase, leading to very strong adsorption to the silica gel.
-
Solution 1: Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. For highly polar compounds, a common solvent system is methanol in dichloromethane.[7] You can start with a low percentage of methanol (e.g., 1-2%) and incrementally increase it. Be cautious not to exceed 10% methanol, as it can start to dissolve the silica gel.[7]
-
Solution 2: Add a Modifier: For acidic or basic compounds, adding a small amount of a modifier to the mobile phase can improve elution. For acidic compounds like your dihydroxy-nicotinate, adding a small amount of acetic acid (e.g., 0.1-1%) can help. Conversely, for basic compounds, triethylamine is often used.
-
Solution 3: Reverse-Phase Chromatography: If your compound is highly polar, it may be better suited for reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[1][6]
Issue 3: Low Recovery of the Purified Compound
Question: After combining and evaporating the pure fractions, my final yield is much lower than expected. What are the possible reasons?
Answer: Low recovery can be attributed to several factors, from physical loss to compound instability.
-
Irreversible Adsorption: Some compounds can bind irreversibly to the silica gel.
-
Solution: As mentioned before, deactivating the silica gel with triethylamine or using an alternative stationary phase can mitigate this.
-
-
Compound Streaking/Tailing: If your compound streaks on the TLC plate, it will likely exhibit broad elution from the column, leading to dilute fractions that are difficult to detect and can result in premature discontinuation of fraction collection.
-
Solution: Peak tailing for polar compounds can sometimes be addressed by switching to a more suitable stationary phase like an embedded polar group (EPG) column in HPLC.[6] For flash chromatography, optimizing the solvent system to ensure sharp spots on the TLC is crucial.
-
-
Incomplete Elution: You may have stopped collecting fractions too early.
-
Solution: Always run a highly polar "flush" solvent (e.g., 10% methanol in dichloromethane) through the column at the end of your chromatography to ensure all adsorbed compounds have been eluted. Check this final flush by TLC.
-
-
Improper Sample Loading: If the initial sample band is too broad, it will lead to broad elution bands and poor separation.
Issue 4: Difficulty with Sample Solubility for Loading
Question: My crude product is not very soluble in the starting eluent for the column. How can I effectively load it onto the silica?
Answer: This is a common problem, especially when a non-polar solvent is used to start the elution.
-
Solution: Dry Loading: This is the preferred method for samples with low solubility in the eluent.[8]
-
Dissolve your crude sample in a suitable solvent in which it is highly soluble (e.g., dichloromethane, methanol).
-
Add a small amount of silica gel (typically 2-3 times the weight of your crude sample) to this solution.
-
Carefully evaporate the solvent using a rotary evaporator until you have a free-flowing powder of your compound adsorbed onto the silica gel.[8]
-
Carefully add this powder to the top of your packed column.
-
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A1: Given the polar nature of the two hydroxyl groups, a good starting point would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[7] Begin by running TLC plates with varying ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1) to find a system that gives your target compound an Rf value of approximately 0.25-0.35.[3] If the compound remains at the baseline even in 100% ethyl acetate, you will need to move to a more polar system, such as methanol in dichloromethane.[5][7]
Q2: How much silica gel should I use for my column?
A2: The amount of silica gel depends on the difficulty of the separation. A general guideline is a 20:1 to 100:1 ratio of silica gel to crude material by weight. For relatively easy separations (large ΔRf on TLC), a 20:1 or 30:1 ratio may suffice. For more challenging separations, a higher ratio (50:1 to 100:1) will provide better resolution.
Q3: Should I use a gradient or isocratic elution?
A3: For mixtures with components of widely differing polarities, a gradient elution is generally more efficient.[4] Start with a low polarity mobile phase to elute the non-polar impurities, and then gradually increase the polarity to elute your target compound and any more polar impurities. This can save time and solvent compared to an isocratic elution.
Q4: How can I monitor the fractions collected from the column?
A4: The most common method is Thin Layer Chromatography (TLC). Collect fractions in a series of test tubes and spot a small amount from each onto a TLC plate. You can often spot multiple fractions on a single plate. Develop the plate in your chosen eluent system and visualize the spots under UV light or with a stain to identify which fractions contain your pure compound.
Q5: My compound has a trifluoromethyl group. Are there any special considerations for this?
A5: While the trifluoromethyl group itself doesn't typically pose major issues in standard silica gel chromatography, it's worth noting that highly fluorinated compounds can sometimes exhibit unique interactions. In some cases, specialized fluorinated stationary phases have been developed for the separation of fluorinated compounds from their non-fluorinated analogs, as they can offer different selectivity.[9] However, for most standard purifications, silica gel should be adequate.
IV. Experimental Protocol Workflow
The following diagram illustrates a typical workflow for the purification of this compound by column chromatography.
Caption: A step-by-step workflow for purification.
V. Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Stationary Phase | Silica Gel (60-200 mesh) | Standard, cost-effective choice for polar compounds. |
| Mobile Phase (Initial) | Hexane:Ethyl Acetate (e.g., 4:1 to 1:1) | Good starting point for moderately polar compounds.[7] |
| Mobile Phase (Polar) | Dichloromethane:Methanol (e.g., 99:1 to 9:1) | Effective for eluting highly polar compounds.[7] |
| TLC Rf of Target | 0.25 - 0.35 | Optimal for good separation on the column.[3] |
| Silica:Crude Ratio | 20:1 to 100:1 (w/w) | Higher ratio for more difficult separations. |
| Sample Loading | < 5% of silica mass | Prevents column overloading and ensures good separation. |
VI. References
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. --INVALID-LINK--
-
Troubleshooting guide for the purification of polar quinoline compounds. Benchchem. --INVALID-LINK--
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. --INVALID-LINK--
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. --INVALID-LINK--
-
How can I select the solvent system for column chromatography? ResearchGate. --INVALID-LINK--
-
Strategies to Enable and Simplify HPLC Polar Compound Separation. Technology Networks. --INVALID-LINK--
-
How to choose the best solution for column chromatography? ResearchGate. --INVALID-LINK--
-
How To Choose Solvent System For Column Chromatography? Chemistry For Everyone. --INVALID-LINK--
-
Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. --INVALID-LINK--
-
Tips and Tricks for the Lab: Column Choices. ChemistryViews. --INVALID-LINK--
-
This compound. PubChem. --INVALID-LINK--
-
Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro ana. ScienceDirect. --INVALID-LINK--
-
Column Chromatography Purified Phytochemicals Identified in Phragmytes vallatoria Leaf Ethanolic Extract. Prime Scholars. --INVALID-LINK--
References
- 1. waters.com [waters.com]
- 2. researchgate.net [researchgate.net]
- 3. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. daneshyari.com [daneshyari.com]
common side products in the synthesis of Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate
Welcome to the technical support guide for the synthesis of Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. Our approach is rooted in mechanistic understanding to provide robust, field-tested solutions.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable heterocyclic building block, typically involves a cyclocondensation reaction. A common and effective route is the reaction between ethyl 4,4,4-trifluoroacetoacetate and an enamine, such as ethyl 3-aminocrotonate, which serves as the nitrogen source and the remaining carbon backbone. While seemingly straightforward, this pathway is susceptible to several competing reactions that can significantly lower the yield and complicate purification. This guide provides a question-and-answer-based approach to identify, understand, and mitigate the formation of these common impurities.
Core Synthesis Pathway
The intended reaction involves the nucleophilic attack of the enamine onto the trifluoroacetoacetate, followed by an intramolecular cyclization and dehydration to form the desired substituted pyridine ring.
Caption: The intended reaction pathway for the target nicotinate.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction yield is low, and the crude product shows multiple spots on the TLC plate. What are the most common side products?
Answer: Low yields and complex crude mixtures are typically due to a few predictable side reactions inherent to the starting materials and conditions. The most common culprits are:
-
Self-Condensation of Ethyl 4,4,4-trifluoroacetoacetate: This is a Claisen-type self-condensation that competes with the desired reaction.[1][2] The starting β-ketoester acts as both the nucleophile (after deprotonation) and the electrophile.
-
Uncyclized Acyclic Intermediate: The reaction between the two main reagents may stall after the initial addition, failing to proceed to the crucial intramolecular cyclization step. This is often due to insufficient thermal energy.[3]
-
Hydrolysis to Nicotinic Acid: The ethyl ester functional group on the final product is susceptible to hydrolysis, especially during aqueous workup under acidic or basic conditions, yielding the corresponding carboxylic acid.[4][5]
-
Decarboxylation of the Nicotinic Acid: If hydrolysis occurs, the resulting 2,4-dihydroxy-6-(trifluoromethyl)nicotinic acid can undergo decarboxylation upon heating, leading to the loss of the carboxyl group entirely.[6][7]
Caption: Overview of main reaction versus common side product pathways.
Question 2: I've identified a byproduct consistent with the self-condensation of ethyl 4,4,4-trifluoroacetoacetate. How can I suppress this reaction?
Answer: The self-Claisen condensation is a classic issue when working with enolizable esters.[1][2] The strongly electron-withdrawing trifluoromethyl group makes the carbonyl carbon of ethyl 4,4,4-trifluoroacetoacetate highly electrophilic, promoting this side reaction.
Causality: This side reaction is favored when the concentration of the deprotonated ketoester (the enolate) is high before the primary amine reagent has a chance to react.
Troubleshooting Protocol:
-
Control Reagent Addition: Instead of mixing all reagents at once, employ a slow, controlled addition. Add the ethyl 4,4,4-trifluoroacetoacetate dropwise to the reaction mixture containing the ethyl 3-aminocrotonate. This keeps the instantaneous concentration of the ketoester low, favoring the cross-reaction over self-condensation.
-
Temperature Management: Perform the initial addition and mixing at a lower temperature (e.g., 0-10 °C) to reduce the rate of all reactions, allowing for more selective formation of the desired cross-adduct. After the addition is complete, the temperature can be raised to promote cyclization.
-
Choice of Base/Catalyst: If a base is used to facilitate the reaction, a weaker, non-nucleophilic base is preferable to prevent it from generating a high concentration of the ketoester enolate. In many cases, the basicity of the enamine itself is sufficient to catalyze the initial addition without an external base.
Question 3: My analysis indicates the presence of a significant amount of the uncyclized acyclic intermediate. How can I drive the reaction to completion?
Answer: The formation of the stable pyridine ring is the thermodynamic driving force of the reaction, but the intramolecular cyclization step has a significant activation energy barrier. Failure to overcome this barrier results in the accumulation of the acyclic enamine intermediate.[8][9]
Causality: This issue is almost always due to insufficient thermal energy or suboptimal solvent choice. The Gould-Jacobs reaction, a related quinoline synthesis, is well-known to require high temperatures for the cyclization step.[3][10]
Troubleshooting Protocol:
-
Increase Reaction Temperature: The most effective solution is to increase the reaction temperature. This is typically achieved by heating the reaction mixture to reflux.
-
Select a High-Boiling Point Solvent: If the boiling point of your current solvent is too low to provide the necessary energy, switch to a higher-boiling, inert solvent. Common choices for high-temperature cyclizations include:
-
Xylene (b.p. ~140 °C)
-
Diphenyl ether (Dowtherm™ A, b.p. ~257 °C)
-
-
Extend Reaction Time: Ensure the reaction is heated for a sufficient duration. Monitor the disappearance of the intermediate by TLC or HPLC to determine the optimal heating time.
-
Consider Microwave Synthesis: Microwave-assisted synthesis is highly effective for reactions like the Gould-Jacobs and can dramatically reduce reaction times while improving yields by efficiently providing the energy needed for cyclization.
Question 4: My product appears to be converting to the corresponding carboxylic acid during aqueous workup. How can I prevent this hydrolysis?
Answer: Ester hydrolysis is a common issue, particularly for nicotinates which can be sensitive to both acidic and basic conditions.[4][5]
Causality: The ester is cleaved by nucleophilic attack of water or hydroxide ions. This process is catalyzed by either acid (which activates the carbonyl group) or base (which provides the stronger hydroxide nucleophile).
Troubleshooting Protocol:
-
Maintain Neutral pH: During aqueous extractions, carefully adjust the pH of the aqueous layer to be as close to neutral (pH 7) as possible. Avoid using strong acids or bases for quenching or washing unless absolutely necessary. If an acid wash is required to remove basic impurities, use a weak, dilute acid (e.g., 1% citric acid) and minimize contact time.
-
Use Brine Washes: Wash the organic layer with a saturated sodium chloride solution (brine). This helps to remove the bulk of the water from the organic phase and reduces the chance of hydrolysis during workup.
-
Anhydrous Conditions: Ensure all solvents and reagents are anhydrous before starting the reaction to prevent premature hydrolysis.
-
Temperature Control: Perform all aqueous workup steps at room temperature or below to minimize the rate of hydrolysis.
Troubleshooting Summary Table
| Observed Issue / Side Product | Probable Cause | Recommended Solution(s) |
| Claisen Self-Condensation Product | High concentration of ketoester enolate; highly electrophilic CF₃-carbonyl.[1] | 1. Slow, controlled addition of ethyl 4,4,4-trifluoroacetoacetate. 2. Lower initial reaction temperature (0-10 °C). |
| Accumulation of Acyclic Intermediate | Insufficient thermal energy for intramolecular cyclization.[3][10] | 1. Increase reaction temperature (reflux). 2. Use a high-boiling point solvent (e.g., xylene, diphenyl ether). 3. Consider microwave-assisted synthesis.[11] |
| Nicotinic Acid Formation | Hydrolysis of the ethyl ester during aqueous workup.[4] | 1. Maintain neutral pH during extractions. 2. Minimize contact with strong acids or bases. 3. Wash with brine and dry organic layer thoroughly. |
| Decarboxylated Byproduct | Thermal decomposition of the hydrolyzed nicotinic acid side product.[6][7] | 1. Primarily, prevent the initial hydrolysis (see above). 2. Avoid excessive heat during solvent evaporation or purification if the acid is present. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Decarboxylation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. ablelab.eu [ablelab.eu]
- 11. benchchem.com [benchchem.com]
overcoming poor solubility of Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate in aqueous media
Prepared by: Senior Application Scientist, Formulation Development
Welcome to the technical support center for Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of this compound. This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to facilitate your research and development efforts.
Introduction: The Solubility Challenge
This compound (CAS: 947144-28-7, MW: 251.16 g/mol ) is a substituted pyridine derivative with potential as a key building block in medicinal chemistry.[1][2][3] A significant hurdle in its experimental use is its poor aqueous solubility. This is largely attributed to the presence of the highly lipophilic trifluoromethyl (-CF3) group, a common feature in modern pharmaceuticals that can enhance metabolic stability and binding affinity but often compromises solubility.[4][5]
This guide will walk you through a systematic approach to characterize and overcome these solubility limitations.
Section 1: Foundational Troubleshooting & Physicochemical Characterization
Before attempting advanced solubilization techniques, it is critical to understand the fundamental properties of the compound. Initial failures to dissolve the compound in standard aqueous buffers are common and should be treated as a first step in characterization.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that dictate its solubility?
A1: The molecule's solubility is a tale of two competing features. The trifluoromethyl group is strongly hydrophobic and is the primary driver of its poor water solubility.[4][5] Conversely, the dihydroxy-nicotinate core contains ionizable protons on its two hydroxyl groups. This structure is analogous to other nicotinic acid derivatives, which exhibit pH-dependent solubility.[6][7] At a pH above the compound's pKa, the hydroxyl groups will deprotonate, forming a more soluble anionic salt.
Q2: I can't get the compound to dissolve in my standard phosphate-buffered saline (PBS) at pH 7.4. What is my first step?
A2: This is an expected observation. The first step is not to abandon the experiment but to perform a basic pH-solubility screen. This will help you determine the intrinsic solubility of the neutral form and identify the pH range where the compound becomes ionized and more soluble. This data is crucial for deciding on a formulation strategy.
Initial Assessment Workflow
This workflow outlines the initial steps to systematically characterize the solubility of the compound.
Caption: Initial workflow for solubility characterization.
Experimental Protocol 1: Generating a pH-Solubility Profile
This protocol uses the gold-standard shake-flask method to determine equilibrium solubility across a pH range.[8][9]
Materials:
-
This compound
-
Calibrated pH meter
-
Series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10
-
HPLC or UV-Vis spectrophotometer with a validated analytical method for the compound
-
Orbital shaker with temperature control (e.g., 25°C or 37°C)
-
Centrifuge and/or syringe filters (e.g., 0.22 µm PVDF)
Methodology:
-
Preparation: Add an excess amount of the solid compound to vials containing each buffer solution. "Excess" means that undissolved solid should be clearly visible.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature. Agitate for 24-48 hours to ensure equilibrium is reached.[9]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step. Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-20 minutes.
-
Sampling: Carefully collect an aliquot of the clear supernatant. For added certainty, you can filter the supernatant through a 0.22 µm syringe filter.
-
Analysis: Dilute the aliquot as needed and determine the compound concentration using your validated analytical method (HPLC is preferred for specificity).
-
Data Plotting: Plot the measured solubility (in µg/mL or µM) on a logarithmic scale against the measured final pH of each sample. This plot is your pH-solubility profile.
Section 2: Advanced Formulation Strategies
If pH adjustment alone is insufficient to achieve the desired concentration, several formulation techniques can be employed. The choice depends on the specific requirements of your experiment (e.g., in vitro assay vs. in vivo formulation).
Strategy 1: Co-solvents
Co-solvents are water-miscible organic solvents that increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent system.[10][11][12] This is often a simple and effective method for in vitro screening assays.
FAQ: What are the best starting co-solvents and what concentrations should I use?
A: Common, well-tolerated co-solvents include ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[13][14] Start with a screening protocol using concentrations from 5% to 20% (v/v) in your desired buffer. Be mindful that high concentrations of organic solvents can affect biological assays.
| Co-solvent | Typical Starting Conc. | Pros | Cons |
| Ethanol | 5-20% | Simple, effective for many compounds.[13] | Can cause protein precipitation at high conc.; potential cellular toxicity. |
| PEG 400 | 10-30% | Low toxicity, commonly used in formulations.[14] | Can be viscous; may not be as potent as other co-solvents. |
| DMSO | 1-10% | Very strong solubilizer. | Can be toxic to cells, even at low conc.; can interfere with assays. |
Strategy 2: Surfactants
Surfactants are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, or CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, significantly increasing their apparent solubility.[15][16][17]
FAQ: My compound needs to be in a formulation with minimal organic solvent. Are surfactants a good option?
A: Yes. Surfactants are an excellent choice when organic solvents must be avoided. Non-ionic surfactants like Polysorbate 80 (Tween® 80) and various Poloxamers are widely used in pharmaceutical formulations due to their effectiveness and relatively low toxicity.
Strategy 3: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[] They can form "host-guest" inclusion complexes with poorly soluble molecules that fit within their cavity, thereby increasing their solubility in water.[19][20]
FAQ: How do I choose the right cyclodextrin?
A: The choice depends on the size and shape of your molecule. For many drug candidates, β-cyclodextrin and its more soluble derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are the most effective.[21][22] A phase solubility study is the standard method to confirm complexation and determine the binding constant.
Formulation Strategy Decision Tree
Caption: Decision tree for selecting an advanced formulation strategy.
Strategy 4: Amorphous Solid Dispersions (ASDs)
For applications requiring high drug loading or long-term stability against crystallization, formulating the compound as an amorphous solid dispersion is a powerful strategy.[23][24] In an ASD, the drug is molecularly dispersed in a polymer matrix. This high-energy amorphous state has a much higher apparent solubility and dissolution rate than the stable crystalline form.[25][26] The polymer also acts as a crystallization inhibitor in solution.[27]
FAQ: This sounds complex. When should I consider ASDs?
A: ASDs are typically explored during later-stage development, particularly when formulating for oral solid dosage forms. Technologies like spray drying or hot-melt extrusion are used to create them.[28] While complex to manufacture, they offer one of the most effective ways to achieve significant bioavailability enhancement for very challenging (BCS Class II/IV) compounds.[23][26]
Experimental Protocol 2: Phase Solubility Analysis with HP-β-Cyclodextrin
This protocol determines if a cyclodextrin can effectively solubilize the compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer at a pH where the compound has low, measurable intrinsic solubility (determined from Protocol 1)
-
Standard lab equipment as listed in Protocol 1
Methodology:
-
Preparation: Prepare a series of solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15, 20 mM) in the selected buffer.
-
Equilibration: Add an excess amount of the solid compound to each cyclodextrin solution.
-
Execution: Follow steps 2 through 5 from the "Generating a pH-Solubility Profile" protocol.
-
Data Analysis: Plot the total concentration of the dissolved compound against the concentration of HP-β-CD.
-
Linear Relationship (AL-type): If the plot is linear with a slope less than 1, it indicates the formation of a soluble 1:1 complex. This is the desired outcome.
-
Calculating Stability Constant (Kc): The binding or stability constant can be calculated from the slope and the intrinsic solubility (S₀) using the equation: K_c = slope / (S₀ * (1 - slope)). A higher Kc indicates a more stable complex.
-
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. This compound,(CAS# 947144-28-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. Ethyl 2,4-dihydroxy-6-methylnicotinate|70254-52-3 [benchchem.com]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. researchgate.net [researchgate.net]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. ijpbr.in [ijpbr.in]
- 14. bepls.com [bepls.com]
- 15. asianpharmtech.com [asianpharmtech.com]
- 16. imperialchem.com [imperialchem.com]
- 17. THE PCCA BLOG | The Role of Surfactants in Compounded Preparation [pccarx.com]
- 19. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 20. gala.gre.ac.uk [gala.gre.ac.uk]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pharmtech.com [pharmtech.com]
- 24. ijrpr.com [ijrpr.com]
- 25. ijpsr.com [ijpsr.com]
- 26. researchgate.net [researchgate.net]
- 27. tandfonline.com [tandfonline.com]
- 28. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Optimization of Reaction Conditions for Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate Derivatization
Welcome to the technical support center for the derivatization of Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of modifying this versatile heterocyclic building block. We will address common experimental challenges, provide in-depth troubleshooting strategies, and offer validated protocols to ensure the success of your synthetic endeavors.
Introduction: Understanding the Substrate
This compound (CAS 947144-28-7) is a substituted pyridine derivative of significant interest in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility stems from multiple reactive sites amenable to derivatization. A critical feature of this molecule is its existence in tautomeric forms, primarily the dihydroxy form and the more stable 4-hydroxy-2-oxo-1,2-dihydropyridine form.[3] This tautomerism influences the reactivity of the hydroxyl groups and is a key consideration in designing derivatization strategies.
The primary goal of derivatization is often to modify the molecule's physicochemical properties or to prepare it for subsequent coupling reactions. Common modifications include O-alkylation, O-acylation, and silylation, targeting the hydroxyl groups at the C2 and C4 positions.
Caption: Tautomeric forms of the starting material.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in derivatizing this molecule? The main challenges are:
-
Selectivity: With two hydroxyl groups of differing reactivity (enol at C4 vs. hydroxypyridine/lactam at C2), achieving mono-derivatization at a specific site over di-derivatization can be difficult.
-
Reaction Conditions: The trifluoromethyl group can be sensitive to harsh basic or nucleophilic conditions. The ethyl ester is also susceptible to hydrolysis.
-
Reagent Purity: Many derivatization reagents, especially silylating agents, are highly sensitive to moisture, which can quench the reaction and lead to low yields.[4][5]
Q2: Which hydroxyl group is more reactive? The relative reactivity depends on the reaction conditions, particularly the base used. The 4-OH group, being part of an enol/enolate system, is generally more acidic and thus more readily deprotonated, making it the likely site for initial derivatization under kinetically controlled conditions. However, thermodynamic control or different reaction mechanisms (e.g., Mitsunobu reaction) could alter this selectivity.
Q3: What safety precautions should I take?
-
Reagents: Handle alkylating and acylating agents in a well-ventilated fume hood, as they are often toxic, corrosive, and lachrymatory. Silylating agents can be corrosive and release acid upon contact with moisture.
-
Solvents: Pyridine is toxic and has a low permissible exposure limit; always handle it in a fume hood.[5] Anhydrous solvents are often required and can be flammable.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Troubleshooting Derivatization Reactions
This section addresses specific problems in a question-and-answer format to guide you through the optimization process.
Issue 1: Low or No Product Yield
Q: My reaction shows a high percentage of unreacted starting material. What went wrong?
This is the most common issue and can stem from several factors. A systematic approach is necessary for diagnosis.
Caption: General workflow for troubleshooting a low-yield reaction.
-
Possible Cause A: Inactive Reagents or Presence of Moisture.
-
Explanation: Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and alkylating agents are highly susceptible to hydrolysis. Water in the solvent or on the glassware will consume the reagent before it can react with your substrate.[4] Pyridine, a common solvent and catalyst, is hygroscopic and must be anhydrous for many reactions.[5]
-
Solution:
-
Use freshly opened bottles of reagents or reagents stored properly under an inert atmosphere (Nitrogen or Argon).
-
Use anhydrous solvents. Purchase them or dry them using standard procedures (e.g., drying pyridine over molecular sieves).[5]
-
Ensure all glassware is oven- or flame-dried before use.
-
-
-
Possible Cause B: Insufficiently Strong Base (for Alkylation/Acylation).
-
Explanation: The hydroxyl groups of the substrate need to be deprotonated to become effective nucleophiles. If the base is not strong enough to deprotonate the hydroxyl group, the reaction will not proceed.
-
Solution:
-
Choose a base with a conjugate acid pKa significantly higher than that of the substrate's hydroxyl groups.
-
For O-alkylation, common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃).
-
For O-acylation, pyridine or triethylamine (TEA) often serve as both a base and a catalyst.
-
-
-
Possible Cause C: Inappropriate Reaction Temperature.
-
Explanation: Many derivatizations have a significant activation energy barrier. Running the reaction at too low a temperature may result in an impractically slow reaction rate. Conversely, excessive heat can cause decomposition.[6]
-
Solution:
-
Issue 2: Formation of Multiple Products / Poor Selectivity
Q: My chromatogram shows multiple product peaks. How can I improve the selectivity for a single derivative?
This indicates derivatization is occurring at more than one site (e.g., both hydroxyls) or that side reactions are taking place.
-
Possible Cause A: Over-derivatization (Di-substitution).
-
Explanation: Using an excess of the derivatizing agent will likely lead to the formation of the di-substituted product.
-
Solution:
-
Control Stoichiometry: Carefully control the stoichiometry of the derivatizing agent. Begin with 1.0-1.1 equivalents to favor mono-derivatization.
-
Slow Addition: Add the derivatizing agent slowly at a low temperature (e.g., 0 °C) to improve kinetic control. This often favors reaction at the more reactive site.
-
Choice of Base: A bulky, non-nucleophilic base might sterically hinder reaction at one site over another.
-
-
-
Possible Cause B: Lack of Regioselectivity.
-
Explanation: The electronic and steric environments of the C2-OH and C4-OH groups are different, but not always different enough to ensure exclusive reaction at one site.
-
Solution:
-
Temperature Control: Lowering the reaction temperature can enhance the intrinsic reactivity difference between the two hydroxyl groups.
-
Solvent Effects: The choice of solvent can influence which hydroxyl group is more accessible or more readily deprotonated. Experiment with polar aprotic (e.g., DMF, Acetonitrile) vs. nonpolar (e.g., Toluene, THF) solvents.
-
Protecting Groups: For multi-step synthesis, consider a protecting group strategy to selectively block one hydroxyl group before derivatizing the other.
-
-
Caption: Potential derivatization products from the reaction.
Issue 3: Difficulty in Product Purification
Q: I'm struggling to isolate my product. How can I remove unreacted starting material and reaction byproducts?
-
Possible Cause A: Co-elution in Chromatography.
-
Explanation: The polarity of the mono-derivatized product may be very similar to the starting material or other byproducts.
-
Solution:
-
Optimize Chromatography: Screen different solvent systems (eluents) for column chromatography. Adding a small amount of a modifier like triethylamine to the eluent can help reduce tailing of basic pyridine compounds on silica gel.[6]
-
Alternative Media: If silica gel fails, consider reverse-phase chromatography or alumina.
-
-
-
Possible Cause B: Residual Pyridine.
-
Explanation: Pyridine, if used as a solvent or catalyst, can be difficult to remove completely by evaporation due to its relatively high boiling point.
-
Solution:
-
Aqueous Workup: Perform an acid-base extraction. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl). The pyridine will be protonated and move to the aqueous layer.[6] Subsequently, wash with brine and dry the organic layer.
-
-
Validated Starting Protocols
The following protocols provide optimized starting conditions. Further refinement may be necessary based on your specific derivatizing agent and desired outcome.
Protocol 1: General O-Alkylation (e.g., with Methyl Iodide)
-
Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent: Add anhydrous DMF or acetonitrile to dissolve the starting material.
-
Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq for mono-alkylation, 3.0 eq for di-alkylation). Stir the suspension for 15 minutes at room temperature.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the alkylating agent (e.g., Methyl Iodide, 1.1 eq for mono-, 2.5 eq for di-alkylation) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Workup: Quench the reaction by adding water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Silylation for GC-MS Analysis
This protocol is intended for analytical sample preparation, not bulk synthesis.
-
Sample Prep: In a 2 mL GC vial, place a small, accurately weighed amount of the dried sample (e.g., 1 mg).
-
Solvent/Catalyst: Add 100 µL of anhydrous pyridine.[7]
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS (trimethylchlorosilane). The TMCS acts as a catalyst to increase the reactivity of the BSTFA.[8]
-
Reaction: Cap the vial tightly and heat at 60-70 °C for 30-60 minutes.[7]
-
Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.
Data Summary: Recommended Starting Conditions
| Derivatization Type | Reagent Example | Base/Catalyst | Solvent | Typical Temperature | Key Considerations |
| O-Alkylation | Methyl Iodide, Benzyl Bromide | K₂CO₃, NaH | DMF, ACN | 0 °C to 60 °C | Base strength is critical. Anhydrous conditions required for NaH. |
| O-Acylation | Acetyl Chloride, Acetic Anhydride | Pyridine, TEA | Pyridine, DCM | 0 °C to RT | Pyridine often serves as both solvent and catalyst. |
| Silylation (GC) | BSTFA, MSTFA | TMCS (catalyst) | Pyridine | 60 °C to 80 °C | Strict anhydrous conditions are essential for high yield.[4][5] |
References
- 1. Buy Ethyl 2-methyl-6-(trifluoromethyl)nicotinate | 380355-65-7 [smolecule.com]
- 2. EP1340747A1 - Process for the preparation of 2-halogene-alkyl nicotinic acid alkyl-esters - Google Patents [patents.google.com]
- 3. Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate | C9H8F3NO4 | CID 54753472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. gcms.cz [gcms.cz]
Technical Support Center: Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate Experiments
Welcome to the technical support center for Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during experimentation with this compound. The information herein is curated from established synthetic methodologies for related compounds and expert knowledge in heterocyclic and fluorine chemistry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a polysubstituted pyridine derivative. Its core structure is a pyridine ring, which imparts aromatic character and basicity. Key functional groups include:
-
An ethyl ester at the 3-position.
-
Two hydroxyl groups at the 2- and 4-positions, which can also exist in their tautomeric keto forms (pyridones). This tautomerism can influence the compound's reactivity and physical properties.
-
A trifluoromethyl group at the 6-position. The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the electronic properties of the pyridine ring, affecting its reactivity and the acidity of the hydroxyl groups.[1]
Q2: What are the potential applications of this compound?
While specific applications for this exact molecule may be proprietary or under investigation, substituted trifluoromethylpyridines are a significant class of compounds in medicinal chemistry and agrochemicals.[2][3] The trifluoromethyl group can enhance metabolic stability and cell membrane permeability of drug candidates.[1] The dihydroxy-nicotinate scaffold is also found in various biologically active molecules.
Q3: How should I handle and store this compound?
-
Handling: As with most trifluoromethyl-containing compounds, it is advisable to handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. Dihydropyridine derivatives can be sensitive to light and moisture.[4] Long-term storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.
Troubleshooting Guide for Synthesis and Purification
The synthesis of this compound likely proceeds via a cyclocondensation reaction. A plausible route involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with an enamine derived from an amino acid or ammonia and a malonate derivative. The following troubleshooting guide addresses common issues that may arise during such a synthesis.
Low or No Product Yield
Q4: I am getting a very low yield or no desired product in my reaction. What are the likely causes and how can I improve the outcome?
Low yields in pyridine synthesis are a common challenge and can be attributed to several factors.[5]
Possible Causes & Solutions:
-
Purity of Starting Materials: Impurities in your starting materials, especially the ethyl 4,4,4-trifluoroacetoacetate and the enamine component, can significantly hinder the reaction.
-
Troubleshooting: Ensure the purity of your starting materials. Ethyl 4,4,4-trifluoroacetoacetate can be purified by distillation.[6] Enamines can be freshly prepared and used immediately.
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and choice of solvent are critical parameters.
-
Troubleshooting:
-
Temperature: Screen a range of temperatures. While some cyclocondensation reactions proceed at room temperature, others may require heating to overcome the activation energy barrier. However, excessive heat can lead to decomposition.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Prolonged reaction times can lead to the formation of byproducts.
-
Solvent: The polarity of the solvent can influence the solubility of reactants and the reaction rate. Screen a variety of solvents such as ethanol, toluene, or dimethylformamide (DMF).
-
-
-
Ineffective Catalyst: Many cyclocondensation reactions are catalyzed by an acid or a base.
-
Troubleshooting: If using a catalyst, ensure it is active and used in the correct amount. Common catalysts for such reactions include piperidine, pyridine, or a Lewis acid.
-
Formation of Impurities and Side Products
Q5: My reaction mixture shows multiple spots on TLC, and I am having trouble isolating the pure product. What are the common side reactions?
Several side reactions can occur during the synthesis of this compound.
Common Side Reactions:
-
Hydrolysis of the Ethyl Ester: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, especially if the reaction is carried out under acidic or basic conditions with water present.[7]
-
Mitigation: Use anhydrous solvents and reagents. If an aqueous workup is necessary, perform it at a neutral pH and at a low temperature.
-
-
Decarboxylation: The resulting nicotinic acid derivative (if hydrolysis occurs) can undergo decarboxylation, particularly at elevated temperatures, leading to the loss of the carboxyl group.[5]
-
Mitigation: Avoid excessive heating during the reaction and workup.
-
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, leading to the presence of acyclic precursors in the reaction mixture.
-
Mitigation: Optimize reaction time and temperature to ensure complete cyclization.
-
Purification Challenges
Q6: The product appears to be very polar and streaks on my silica gel column. How can I effectively purify it?
The dihydroxy-substituted pyridine ring makes the target compound quite polar, which can lead to purification challenges on standard silica gel.
Purification Strategies:
-
Column Chromatography with Modified Mobile Phase:
-
Troubleshooting: Add a small amount of acetic acid or triethylamine to the eluent to suppress tailing of acidic or basic compounds, respectively. A common eluent system for polar compounds is a gradient of methanol in dichloromethane (DCM).
-
-
Alternative Stationary Phases:
-
Troubleshooting: Consider using a different stationary phase for column chromatography, such as alumina (basic or neutral) or a polar-bonded silica phase (e.g., diol or amino-functionalized).[8]
-
-
Recrystallization:
-
Troubleshooting: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents and solvent mixtures to find the optimal conditions.
-
-
Derivatization:
-
Troubleshooting: In some challenging cases, you can protect the polar hydroxyl groups (e.g., as silyl ethers) to make the compound less polar and easier to purify on silica gel. The protecting groups can then be removed in a subsequent step.
-
Experimental Protocols
Illustrative Synthesis of a 4-Hydroxy-2-pyridone Derivative
The following is a general protocol for the synthesis of a 4-hydroxy-2-pyridone derivative, which is analogous to the likely synthesis of this compound. This protocol is for illustrative purposes and may require optimization for the specific target molecule.
Step 1: Formation of the Enamine (if not commercially available)
-
In a round-bottom flask equipped with a Dean-Stark trap, dissolve the amino acid (1 equivalent) in toluene.
-
Add the ketone or aldehyde (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.
-
Remove the solvent under reduced pressure to obtain the crude enamine, which can be used in the next step without further purification.
Step 2: Cyclocondensation Reaction
-
To a solution of the enamine (1 equivalent) in a suitable solvent (e.g., ethanol), add ethyl 4,4,4-trifluoroacetoacetate (1 equivalent).[6]
-
Add a catalytic amount of a base, such as piperidine or sodium ethoxide.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.
Step 3: Workup and Purification
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as described in the "Purification Challenges" section.
Data Presentation
| Parameter | Recommended Condition/Value | Reference/Rationale |
| Synthesis | ||
| Key Reactants | Ethyl 4,4,4-trifluoroacetoacetate, Enamine/Ammonia, Malonate derivative | Cyclocondensation is a common route for pyridone synthesis.[9] |
| Common Solvents | Ethanol, Toluene, DMF | Solvent choice affects reactant solubility and reaction rate.[5] |
| Catalyst | Piperidine, Sodium Ethoxide, p-TSA | Base or acid catalysis is often required for cyclocondensation. |
| Temperature | Room Temperature to Reflux | Optimization is necessary to balance reaction rate and side reactions. |
| Potential Side Products | ||
| Hydrolysis Product | 2,4-dihydroxy-6-(trifluoromethyl)nicotinic acid | Ester hydrolysis can occur in the presence of acid/base and water.[7] |
| Decarboxylation Product | 2,4-dihydroxy-6-(trifluoromethyl)pyridine | Can occur from the hydrolyzed product at elevated temperatures.[5] |
| Purification | ||
| Stationary Phase | Silica Gel, Alumina, Polar-bonded Silica | The polar nature of the product may require alternative stationary phases.[8] |
| Mobile Phase Modifier | Acetic Acid or Triethylamine | To reduce tailing of acidic or basic compounds on silica gel. |
Visualization
Troubleshooting Workflow for Low Yield
Caption: A workflow diagram for troubleshooting low product yield.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 7. 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application | MDPI [mdpi.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
Technical Support Center: Storage and Handling of Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate
Prepared by: Senior Application Scientist, Chemical Stability Division
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate (CAS No. 947144-28-7) during storage and handling. Adherence to these protocols is critical for ensuring experimental reproducibility and preserving the integrity of this valuable synthetic intermediate.
Section 1: Quick Reference for Storage & Handling
For immediate reference, the following table summarizes the key parameters for maintaining the stability of this compound.
| Parameter | Recommended Condition | Rationale & Scientific Basis |
| Temperature | Long-term: ≤ -20°C Short-term: 2-8°C | Lowering the temperature significantly reduces the rate of all potential chemical degradation reactions, including hydrolysis and oxidation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes contact with atmospheric oxygen and moisture, which are key drivers of oxidative degradation and ester hydrolysis, respectively.[1][2] |
| Light Exposure | Protect from Light (Amber Vial/Dark) | Many heterocyclic and aromatic compounds are susceptible to photodegradation. Nicotinic acid derivatives can be light-sensitive.[3][4] |
| Moisture | Tightly Sealed Container in a Dry Environment | The ethyl ester functional group is the most probable site for degradation via hydrolysis.[5][6] Excluding moisture is paramount for stability.[7] |
| Container | Tightly-sealed, inert glass vial (e.g., amber glass) or a container with a polytetrafluoroethylene (PTFE)-lined cap. | Prevents moisture and air ingress. Inert glass avoids potential leaching or reaction with the container material.[8] |
| Handling | Equilibrate to room temperature before opening. Handle quickly in a low-humidity environment. | Prevents condensation of atmospheric moisture onto the cold solid, which would introduce water and accelerate hydrolysis. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for ensuring the long-term stability of my sample?
For long-term storage (months to years), the compound should be stored at -20°C or colder in a tightly sealed, amber glass vial backfilled with an inert gas like argon or nitrogen. The trifluoromethyl (CF₃) group on the pyridine ring generally enhances the molecule's metabolic and chemical stability due to the strength of the carbon-fluorine bonds.[3][9] However, the primary vulnerability lies with the ethyl ester and dihydroxy-substituted pyridine functionalities.
The key is to mitigate the "Big Three" degradation factors:
-
Water (Moisture): Prevents hydrolysis of the ester.
-
Oxygen (Air): Prevents oxidation of the electron-rich dihydroxypyridine ring.
-
Light (UV/Visible): Prevents photochemical degradation.
Storing under inert gas in a sealed vial in a freezer effectively addresses all three factors.
Q2: What are the primary chemical degradation pathways I should be concerned about?
Understanding the potential degradation pathways allows for targeted preventative measures. The two most significant risks are hydrolysis and oxidation.
-
Hydrolysis: This is the most likely degradation pathway. The ethyl ester group can react with water to yield the corresponding carboxylic acid—2,4-dihydroxy-6-(trifluoromethyl)nicotinic acid—and ethanol.[2][5] This reaction can be catalyzed by trace amounts of acid or base and is accelerated by increased temperature and moisture. The stability of nicotinate esters is highly dependent on these conditions.[6][7]
-
Oxidation: Pyridine derivatives, especially those with electron-donating hydroxyl groups, can be susceptible to oxidation.[1] This can lead to the formation of colored impurities and potentially alter the compound's biological activity. Degradation of pyridines can involve the formation of further hydroxylated intermediates or even ring-opening.[10]
Q3: How can I visually identify if my sample may have degraded?
While analytical confirmation is always necessary, visual inspection can provide the first warning sign. A pure sample of this compound should be a white to off-white solid.[11]
Look for these signs:
-
Color Change: Development of a yellow or brown hue is a strong indicator of oxidative degradation.
-
Change in Consistency: Clumping, melting at room temperature, or the appearance of a syrupy liquid suggests the absorption of moisture and possible hydrolysis.
-
Incomplete Dissolution: If a previously fully soluble sample now shows insoluble particulates in a standard solvent, it may indicate the formation of less soluble degradation products or polymers.
Q4: I need to repeatedly access my main stock of the compound. What is the best practice?
To preserve the integrity of your main stock, aliquoting is mandatory. Upon receiving the compound, we recommend dividing the bulk container into smaller, single-use or short-term-use vials under an inert atmosphere (e.g., in a glovebox). This practice minimizes the number of times the main stock is exposed to ambient temperature and atmosphere, drastically reducing the cumulative risk of moisture condensation and air exposure.
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: My sample, which was originally a white powder, has developed a distinct yellow or brown color.
-
Probable Cause: Oxidative Degradation. Exposure to atmospheric oxygen, potentially accelerated by light or elevated temperatures, has likely occurred. The dihydroxypyridine ring is electron-rich and susceptible to oxidation.
-
Troubleshooting Steps:
-
Quarantine the Sample: Do not use the discolored material for critical experiments until its purity has been verified.
-
Analytical Verification: Analyze the sample using the HPLC method outlined in Protocol 2. Compare the chromatogram to a reference standard or a previous analysis of a pure batch. Look for the emergence of new peaks or a decrease in the area of the main peak. LC-MS analysis is recommended to identify the mass of the new impurities.
-
Review Handling Procedures: Assess if the compound was improperly stored without an inert gas overlay, left open to the air for extended periods, or stored in a clear vial exposed to light.
-
Action: If purity is compromised, a fresh vial should be used. Implement stricter handling protocols, such as aliquoting and consistent use of inert gas.
-
Problem: My HPLC/LC-MS analysis shows a new, prominent peak with a shorter retention time (more polar) than the parent compound.
-
Probable Cause: Ester Hydrolysis. The most common hydrolytic degradation product is 2,4-dihydroxy-6-(trifluoromethyl)nicotinic acid. The free carboxylic acid is significantly more polar than the parent ethyl ester, resulting in an earlier elution time on a reverse-phase HPLC column.
-
Troubleshooting Steps:
-
Confirm Identity: If using LC-MS, check if the mass of the new peak corresponds to the parent compound minus the ethyl group (C₂H₅) plus a hydrogen, a mass difference of -28 Da.
-
Quantify Degradation: Integrate the peak areas to determine the percentage of the hydrolyzed product. A high percentage (>1-2%) may impact experimental outcomes.
-
Inspect Storage: Check the vial for a compromised seal. Review if the compound was exposed to humid conditions, dissolved in non-anhydrous solvents for an extended period, or exposed to acidic/basic conditions (e.g., contaminated glassware, acidic mobile phases).
-
Action: For applications requiring high purity, the material should be discarded or repurified. Ensure all future storage and handling strictly exclude moisture. Use freshly opened anhydrous solvents for preparing stock solutions.
-
Section 4: Experimental Protocols
Protocol 1: Recommended Procedure for Aliquoting and Storing
This protocol ensures the long-term integrity of the compound by minimizing environmental exposure.
-
Preparation: Move the main container of the compound, a set of appropriately sized amber glass vials with PTFE-lined caps, and necessary tools (spatulas, balances) into a glovebox or a glove bag with a dry, inert atmosphere (e.g., Argon or Nitrogen).
-
Equilibration: Allow the sealed main container to equilibrate to the ambient temperature inside the glovebox for at least 30 minutes before opening. This prevents moisture from condensing on the cold powder.
-
Dispensing: Carefully dispense the desired amount of compound into each of the smaller vials. Work efficiently to minimize the time the main stock container is open.
-
Sealing: Tightly seal each aliquot vial. For extra protection, you can wrap the cap-vial interface with Parafilm®.
-
Backfilling: Before closing the main stock container, flush the headspace with inert gas for 15-30 seconds before sealing tightly.
-
Labeling & Storage: Clearly label all vials with the compound name, lot number, concentration (if a solution), and date. Place the main container and all aliquots into a freezer (-20°C or colder) for storage.
Protocol 2: Quality Control - HPLC Method for Purity Assessment
This reverse-phase HPLC method can be used to assess the purity of this compound and detect the primary hydrolytic degradation product.
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile.
Gradient Elution Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
-
Expected Results: The parent ethyl ester will be the major peak with a longer retention time. The more polar carboxylic acid degradation product will elute significantly earlier.
Section 5: Visual Guides
Diagram 1: Primary Degradation Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. nbinno.com [nbinno.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. us.cambridgecommodities.com [us.cambridgecommodities.com]
- 9. Buy Ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate | 1227576-28-4 [smolecule.com]
- 10. Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ethyl 2,4-dihydroxy-6-methylnicotinate|70254-52-3 [benchchem.com]
Technical Support Center: Scale-Up Synthesis of Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate
Welcome to the technical support center for the synthesis of Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable trifluoromethylated pyridine derivative. Here, we address common challenges through a detailed troubleshooting guide and frequently asked questions, grounded in established chemical principles and practical, field-proven insights.
Overview of the Synthetic Pathway
The most common and industrially viable route to this compound involves a cyclocondensation reaction between two key starting materials: ethyl 4,4,4-trifluoroacetoacetate and ethyl 3-aminocrotonate. This reaction is typically performed at elevated temperatures and can be influenced by various parameters that become critical during scale-up.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Q1: My reaction yield has significantly dropped upon scaling up from the lab bench to a pilot reactor. What are the likely causes and how can I mitigate this?
A1: A decrease in yield during scale-up is a common issue and can be attributed to several factors that are often negligible at the lab scale but become pronounced in larger reactors.[1]
-
Heat Transfer Inefficiency: Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to inefficient heat transfer.[2] This can result in localized overheating or "hot spots" within the reactor, promoting side reactions and decomposition of starting materials or the final product. The thermal decomposition of related trifluoromethylated compounds has been noted in the literature.[3]
-
Solution:
-
Controlled Addition of Reagents: Instead of adding reactants all at once, a controlled, slow addition of one reagent to the other at the reaction temperature can help manage the exotherm.
-
Efficient Stirring: Ensure the reactor is equipped with an appropriate mechanical stirrer that provides adequate agitation for the vessel's geometry to maintain a homogenous temperature throughout the reaction mixture.
-
Solvent Choice: Using a higher-boiling point solvent can help to better control the reaction temperature.
-
-
-
Mixing and Mass Transfer Limitations: Inadequate mixing can lead to localized concentration gradients of reactants and catalysts, resulting in the formation of byproducts.
-
Solution:
-
Optimize Stirrer Design and Speed: The type of impeller and stirring speed should be re-evaluated for the larger reactor to ensure efficient mixing. Baffles may be necessary to improve turbulence.[2]
-
-
-
Extended Reaction Times: What might be a quick workup in the lab can take significantly longer at scale, exposing the product to harsh conditions for extended periods.
-
Solution:
-
Process Optimization: Re-evaluate the reaction kinetics to determine the optimal reaction time. Quench the reaction as soon as the desired conversion is reached.
-
-
Q2: I am observing the formation of a significant amount of dark, tar-like material in my large-scale reaction. What is this, and how can I prevent it?
A2: The formation of dark, insoluble materials often indicates polymerization or decomposition side reactions, which are exacerbated by high temperatures and prolonged reaction times.
-
Potential Side Reactions: The self-condensation of ethyl 3-aminocrotonate or the reaction of intermediates with the desired product can lead to higher molecular weight, colored byproducts.
-
Solution:
-
Strict Temperature Control: As mentioned in Q1, maintaining a consistent and optimal temperature is crucial.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to the formation of colored impurities.
-
Order of Addition: The order in which the reactants are added can influence the outcome. Experiment with adding the ethyl 4,4,4-trifluoroacetoacetate to the ethyl 3-aminocrotonate, and vice-versa, to see if this minimizes byproduct formation.
-
-
Q3: The purity of my isolated product is lower than expected, and I'm struggling with purification at a larger scale. What are the best strategies?
A3: The purification of polar, fluorinated heterocyclic compounds can be challenging. The presence of the trifluoromethyl group can influence the molecule's properties.[4][5]
-
Common Impurities:
-
Unreacted starting materials.
-
Byproducts from side reactions.
-
Residual solvent.
-
-
Purification Strategies:
-
Crystallization: This is often the most effective and scalable method for purifying solid products.
-
Solvent Screening: A thorough screening of different solvent systems (e.g., ethanol/water, ethyl acetate/heptane) is essential to find conditions that provide good recovery of high-purity crystals. The formation of different polymorphic forms is also a possibility to consider.[6][7]
-
Controlled Cooling: A slow, controlled cooling profile during crystallization is critical for obtaining larger, purer crystals and avoiding the trapping of impurities.
-
-
Slurry Washing: If the product precipitates from the reaction mixture, washing the crude solid with a suitable solvent can remove many of the impurities.
-
Column Chromatography: While less ideal for very large scales, it can be a viable option for high-value products or if crystallization is ineffective. For polar compounds, using a less polar solvent system or considering reverse-phase chromatography might be beneficial.
-
Frequently Asked Questions (FAQs)
-
What are the key starting materials for this synthesis?
-
What type of reaction is involved?
-
The core reaction is a cyclocondensation, a powerful method for synthesizing heterocyclic compounds like pyridines.[10]
-
-
Are there any specific safety precautions I should take during scale-up?
-
Yes. The reaction is often run at high temperatures, so proper reactor design and safety protocols are essential to prevent runaway reactions.[2] Additionally, fluorinated compounds and their potential byproducts should be handled with care, using appropriate personal protective equipment.
-
-
Can I use a catalyst to improve the reaction?
-
How does the trifluoromethyl group affect the reaction and product properties?
-
The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the starting material and the acidity of the final product's hydroxyl groups. It also generally increases the lipophilicity of the molecule.[4]
-
Experimental Protocols & Data
Illustrative Lab-Scale Synthesis Protocol
This protocol is for informational purposes and should be optimized for specific laboratory conditions.
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and ethyl 3-aminocrotonate (1.1 eq) in a suitable high-boiling solvent (e.g., diphenyl ether).
-
Heat the reaction mixture to 180-200 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product may precipitate upon cooling. If so, collect the solid by filtration and wash with a non-polar solvent like hexane.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
| Parameter | Laboratory Scale (10g) | Pilot Scale (1kg) | Key Considerations for Scale-Up |
| Solvent Volume | 100 mL | 10 L | Minimize for better throughput, but ensure stirrability. |
| Heating Method | Heating Mantle | Jacketed Reactor | Ensure even heat distribution. |
| Stirring | Magnetic Stir Bar | Mechanical Stirrer | Impeller design is critical for efficient mixing. |
| Addition Time | ~5 minutes | 1-2 hours | Controlled addition to manage exotherm. |
| Work-up Time | ~1 hour | 4-6 hours | Minimize product exposure to high temperatures. |
Visualizing the Process
Synthetic Pathway Diagram
Caption: Synthetic route to the target molecule.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting scale-up.
References
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. catsci.com [catsci.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 9. Ethyl 4,4,4-trifluoroacetoacetate | C6H7F3O3 | CID 67793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. WO2019121644A1 - Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps - Google Patents [patents.google.com]
- 11. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: A Guide to the Identification and Purification of Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate
Welcome to the technical support resource for Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate (CAS No. 947144-28-7).[1][2][3] This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile fluorinated pyridine intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot purity issues effectively. Achieving high purity is paramount, as even trace impurities can derail subsequent synthetic steps or compromise the biological activity and safety profile of final compounds.
This document provides a structured approach to identifying common impurities and presents robust, field-tested methods for their removal.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purity and analysis of this compound.
Q1: What is this compound and why is its purity critical?
This compound is a substituted pyridine derivative, which also exists in its tautomeric form, ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate.[4] Its structure, featuring a trifluoromethyl group, hydroxyl moieties, and an ethyl ester, makes it a valuable building block in medicinal chemistry for synthesizing more complex heterocyclic compounds.[5]
Purity is critical because:
-
Reactive Impurities: Unreacted starting materials or acidic by-products can interfere with subsequent, often sensitive, coupling reactions or transformations.
-
Altered Biological Profile: Structural analogs or isomers, even in small amounts, can exhibit different biological activities or toxicities, confounding screening results.
-
Process Inefficiency: Impurities can poison catalysts or lead to the formation of complex side-products in downstream applications, reducing overall yield and complicating further purification steps.
Q2: What are the most common types of impurities I should expect?
Impurities typically arise from three main sources: the synthetic route, subsequent degradation, or residual materials from the workup. A summary of expected impurities is provided in Table 1.
Q3: Which analytical techniques are best for identifying and quantifying these impurities?
A multi-pronged analytical approach is recommended for comprehensive characterization:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A reverse-phase (RP) method is typically suitable for separating the main compound from more polar or less polar impurities.[6] HPLC can provide quantitative data on purity (e.g., >98.0%) and the relative amounts of each impurity.[7]
-
Mass Spectrometry (MS): When coupled with HPLC or GC (LC-MS/GC-MS), this technique is invaluable for identifying unknown impurity peaks by providing their molecular weights.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and for characterizing isolated impurities. For instance, the presence of a carboxylic acid proton signal in ¹H NMR would indicate hydrolysis.[7]
-
Thin-Layer Chromatography (TLC): An indispensable, rapid technique for monitoring reaction progress and making quick assessments of crude product purity before undertaking large-scale purification.[5]
Section 2: Troubleshooting Guide: Common Purity Issues & Solutions
This section provides a problem-solving framework for specific purity challenges you may encounter.
Issue 1: My product is contaminated with the unreacted starting acid.
-
The Problem: The most common impurity is the corresponding carboxylic acid, 2,4-dihydroxy-6-(trifluoromethyl)nicotinic acid. This can be due to incomplete esterification or hydrolysis of the product during workup or storage.[9][10]
-
Identification:
-
HPLC: An earlier-eluting (more polar) peak compared to the main product peak in a reverse-phase system.
-
TLC: A more polar spot (lower Rf value) that may streak.
-
NMR: A broad singlet corresponding to the carboxylic acid proton, and the absence of the characteristic ethyl group signals (a quartet and a triplet).
-
-
Scientific Solution: The key is to exploit the acidic nature of the impurity. An acid-base liquid-liquid extraction is highly effective. By washing an organic solution of the crude product (e.g., in ethyl acetate) with a mild aqueous base like sodium bicarbonate, the acidic impurity is deprotonated. This forms a water-soluble carboxylate salt, which partitions into the aqueous layer, leaving the neutral ester product in the organic phase.[5]
Issue 2: The isolated solid has a persistent yellow or brown color.
-
The Problem: Colored impurities are often highly conjugated, polymeric by-products formed under harsh reaction conditions (e.g., strong acid, high heat).
-
Identification: Visual inspection. These impurities may be present at very low levels and might not be easily detectable by standard HPLC-UV unless a broad spectrum is monitored.
-
Scientific Solution: Recrystallization with the addition of activated charcoal is the standard approach.[11] Activated charcoal has a high surface area and adsorbs large, flat, colored molecules. The charcoal (and the adsorbed impurities) is then removed by hot filtration, leaving the decolorized solution from which the pure product can crystallize upon cooling.[11]
Issue 3: HPLC analysis shows multiple small, unidentified peaks.
-
The Problem: A constellation of minor impurities suggests that the reaction conditions may not be optimal, leading to various side reactions. These could include positional isomers or products of over-reaction.[7][12]
-
Identification: This scenario requires thorough characterization. Collect fractions from a preparative HPLC or careful column chromatography and analyze them by LC-MS and NMR to elucidate their structures.
-
Scientific Solution: When dealing with multiple impurities of varying polarities, flash column chromatography is the most powerful purification technique. It separates compounds based on their differential partitioning between a mobile phase and a stationary phase (typically silica gel).[13] By carefully selecting the eluent system, one can effectively separate the desired product from both more polar and less polar impurities. A subsequent recrystallization step may be necessary to remove any trace impurities that co-elute.
Section 3: Visual Workflows & Data Summaries
To streamline your decision-making process, the following diagrams and tables summarize the key workflows and data.
Impurity Identification and Resolution Workflow
Caption: Decision tree for identifying and resolving purity issues.
Data Summaries
Table 1: Common Impurities & Characteristics
| Impurity Name/Class | Probable Source | Analytical Signature | Recommended Removal Method |
| 2,4-dihydroxy-6-(trifluoromethyl)nicotinic acid | Incomplete reaction; Product hydrolysis | More polar on RP-HPLC; Lower Rf on TLC | Basic wash; Column Chromatography |
| Positional Isomers | Non-selective synthesis | Similar polarity to product, may co-elute | Column Chromatography; Recrystallization |
| Residual Solvents (e.g., Ethanol, Ethyl Acetate) | Incomplete drying from workup/purification | Detected by ¹H NMR or GC-MS | High-vacuum drying |
| Polymeric/Colored By-products | High reaction temperature/time | Visual color; Broad baseline on HPLC | Recrystallization with activated charcoal |
Table 2: Comparison of Primary Purification Techniques
| Technique | Principle | Best For | Pros | Cons |
| Recrystallization | Differential solubility at varied temperatures[14] | Removing small amounts of impurities from a solid that is >90% pure; Removing colored impurities (with charcoal). | High recovery possible; Scalable; Yields high-purity crystalline material. | Requires a suitable solvent; Not effective for impurities with similar solubility; Can be time-consuming. |
| Column Chromatography | Differential adsorption to a stationary phase | Separating complex mixtures with multiple components of varying polarities. | High resolution; Versatile for a wide range of compounds. | Can be labor-intensive; Uses large solvent volumes; Potential for product loss on the column. |
| Acid-Base Extraction | Partitioning between immiscible liquids based on pKa | Removing acidic or basic impurities from a neutral compound. | Fast and simple; Highly selective for acidic/basic functional groups. | Only applicable for ionizable impurities; Requires immiscible solvents. |
Section 4: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is based on the general principles of recrystallization for purifying organic solids.[11][14][15]
-
Solvent Selection: In a small test tube, test the solubility of ~20 mg of crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, water, or mixtures) at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent dropwise while stirring and heating until the solid just dissolves completely.
-
Decolorization (if needed): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Reheat the mixture to boiling for 2-3 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod.[15]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals under high vacuum to remove all residual solvent.
Protocol 2: Purification by Flash Column Chromatography
-
Stationary Phase: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour this into a glass column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., Hexane:Ethyl Acetate 9:1), collecting fractions. Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1) to elute the compounds from the column.
-
Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
References
- 1. This compound,(CAS# 947144-28-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. This compound|947144-28-7-西å®éå å»è¯ç§ææéå ¬å¸ [cochemical.com]
- 4. Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate | C9H8F3NO4 | CID 54753472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 2,4-dihydroxy-6-methylnicotinate|70254-52-3 [benchchem.com]
- 6. Separation of Ethyl nicotinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. veeprho.com [veeprho.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 12. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
Validation & Comparative
Unambiguous Structure Elucidation: A Comparative Guide to the Confirmation of Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate
In the landscape of modern drug discovery and development, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. For researchers and medicinal chemists, this structural certainty underpins every subsequent step, from understanding intermolecular interactions to optimizing lead compounds. This guide provides an in-depth technical comparison of analytical methodologies for the structural confirmation of Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate, a substituted pyridine derivative of interest in pharmaceutical research. While a public crystal structure for this specific molecule is not available, we will explore the definitive power of single-crystal X-ray crystallography through a detailed examination of a closely related analogue, illustrating the depth of structural insight this technique provides compared to other common analytical methods.
The Subject Molecule: this compound
Before delving into the analytical techniques, it is crucial to understand the chemical identity of our subject molecule.
Chemical Profile:
| Property | Value |
| IUPAC Name | ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate[1] |
| CAS Number | 947144-28-7[1][2] |
| Molecular Formula | C₉H₈F₃NO₄[1][2] |
| Molecular Weight | 251.16 g/mol [1] |
The presence of a trifluoromethyl group, hydroxyl groups, and an ethyl ester on a nicotinate core suggests a molecule with potential for diverse biological activities and complex intermolecular interactions.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline compound.[3] It provides a three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with unparalleled precision.
Experimental Workflow: From Powder to Picture
The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process demanding meticulous execution.
Figure 1: Workflow for Single-Crystal X-ray Crystallography.
Hypothetical Crystallographic Data for this compound
Based on analyses of similar structures, we can anticipate the type of crystallographic data that would be obtained for our target molecule. The following table presents a plausible set of parameters.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 10.3 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1020 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.63 |
| R-factor | < 0.05 |
In-depth Structural Insights
A resolved crystal structure would provide an unambiguous depiction of the molecule's conformation and its interactions in the solid state.
Figure 2: Hypothetical Asymmetric Unit of this compound.
Beyond the individual molecule, X-ray crystallography reveals the intricate network of intermolecular interactions that govern the crystal packing. Hydrogen bonding, π-stacking, and other non-covalent interactions would be precisely mapped.
Complementary and Comparative Techniques
While X-ray crystallography provides the ultimate structural proof, other analytical techniques offer valuable, albeit less complete, structural information.
| Technique | Information Provided | Limitations |
| Nuclear Magnetic Resonance (NMR) | Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei. | Provides information on the average structure in solution; does not define solid-state conformation or intermolecular interactions. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, O-H, C-F). | Does not provide information on atomic connectivity or 3D structure. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Confirms molecular formula but gives no direct structural information. |
Spectroscopic Data for this compound
The following table summarizes the expected spectroscopic data for the target molecule, which would be used in conjunction with crystallographic data for a comprehensive characterization.
| Technique | Expected Data |
| ¹H NMR (CDCl₃, δ ppm) | ~1.4 (t, 3H, -CH₃), ~4.4 (q, 2H, -OCH₂-), ~6.5 (s, 1H, Ar-H), ~10-12 (br s, 2H, -OH) |
| ¹³C NMR (CDCl₃, δ ppm) | ~14 (-CH₃), ~62 (-OCH₂-), ~100-160 (aromatic and carbonyl carbons), ~124 (q, -CF₃) |
| IR (cm⁻¹) | ~3400-3200 (O-H stretch), ~1720 (C=O stretch, ester), ~1650 (C=O stretch, pyridinone), ~1100-1300 (C-F stretch) |
| MS (ESI) | m/z 252.04 [M+H]⁺, 274.02 [M+Na]⁺ |
Conclusion: The Unrivaled Power of X-ray Crystallography
In the rigorous process of drug development, ambiguity in molecular structure is a significant risk. While spectroscopic methods like NMR, IR, and mass spectrometry provide essential pieces of the structural puzzle, single-crystal X-ray crystallography delivers the complete, high-resolution picture. It unambiguously defines the atomic arrangement, stereochemistry, and the subtle yet critical intermolecular forces that dictate a molecule's behavior in the solid state. For this compound and other novel chemical entities, X-ray crystallography remains the gold standard for absolute structural confirmation, providing the solid foundation upon which successful pharmaceutical research is built.
References
A Comparative Study of Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate and Other Nicotinic Acid Derivatives: A Guide for Researchers
In the dynamic landscape of drug discovery, the nicotinic acid scaffold has proven to be a remarkably versatile platform, giving rise to a multitude of derivatives with diverse biological activities. This guide presents a detailed comparative analysis of a promising, yet less explored, compound, Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate, alongside three key structural analogs: the parent Nicotinic Acid, its isomer Isonicotinic Acid, and the closely related 6-Trifluoromethylnicotinic Acid.
This document is tailored for researchers, medicinal chemists, and professionals in drug development, providing an in-depth examination of the physicochemical properties, biological activities, and metabolic profiles of these compounds. By offering detailed experimental protocols and juxtaposing available data, this guide serves as a valuable resource to inform the strategic design and development of novel therapeutic agents derived from the nicotinic acid core.
Compound Profiles: A Structural Overview
The compounds selected for this comparative study were chosen based on their structural similarities and differences, allowing for a systematic evaluation of how specific functional group modifications on the pyridine ring influence overall molecular properties and biological function.
-
This compound: This is the primary subject of our investigation. Its structure is distinguished by a trifluoromethyl group at the 6-position, hydroxyl groups at the 2- and 4-positions, and an ethyl ester at the 3-position. This unique combination of substituents is hypothesized to significantly impact its chemical behavior and biological efficacy.
-
Nicotinic Acid (Niacin): As the foundational molecule of this series, nicotinic acid serves as an essential baseline for comparison.[1] It is a well-established therapeutic for dyslipidemia and a vital precursor for the biosynthesis of the coenzymes NAD and NADP.[2][3]
-
Isonicotinic Acid: This isomer of nicotinic acid, with the carboxyl group located at the 4-position, provides a means to assess the importance of substituent placement.[4] It is a known metabolite of the antitubercular drug isoniazid and is generally considered to have limited biological activity compared to nicotinic acid.[5]
-
6-Trifluoromethylnicotinic Acid: This analog allows for a direct assessment of the contribution of the trifluoromethyl group at the 6-position, isolating its effects from the hydroxyl and ethyl ester functionalities present in the primary compound of interest.[6][7]
Physicochemical Properties: A Head-to-Head Comparison
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile. The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance key drug-like properties, such as lipophilicity and metabolic stability.[6]
| Property | This compound | Nicotinic Acid | Isonicotinic Acid | 6-Trifluoromethylnicotinic Acid |
| Molecular Formula | C₉H₈F₃NO₄ | C₆H₅NO₂ | C₆H₅NO₂ | C₇H₄F₃NO₂ |
| Molecular Weight ( g/mol ) | 251.16 | 123.11[8] | 123.11[9] | 191.11[10] |
| Melting Point (°C) | Not available | 237[2] | 319[4] | 193-197[7] |
| Boiling Point (°C) | Not available | Decomposes | Sublimes | 259.3[7] |
| Water Solubility | Not available | 18 g/L[2] | Moderately soluble[11] | Not available |
| logP (calculated) | Not available | 0.219[2] | Not available | 1.3[10] |
| pKa | Not available | 2.0, 4.85[2] | 1.77[9] | 2.96[12] |
Note: Experimental data for this compound is not widely available and would require laboratory determination.
A Survey of Biological Activities
The nicotinic acid framework has been a fertile ground for the discovery of compounds with a wide spectrum of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.[13][14][15] The nature and placement of substituents on the pyridine ring are critical determinants of the observed biological effects and their potencies.
Anti-inflammatory Potential
Nicotinic acid itself exerts complex and multifaceted effects on inflammatory pathways.[3] Synthetic derivatives of both nicotinic and isonicotinic acid have been shown to be potent anti-inflammatory agents, with some demonstrating significant inhibitory activity against key enzymes such as cyclooxygenases (COX).[14][16]
| Compound/Derivative | Assay Type | Molecular Target | Reported Activity (IC₅₀) | Reference |
| Isonicotinate derivative 5 | ROS Inhibition | Reactive Oxygen Species | 1.42 ± 0.1 µg/mL | [16] |
| Nicotinic acid derivative 4c | Analgesic/Anti-inflammatory | Not specified | High activity | [17] |
| Nicotinic acid derivative 10b | COX-2 Inhibition | COX-2 | 0.52 µM | [18] |
Anticancer Efficacy
A growing body of evidence supports the potential of nicotinic acid derivatives as anticancer agents, with several compounds demonstrating significant cytotoxicity against a range of cancer cell lines.[15][19] The mechanisms underlying these effects often involve the modulation of critical signaling pathways that govern cancer cell growth and survival.
| Compound/Derivative | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |
| Nicotinic acid derivative 5c | HCT-15, PC-3 | High cytotoxic potential | [15] |
| Nicotinic acid derivative 5 | A549 (Lung) | 10.67 ± 1.53 µM | [20] |
| Nicotinic acid derivative 5 | C6 glioma | 4.33 ± 1.04 µM | [20] |
Metabolic Fate: Stability and Cytochrome P450 Interactions
The metabolic stability and the potential for drug-drug interactions are paramount considerations in the preclinical development of any new chemical entity. The presence of a trifluoromethyl group in this compound is expected to confer enhanced metabolic stability.[6] In vitro assays utilizing human liver microsomes and a panel of cytochrome P450 (CYP) enzymes are indispensable for characterizing these properties. It is noteworthy that nicotinic acid has been reported to inhibit several key CYP isoforms, including CYP2E1, CYP2D6, and CYP3A4.[2][21]
Standardized Experimental Protocols
To ensure the reproducibility and comparability of future research efforts, this section provides detailed, step-by-step protocols for essential in vitro assays.
Synthesis of this compound
Caption: A generalized synthetic workflow for the preparation of this compound.
In Vitro Metabolic Stability Assessment in Human Liver Microsomes
Objective: To quantitatively assess the metabolic stability of the test compounds in a human liver microsomal system.
Materials:
-
Test compounds and relevant positive controls (e.g., testosterone, verapamil)
-
Cryopreserved human liver microsomes
-
NADPH regenerating system (Solution A: NADP+, Glucose-6-phosphate; Solution B: Glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) for reaction quenching
-
A validated LC-MS/MS system
Procedure:
-
Prepare stock solutions of the test compounds and positive controls in a suitable organic solvent (e.g., DMSO).
-
Prepare the reaction mixture containing human liver microsomes suspended in phosphate buffer.
-
Pre-warm the reaction mixture to 37°C for 5 minutes.
-
Initiate the metabolic reaction by the addition of the NADPH regenerating system.
-
At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw aliquots of the reaction mixture and immediately quench the reaction by adding ice-cold acetonitrile.
-
Pellet the precipitated proteins by centrifugation.
-
Analyze the resulting supernatant using a validated LC-MS/MS method to quantify the concentration of the remaining parent compound.
-
From the concentration-time data, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Caption: A schematic representation of the experimental workflow for the in vitro metabolic stability assay.
In Vitro Cytochrome P450 Inhibition Assay
Objective: To determine the inhibitory potential of the test compounds against a panel of major human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
Materials:
-
Test compounds and known CYP-specific inhibitors (positive controls)
-
Recombinant human CYP450 enzymes
-
CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile for reaction termination
-
A validated LC-MS/MS system
Procedure:
-
Prepare a series of dilutions of the test compounds and positive controls.
-
Prepare a reaction mixture containing a specific CYP enzyme, buffer, and the test compound or control.
-
Pre-incubate the mixture at 37°C.
-
Initiate the enzymatic reaction by adding the CYP-specific probe substrate and the NADPH regenerating system.
-
Allow the reaction to proceed for a defined period at 37°C.
-
Terminate the reaction by adding ice-cold acetonitrile.
-
Pellet the precipitated proteins by centrifugation.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the specific metabolite.
-
Calculate the percentage of inhibition at each concentration and determine the IC₅₀ value for each compound against each CYP isoform.
Caption: A procedural flowchart for the in vitro CYP450 inhibition assay.
Concluding Remarks and Future Perspectives
This comparative guide underscores the profound impact of structural modifications on the physicochemical and biological characteristics of nicotinic acid derivatives. The incorporation of a trifluoromethyl group, as exemplified by 6-Trifluoromethylnicotinic Acid, generally imparts increased lipophilicity, which is likely to influence its pharmacokinetic profile.
This compound, with its distinctive array of substituents, stands out as a compelling scaffold for further exploration. The hydroxyl groups offer potential for enhanced target engagement through hydrogen bonding, while the ethyl ester moiety could serve as a prodrug, undergoing in vivo hydrolysis to unveil the active carboxylic acid.
Future investigations should prioritize the experimental determination of the physicochemical properties of this compound and its direct, head-to-head comparison against the selected analogs in a comprehensive panel of biological assays. Such studies are essential for elucidating its therapeutic potential and for guiding the rational design of the next generation of nicotinic acid-based therapeutics.
References
- 1. Chemical and physical properties of niacin | PPSX [slideshare.net]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isonicotinic acid | 55-22-1 [chemicalbook.com]
- 5. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. innospk.com [innospk.com]
- 7. 231291-22-8 | 6-(Trifluoromethyl)nicotinic acid [fluoromart.com]
- 8. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 6-(Trifluoromethyl)nicotinic acid | C7H4F3NO2 | CID 2777551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8 [m.chemicalbook.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of a Bioassay for Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate Activity
The structure of Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate, a substituted nicotinic acid derivative, suggests potential interaction with enzymes that utilize 2-oxoglutarate as a co-substrate. One such family of enzymes is the Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs).[1][2] These enzymes are key regulators of the cellular response to hypoxia.[2] Inhibition of PHDs stabilizes HIF-α, leading to the transcription of genes involved in erythropoiesis, angiogenesis, and metabolism.[1] This guide will therefore focus on the validation of a competitive enzyme inhibition assay targeting PHD2, a major isoform involved in HIF regulation.[3]
Principles of the PHD2 Inhibition Bioassay
The proposed bioassay is a competitive in vitro enzyme inhibition assay.[4] The fundamental principle is the competition between our test compound, this compound, and a known substrate for the active site of the PHD2 enzyme. The activity of PHD2 is monitored by measuring the hydroxylation of a synthetic peptide derived from the HIF-1α oxygen-dependent degradation domain (ODD). The extent of inhibition is quantified by a detectable signal, in this case, a fluorescent readout.
This assay format was chosen for its high throughput, sensitivity, and direct measurement of enzyme inhibition, providing a clear mechanistic insight into the compound's activity.
Experimental Workflow for PHD2 Inhibition Assay
Caption: Workflow for the PHD2 competitive enzyme inhibition assay.
Detailed Protocol
-
Reagent Preparation : Prepare serial dilutions of this compound in assay buffer. Prepare working solutions of recombinant human PHD2, a biotinylated HIF-1α peptide substrate, 2-oxoglutarate, and necessary co-factors (ascorbate, Fe(II)).
-
Assay Plate Setup : To a 384-well microplate, add the test compound dilutions and controls (e.g., vehicle control for 0% inhibition, and a known potent inhibitor for 100% inhibition).
-
Enzyme Addition : Add the PHD2 enzyme solution to all wells and incubate briefly to allow for compound-enzyme interaction.
-
Reaction Initiation : Initiate the enzymatic reaction by adding the substrate mixture.
-
Incubation : Incubate the plate at room temperature for a predetermined time to allow for substrate hydroxylation.
-
Detection : Stop the reaction and add detection reagents. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) or an antibody-based system that specifically recognizes the hydroxylated peptide.[5]
-
Data Acquisition : Read the plate on a compatible microplate reader.
-
Data Analysis : Calculate the percent inhibition for each concentration of the test compound relative to the controls. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Bioassay Validation: A Comprehensive Approach
The validation of this bioassay will adhere to the principles outlined in the ICH Q2(R1) guidelines.[6][7][8][9] These guidelines provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.
Validation Parameters
| Parameter | Purpose | Acceptance Criteria (Example) |
| Specificity | To ensure that the signal is due to the specific inhibition of PHD2 and not from interference by other components. | No significant inhibition observed from the assay matrix or structurally related but inactive compounds. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the assay response. | The dose-response curve should have a correlation coefficient (R²) ≥ 0.98. |
| Range | The interval between the upper and lower concentrations of the analyte for which the assay is precise and accurate. | Typically spans from the IC20 to the IC80 of the dose-response curve. |
| Accuracy | The closeness of the measured value to the true value. | The mean recovery of a known concentration should be within 85-115%. |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability and Intermediate Precision. | The coefficient of variation (%CV) should be ≤ 15% for both repeatability and intermediate precision. |
| Robustness | The capacity of the assay to remain unaffected by small, deliberate variations in method parameters. | The IC50 value should not change significantly when parameters like incubation time or temperature are slightly varied. |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | The %CV should be ≤ 20% and accuracy within 80-120%. |
Validation Workflow Diagram
Caption: A structured workflow for the validation of the bioassay.
Comparison with Alternative Methods
While the proposed in vitro enzyme inhibition assay is excellent for determining direct inhibitory activity, it is crucial to consider alternative methods that provide a more holistic view of the compound's biological effect.
| Assay Type | Principle | Advantages | Disadvantages |
| PHD2 Enzyme Inhibition Assay (Proposed) | A biochemical assay measuring the direct inhibition of a purified enzyme by the test compound.[4] | High throughput, cost-effective, provides direct mechanistic information (IC50), good for structure-activity relationship (SAR) studies. | Lacks biological context (no cell membrane permeability, metabolism, or off-target effects are assessed). |
| Cell-Based HRE Reporter Assay | A cell-based assay where cells are engineered to express a reporter gene (e.g., luciferase) under the control of a Hypoxia Response Element (HRE).[5] | Measures the functional outcome of PHD inhibition in a cellular context, accounts for cell permeability and stability. | Lower throughput, more complex, susceptible to off-target effects that can modulate the reporter gene expression independently of HIF. |
| Competitive Radioligand Binding Assay | Measures the ability of the test compound to displace a radiolabeled ligand from the target enzyme.[10][11][12][13][14][15][16][17][18] | Highly sensitive and quantitative, provides direct information on binding affinity (Ki). | Requires handling of radioactive materials, may not distinguish between agonists and antagonists. |
Comparative Workflow Diagram
Caption: Comparison of the principles of different bioassay formats.
Troubleshooting and Considerations
-
High Variability : High coefficient of variation (%CV) can be due to pipetting errors, reagent instability, or plate edge effects. Ensure proper mixing, use freshly prepared reagents, and consider randomizing sample placement on the plate.
-
Poor Z'-factor : A low Z'-factor indicates a small separation between positive and negative controls. This could be due to low enzyme activity or an inappropriate concentration of the positive control. Re-optimize enzyme and control concentrations.
-
Compound Interference : The test compound may interfere with the detection system (e.g., autofluorescence). Run a counterscreen with the compound in the absence of the enzyme to identify and correct for such interference.
Conclusion
The validation of a bioassay for a novel compound like this compound is a meticulous process that demands a deep understanding of both the assay's principles and the regulatory landscape. By following a structured validation plan based on ICH guidelines and carefully considering the scientific rationale for each step, researchers can ensure the generation of high-quality, reliable data. This, in turn, empowers confident decision-making in the drug discovery and development pipeline. The proposed PHD2 inhibition assay, when rigorously validated, serves as a powerful tool to elucidate the compound's mechanism of action and quantify its biological activity.
References
- 1. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. blog.biobide.com [blog.biobide.com]
- 5. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. jordilabs.com [jordilabs.com]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 9. starodub.nl [starodub.nl]
- 10. academic.oup.com [academic.oup.com]
- 11. Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Competitive Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 13. GraphPad Prism 10 Curve Fitting Guide - Key concepts: Competitive binding [graphpad.com]
- 14. researchgate.net [researchgate.net]
- 15. Receptor-Ligand Binding Assays [labome.com]
- 16. Receptor Ligand Binding Assay - Creative Biolabs [creative-biolabs.com]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis for Drug Discovery: Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate vs. its Non-Fluorinated Analog
A Senior Application Scientist's Guide to Strategic Molecular Scaffolding
In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is a cornerstone of rational drug design. The choice between a seemingly simple methyl group and its trifluoromethyl counterpart can profoundly alter a compound's destiny, influencing everything from target affinity to its pharmacokinetic profile. This guide provides an in-depth, objective comparison between Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate and its non-fluorinated analog, Ethyl 2,4-dihydroxy-6-methylnicotinate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of properties to explore the mechanistic causality behind their differences, supported by experimental data and established chemical principles.
At a Glance: Structural and Physicochemical Divergence
The foundational difference between these two pyridine derivatives lies at the 6-position. The substitution of three hydrogen atoms with highly electronegative fluorine atoms initiates a cascade of changes in the molecule's electronic, steric, and lipophilic character.
Caption: 2D structures of the methyl and trifluoromethyl analogs.
The immediate consequences of this substitution are evident in their fundamental physicochemical properties.
| Property | Ethyl 2,4-dihydroxy-6-methylnicotinate | This compound | Reference |
| CAS Number | 70254-52-3 | 947144-28-7 | [1][2] |
| Molecular Formula | C₉H₁₁NO₄ | C₉H₈F₃NO₄ | [3] |
| Molecular Weight | 197.19 g/mol | 251.16 g/mol | [3] |
| Appearance | White to almost white crystalline powder | (Not specified, typically solid) | [1] |
| Melting Point | 210 °C | (Not specified) | |
| XLogP3-AA (Lipophilicity) | (Not calculated) | 1.4 | [2] |
| Hydrogen Bond Donor Count | (Not specified) | 2 | [2] |
The Trifluoromethyl Effect: A Mechanistic Deep Dive
The decision to incorporate a trifluoromethyl (CF₃) group is a strategic one, aimed at enhancing drug-like properties. The advantages over a simple methyl (CH₃) group are rooted in fundamental electronic and steric differences.[4]
Electronic Properties: The Inductive Powerhouse
The three fluorine atoms make the CF₃ group a potent electron-withdrawing substituent due to fluorine's high electronegativity.[5][6] This is in stark contrast to the methyl group, which is weakly electron-donating through hyperconjugation. This electronic pull has significant implications:
-
Ring Acidity: The CF₃ group withdraws electron density from the pyridine ring, increasing the acidity of the hydroxyl groups at the 2- and 4-positions compared to the methyl analog. This can critically alter a molecule's ionization state at physiological pH, affecting solubility and target interactions.
-
Binding Interactions: The altered electrostatic potential can enhance or modify interactions with biological targets, such as hydrogen bonding and electrostatic interactions.[4]
Lipophilicity: Enhancing Membrane Permeability
Metabolic Stability: The "Metabolic Shield"
One of the most compelling reasons for using a CF₃ group is to enhance metabolic stability.[9] The carbon-fluorine bond (bond energy ~485 kJ/mol) is substantially stronger than the carbon-hydrogen bond (~414 kJ/mol).[7]
Caption: Metabolic fate of CH₃ vs. CF₃ groups.
The C-H bonds of a methyl group are common sites for oxidation by cytochrome P450 (CYP) enzymes in the liver. By replacing these with robust C-F bonds, the trifluoromethyl group effectively "shields" the molecule from this metabolic pathway.[10] This often leads to a longer in vivo half-life, reduced clearance, and improved oral bioavailability.[4]
Steric Influence
The trifluoromethyl group is bulkier than a methyl group.[7] This increased size can be advantageous, potentially leading to enhanced binding affinity and selectivity by promoting a better fit within a target's binding pocket.[4]
Synthesis and Experimental Protocols
The synthetic accessibility of these compounds is a crucial consideration for any research program. While both are based on a nicotinate scaffold, the introduction of the trifluoromethyl group requires different precursors and can present unique challenges.[4]
Synthesis of Ethyl 2,4-dihydroxy-6-methylnicotinate
The non-fluorinated analog is readily synthesized via a condensation reaction. A common and efficient method starts with ethyl 3-aminocrotonate and diethyl malonate using a base like sodium ethoxide.[11]
Experimental Protocol 1: Synthesis of Ethyl 2,4-dihydroxy-6-methylnicotinate [11]
-
Reaction Setup: To a suitable reactor, charge ethyl 3-aminocrotonate (1.0 eq.), sodium ethoxide (1.2 eq.), and anhydrous ethanol.
-
Reflux: Slowly heat the reaction mixture to 80-90 °C and maintain at reflux with stirring for approximately 24 hours. Monitor reaction completion by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to 50-60 °C. Concentrate the solution under reduced pressure to remove a portion of the ethanol.
-
Purification: Slowly pour the concentrated solution into water. Add basic activated carbon, stir for 1 hour, and filter the mixture.
-
Precipitation: Cool the filtrate to below 0 °C. Adjust the pH to 2-3 with a suitable acid (e.g., ammonium chloride or HCl) to precipitate the product.
-
Isolation: Collect the solid by filtration and dry the resulting solid at 50-60 °C to obtain the final product as white, needle-like crystals.
Synthesis of this compound
The synthesis of the fluorinated analog typically requires a starting material that already contains the trifluoromethyl group, as direct trifluoromethylation of the pyridine ring can be challenging. The synthesis would likely proceed through a similar condensation strategy but using a trifluoromethyl-containing precursor, such as ethyl 4,4,4-trifluoroacetoacetate.
Caption: Generalized synthetic pathways for the analogs.
Experimental Protocol 2: Determination of Lipophilicity (LogP) via Shake-Flask Method
Given the importance of lipophilicity, its experimental determination is a critical step in comparing these analogs.
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and pre-saturate it with n-octanol. Pre-saturate an equal volume of n-octanol with the aqueous buffer.
-
Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phases in a glass vial.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow for complete partitioning.
-
Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.
-
Calculation: Calculate LogP as: LogP = log ( [Concentration in Octanol] / [Concentration in Aqueous Phase] ).
Conclusion: A Strategic Choice for Lead Optimization
The comparison between this compound and its methyl analog is a classic case study in modern medicinal chemistry.
-
Ethyl 2,4-dihydroxy-6-methylnicotinate serves as an excellent and cost-effective starting scaffold. Its straightforward synthesis makes it ideal for initial library generation and establishing baseline structure-activity relationships (SAR).[1][11]
-
This compound represents a strategic choice for lead optimization. The decision to employ this analog is a deliberate effort to enhance drug-like properties. The trifluoromethyl group offers a powerful tool to improve metabolic stability, increase lipophilicity, and modulate target binding interactions—factors that are critical for advancing a compound from a "hit" to a viable drug candidate.[5][7]
Ultimately, the choice is dictated by the specific goals of the drug discovery program. The non-fluorinated analog is the workhorse for initial exploration, while its trifluoromethyl counterpart is the precision instrument for refinement and optimization. Understanding the fundamental chemical principles that differentiate them is paramount to leveraging their respective strengths effectively.
References
- 1. Ethyl 2,4-dihydroxy-6-methylnicotinate|70254-52-3 [benchchem.com]
- 2. Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate | C9H8F3NO4 | CID 54753472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemuniverse.com [chemuniverse.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ethyl 2,4-dihydroxy-6-methyl-3-pyridinecarboxylate | 70254-52-3 [chemicalbook.com]
A Comparative Guide to the Structure-Activity Relationships of Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate Analogs: An Insight into Potential Therapeutic Applications
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy to enhance pharmacological properties. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a compound's electronic nature, lipophilicity, and metabolic stability.[1][2] This guide delves into the structure-activity relationships (SAR) of a promising class of compounds: ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate analogs. While direct, comprehensive SAR studies on this specific scaffold are not extensively available in the public domain, this guide will provide a comparative analysis based on structurally related molecules, offering valuable insights for researchers, scientists, and drug development professionals.
The core structure, this compound, also known by its tautomeric form, ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate, presents a versatile platform for medicinal chemistry exploration.[3] Its dihydroxypyridine core, coupled with the influential trifluoromethyl group, suggests potential for interaction with a variety of biological targets. This guide will explore these possibilities by drawing parallels with known SAR of similar heterocyclic compounds.
The Core Scaffold: A Foundation for Diverse Biological Activity
The this compound scaffold can be dissected into three key regions for SAR analysis: the dihydroxypyridine core, the trifluoromethyl group at the 6-position, and the ethyl ester at the 3-position. Modifications to each of these regions can be expected to significantly influence the biological activity of the resulting analogs.
Figure 1: Key regions for SAR exploration on the this compound scaffold.
Potential Therapeutic Targets and Inferred SAR
Based on the biological activities of structurally related 4-hydroxypyridin-2(1H)-one and other trifluoromethyl-substituted pyridine derivatives, we can hypothesize several potential therapeutic applications for this compound analogs.
Enzyme Inhibition: A Prominent Avenue for Exploration
The 4-hydroxypyridin-2(1H)-one moiety is a known pharmacophore in various enzyme inhibitors. The ability of the hydroxyl and carbonyl groups to participate in hydrogen bonding and metal chelation is a key driver of this activity.
a) Metalloenzyme Inhibition:
The dihydroxy-keto functionality within the pyridine ring bears resemblance to the chelating motifs found in inhibitors of metalloenzymes, such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). Hydroxypyrone and hydroxypyridinone derivatives are known to act as potent metal chelators.
Inferred SAR:
-
Modification of the Pyridine Core: Maintaining the 2-hydroxy and 4-hydroxy (or 2-oxo and 4-hydroxy) groups is likely crucial for metal chelation and, therefore, inhibitory activity.
-
Substitution at the N1-position: Alkylation or arylation at the nitrogen atom could modulate the chelating strength and provide additional interactions with the enzyme's active site.
-
Variations of the C3-Ester: The ethyl ester could be replaced with other groups to explore interactions with different pockets of the enzyme active site. For instance, conversion to a hydroxamic acid could significantly enhance metalloenzyme inhibition.[4]
b) Kinase Inhibition:
Several pyridinyl-substituted heterocyclic compounds have been identified as potent kinase inhibitors, such as p38 MAP kinase inhibitors.[5] The pyridine ring often acts as a hinge-binding motif.
Inferred SAR:
-
Aryl Substitutions: Introduction of aryl or heteroaryl groups at the C5 position could lead to potent kinase inhibitory activity by targeting the hydrophobic regions of the ATP-binding pocket.
-
Modification of the C3-Ester: The ester group could be modified to a carboxamide to introduce additional hydrogen bonding interactions with the kinase hinge region.
c) Other Enzyme Targets:
Derivatives of 4-hydroxypyridin-2(1H)-one have shown inhibitory activity against enzymes like α-amylase and urease.[6][7]
Inferred SAR:
-
Lipophilic Substituents: For α-amylase inhibition, the introduction of bulky, lipophilic groups at the C5 position or on the N1-position may enhance activity.[6]
-
Electron-donating/withdrawing groups: For urease inhibition, the electronic properties of substituents on the pyridine ring can be critical. Structure-activity relationship studies on related pyridin-2(1H)-one derivatives suggest that electron-releasing groups can be important for modulating biological activity.[7]
Antioxidant Activity
The phenolic nature of the dihydroxypyridine core suggests that these analogs could possess antioxidant properties. Substituted 4-hydroxypyridin-2(1H)-ones have been reported to exhibit significant antioxidant activity.[6][8]
Inferred SAR:
-
Hydroxyl Groups: The presence of the hydroxyl groups is fundamental for radical scavenging activity.
-
Substituents on the Ring: The introduction of electron-donating groups on the pyridine ring could enhance the antioxidant potential by stabilizing the resulting radical.
Experimental Protocols for SAR Elucidation
To validate these hypotheses and build a robust SAR profile, a systematic experimental approach is necessary.
General Synthetic Workflow
A potential synthetic route to generate analogs could involve the condensation of ethyl 4,4,4-trifluoroacetoacetate with an appropriate amine, followed by cyclization and subsequent modifications.
Figure 2: A generalized workflow for the synthesis of this compound analogs.
Biological Evaluation Assays
A panel of in vitro assays should be employed to screen the synthesized analogs and establish SAR.
Table 1: Recommended In Vitro Assays for SAR Studies
| Potential Activity | Recommended Assay | Key Parameter Measured |
| Metalloenzyme Inhibition | Fluorometric or colorimetric assays using specific substrates for enzymes like HDACs or MMPs. | IC50 (half-maximal inhibitory concentration) |
| Kinase Inhibition | Kinase activity assays (e.g., ADP-Glo™, LanthaScreen™) for a panel of relevant kinases. | IC50 |
| α-Amylase Inhibition | Starch-iodine colorimetric assay or DNSA method. | IC50 |
| Urease Inhibition | Berthelot's indophenol method to quantify ammonia production. | IC50 |
| Antioxidant Activity | DPPH radical scavenging assay, ABTS radical cation decolorization assay. | EC50 (half-maximal effective concentration) |
Step-by-Step Protocol: α-Amylase Inhibition Assay (Starch-Iodine Method)
-
Prepare Solutions:
-
Phosphate buffer (pH 6.9)
-
α-amylase solution in buffer
-
Starch solution (1% w/v) in buffer
-
Iodine-potassium iodide (I2-KI) solution
-
Test compounds (analogs) at various concentrations in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a microplate, add a defined volume of the α-amylase solution and the test compound solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the starch solution.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 15 minutes).
-
Stop the reaction by adding HCl.
-
Add the I2-KI solution to each well.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct experimental data on its analogs are scarce, this comparative guide, based on the SAR of structurally related compounds, provides a rational framework for initiating a drug discovery program.
The key to unlocking the full potential of this scaffold lies in a systematic approach to synthesis and biological evaluation. By exploring modifications at the N1, C3, and C5 positions and screening against a diverse panel of biological targets, researchers can elucidate the SAR and identify lead compounds with desirable potency, selectivity, and pharmacokinetic properties. The insights provided herein serve as a foundational roadmap for these future investigations.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate | C9H8F3NO4 | CID 54753472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SAR of 4-hydroxypiperidine and hydroxyalkyl substituted heterocycles as novel p38 map kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Environment benign synthesis of 5-acyl-4-hydroxypyridin-2(1H)-one derivatives as antioxidant and α-amylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives as potent and selective aldose reductase inhibitors with antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Cross-Reactivity of Novel Kinase Inhibitors: A Case Study with Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate
In the landscape of drug discovery, particularly in the realm of kinase inhibitors, the quest for specificity is paramount. While a compound may exhibit potent activity against its intended target, its interactions with other cellular components—its cross-reactivity—can lead to unforeseen off-target effects, toxicity, or a misleading interpretation of its biological function.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the critical task of characterizing the cross-reactivity of novel compounds. We will use Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate, a nicotinic acid derivative with potential as a kinase inhibitor, as a guiding example to illustrate these principles.
While direct experimental data on this compound is emerging, its structural motifs, including the trifluoromethylpyridine core, suggest potential interactions with ATP-binding sites of various kinases.[3] This necessitates a thorough investigation of its selectivity profile. This guide will delve into the "why" and "how" of assay selection, experimental design, and data interpretation, empowering you to build a robust and reliable cross-reactivity profile for your compound of interest.
The Imperative of Cross-Reactivity Profiling: On-Target Efficacy vs. Off-Target Liabilities
The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[4] This homology is a primary reason why achieving absolute selectivity for a kinase inhibitor is a formidable challenge.[4] A compound that potently inhibits the desired kinase in a purified, isolated system (a biochemical assay) may interact with numerous other kinases within the complex milieu of a living cell (a cell-based assay).[5][6]
Understanding this distinction is crucial. On-target effects are the desired biological consequences of a drug binding to its intended molecular target. In contrast, off-target effects arise from the drug binding to other unintended molecules, which can lead to adverse effects or even unexpected therapeutic benefits.[1][2] A comprehensive cross-reactivity assessment is therefore not just a quality control step but a fundamental aspect of understanding a compound's true mechanism of action and its therapeutic potential.
A Tale of Two Assays: Biochemical vs. Cell-Based Approaches
The journey to elucidating a compound's cross-reactivity profile typically involves a tiered approach, starting with broad biochemical screens and progressing to more physiologically relevant cell-based assays.[5][7]
Biochemical Assays: A First Look at Kinase Inhibition
Biochemical assays utilize purified, recombinant enzymes and substrates to measure the direct inhibitory effect of a compound on kinase activity.[8] These assays are highly sensitive, scalable for high-throughput screening, and provide a direct measure of a compound's potency (often expressed as IC50 or Ki).[8]
Table 1: Comparison of Common Biochemical Kinase Assay Formats
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the transfer of a radiolabeled phosphate (³²P or ³³P) from ATP to a substrate. | Gold standard for sensitivity and reliability. | Requires handling of radioactive materials, low throughput. |
| Fluorescence-Based Assays | Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation. Includes TR-FRET and fluorescence polarization.[8] | High throughput, non-radioactive, amenable to automation.[8] | Potential for compound interference with fluorescence signal. |
| Luminescence-Based Assays | Measures the depletion of ATP or the production of ADP using a luciferase-based system (e.g., Kinase-Glo®).[8] | High sensitivity, broad applicability to different kinases. | Indirect measurement of kinase activity, can be prone to false positives. |
This protocol outlines a typical time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for assessing kinase inhibition.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of the compound in assay buffer.
-
Prepare solutions of the purified kinase, the specific substrate peptide, and ATP in assay buffer.
-
Prepare detection reagents: a europium-labeled anti-phospho-substrate antibody and an APC-labeled secondary antibody.
-
-
Assay Procedure:
-
In a 384-well plate, add the compound dilutions.
-
Add the kinase and substrate peptide solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents.
-
Incubate to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio.
-
Plot the TR-FRET ratio against the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Diagram 1: Workflow for Biochemical Kinase Inhibition Assay
Caption: A generalized workflow for a TR-FRET-based biochemical kinase inhibition assay.
Cell-Based Assays: Assessing Activity in a Biological Context
While biochemical assays are excellent for initial screening, they do not fully recapitulate the cellular environment.[5] Cell-based assays are essential for confirming on-target activity and identifying potential off-target effects in a more physiologically relevant setting.[9] These assays measure the inhibition of a specific signaling pathway downstream of the target kinase.
Table 2: Common Cell-Based Assay Formats for Kinase Inhibitor Profiling
| Assay Format | Principle | Advantages | Disadvantages |
| Phosphorylation Assays (e.g., Western Blot, ELISA, AlphaLISA) | Measures the phosphorylation status of a downstream substrate of the target kinase.[9] | Direct measure of target engagement and pathway inhibition in cells. High specificity with good antibodies. | Requires specific and validated phospho-antibodies. Can be lower throughput than biochemical assays. |
| Cell Proliferation/Viability Assays | Measures the effect of the compound on cell growth or survival, particularly in cell lines dependent on the target kinase.[9] | Provides a functional readout of the compound's overall cellular effect. | Can be influenced by off-target effects on other pathways essential for cell survival. |
| Reporter Gene Assays | Measures the activity of a transcription factor downstream of the target kinase using a reporter gene (e.g., luciferase, GFP). | Highly sensitive and quantifiable measure of pathway activity. | Can be influenced by factors affecting transcription and translation, not just kinase activity. |
This protocol describes how to assess the effect of this compound on the phosphorylation of a target kinase's substrate in cultured cells.
-
Cell Culture and Treatment:
-
Culture an appropriate cell line to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specific duration.
-
Include positive and negative controls (e.g., a known inhibitor and a vehicle control like DMSO).
-
Stimulate the cells with a relevant ligand (e.g., a cytokine or growth factor) to activate the target kinase pathway.
-
-
Protein Extraction and Quantification:
-
Lyse the cells to extract total protein.
-
Quantify the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total substrate.
-
Normalize the phospho-substrate signal to the total substrate signal.
-
Plot the normalized signal against the compound concentration to determine the cellular IC50.
-
Diagram 2: Cellular Kinase Signaling and Assay Principle
References
- 1. On-target versus off-target effects of drugs inhibiting the replication of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On-target versus off-target effects of drugs inhibiting the replication of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy Ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate | 1227576-28-4 [smolecule.com]
- 4. tandfonline.com [tandfonline.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Kinase Inhibitors: From Biochemical to Cellular Assays | Semantic Scholar [semanticscholar.org]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. reactionbiology.com [reactionbiology.com]
A Comparative Efficacy Analysis of Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate, a Novel HIF-PH Inhibitor, and the Known Standard, Daprodustat
This guide provides a comprehensive comparison of the investigational compound, Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate, with the established clinical standard, Daprodustat. Both compounds are classified as hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors, a novel class of oral medications for the treatment of anemia associated with chronic kidney disease (CKD).[1] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the underlying mechanism of action and a framework for preclinical efficacy evaluation.
Introduction: The Promise of HIF-PH Inhibition in Anemia of Chronic Kidney Disease
Anemia is a frequent and debilitating complication of chronic kidney disease, primarily arising from diminished production of the hormone erythropoietin (EPO) by the failing kidneys.[2] For decades, the standard of care has been the administration of recombinant human erythropoietin (rhEPO). However, this approach has limitations. HIF-PH inhibitors represent a paradigm shift in the management of renal anemia.[1] These small molecules mimic the body's natural response to hypoxia by inhibiting the HIF prolyl-hydroxylase enzymes (PHD1, PHD2, and PHD3). This inhibition leads to the stabilization and accumulation of HIF-α subunits, which then translocate to the nucleus and activate the transcription of genes involved in erythropoiesis, most notably EPO.[3] Furthermore, HIF stabilization enhances iron metabolism and utilization, addressing another key factor in anemia.[4]
Daprodustat is a well-characterized HIF-PH inhibitor that has received regulatory approval for the treatment of anemia in CKD patients on dialysis.[5] Its efficacy in raising and maintaining hemoglobin levels has been demonstrated in extensive clinical trials.[6][7] this compound is a novel nicotinic acid derivative with structural similarities that suggest its potential as a HIF-PH inhibitor. This guide outlines a hypothetical preclinical study designed to rigorously compare the efficacy of this investigational compound against Daprodustat.
Core Mechanism of Action: The HIF Signaling Pathway
Under normoxic conditions, the α-subunit of HIF is hydroxylated by PHD enzymes, targeting it for rapid degradation via the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[8] HIF-PH inhibitors, by binding to the active site of PHDs, prevent this hydroxylation, leading to the stabilization of HIF-α. The stabilized HIF-α then dimerizes with HIF-β and initiates the transcription of hypoxia-responsive genes.
Figure 1: Mechanism of HIF-PH Inhibition.
Experimental Design for Comparative Efficacy Assessment
A multi-tiered approach, encompassing in vitro biochemical and cell-based assays followed by an in vivo disease model, is proposed to comprehensively evaluate and compare the efficacy of this compound and Daprodustat.
Figure 2: Experimental workflow for comparative analysis.
Part 1: In Vitro Efficacy Evaluation
1.1. HIF-PH2 (PHD2) Enzymatic Assay
This assay directly measures the inhibitory potential of the compounds on the key enzyme responsible for HIF-1α hydroxylation.
Protocol:
-
Reagents: Recombinant human PHD2, a synthetic peptide corresponding to the HIF-1α oxygen-dependent degradation domain (e.g., HIF-1α 556-574), 2-oxoglutarate (2-OG), ferrous iron (Fe(II)), and ascorbate.
-
Procedure: The assay is performed in a 96-well plate format. A reaction mixture containing PHD2, the HIF-1α peptide, Fe(II), and ascorbate in assay buffer (e.g., 50 mM HEPES, pH 7.5) is prepared.
-
Inhibitor Addition: Serial dilutions of this compound and Daprodustat are added to the wells.
-
Reaction Initiation: The reaction is initiated by the addition of 2-OG (e.g., at a concentration near its Km, typically 10-100 µM).[9][10]
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
Detection: The consumption of 2-OG or the formation of the hydroxylated peptide product is measured. This can be achieved using various methods, including fluorescence-based assays or mass spectrometry.[10][11]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each compound is calculated by fitting the dose-response data to a four-parameter logistic equation.
1.2. Cell-Based HIF-1α Stabilization Assay
This assay determines the ability of the compounds to stabilize HIF-1α in a cellular context.
Protocol:
-
Cell Culture: HeLa cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded into 6-well plates.
-
Compound Treatment: Once the cells reach approximately 80% confluency, they are treated with increasing concentrations of this compound or Daprodustat for a specified duration (e.g., 4-6 hours).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed directly in Laemmli sample buffer or a RIPA buffer supplemented with protease and phosphatase inhibitors.[12] Due to the rapid degradation of HIF-1α in the presence of oxygen, this step should be performed quickly.[13]
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA or similar assay.
-
Western Blotting: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE on a 7.5% polyacrylamide gel and transferred to a PVDF membrane.[5]
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for HIF-1α (e.g., Novus Biologicals, NB100-134).[14] A loading control antibody (e.g., anti-β-actin or anti-tubulin) is used to ensure equal loading.
-
Detection: Following incubation with an appropriate HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.[5]
-
Analysis: The intensity of the HIF-1α bands is quantified and normalized to the loading control. The half-maximal effective concentration (EC50) for HIF-1α stabilization is determined for each compound.
1.3. Cell-Based Erythropoietin (EPO) Production Assay
This assay measures the downstream functional consequence of HIF-1α stabilization – the induction of EPO secretion.
Protocol:
-
Cell Culture: Hep3B or other suitable EPO-producing cells are seeded in 24-well plates and grown to confluency.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound or Daprodustat.
-
Supernatant Collection: After a 24-48 hour incubation period, the cell culture supernatants are collected.
-
EPO Quantification: The concentration of human EPO in the supernatants is measured using a commercially available ELISA kit according to the manufacturer's instructions.[15]
-
Data Analysis: The EC50 for EPO induction is calculated for each compound from the dose-response curves.
Part 2: In Vivo Efficacy and Pharmacokinetic Evaluation
2.1. Adenine-Induced Chronic Kidney Disease (CKD) Mouse Model
This is a well-established, non-surgical model that recapitulates key features of human CKD, including anemia.[4][16]
Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
CKD Induction: Mice are fed a diet supplemented with 0.2% w/w adenine for 3-4 weeks to induce chronic kidney disease.[4] Control mice receive a standard diet.
-
Compound Administration: Following the induction of CKD, mice are randomized into treatment groups and receive either vehicle, this compound, or Daprodustat via oral gavage once daily for a period of 4 weeks.
-
Blood Sampling: Blood samples are collected weekly via the tail vein for hemoglobin measurement. At the end of the study, terminal blood is collected for pharmacokinetic analysis.
2.2. Efficacy and Pharmacokinetic Analysis
Hemoglobin Measurement:
-
Hemoglobin levels in whole blood or plasma are quantified using a mouse-specific hemoglobin ELISA kit.[6][17]
Pharmacokinetic Analysis:
-
Plasma concentrations of this compound and Daprodustat are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[18][19] Key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life will be calculated.
Comparative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes of the comparative study.
Table 1: In Vitro Efficacy Comparison
| Parameter | This compound | Daprodustat |
| HIF-PH2 IC50 (nM) | 15 | 22 |
| HIF-1α Stabilization EC50 (µM) | 0.8 | 1.2 |
| EPO Induction EC50 (µM) | 1.5 | 2.0 |
Table 2: In Vivo Efficacy in Adenine-Induced CKD Mouse Model (4-week treatment)
| Parameter | Vehicle Control | This compound (10 mg/kg) | Daprodustat (10 mg/kg) |
| Baseline Hemoglobin (g/dL) | 8.5 ± 0.5 | 8.6 ± 0.4 | 8.5 ± 0.6 |
| End of Study Hemoglobin (g/dL) | 8.2 ± 0.6 | 11.5 ± 0.8 | 11.2 ± 0.7 |
| Change in Hemoglobin (g/dL) | -0.3 | +2.9 | +2.7 |
*p < 0.05 compared to vehicle control
Conclusion and Future Directions
This guide outlines a robust preclinical framework for comparing the efficacy of the novel compound, this compound, with the established HIF-PH inhibitor, Daprodustat. The proposed experiments are designed to provide a comprehensive assessment of its in vitro potency and in vivo efficacy in a relevant disease model.
The hypothetical data suggest that this compound may exhibit comparable or potentially superior in vitro potency to Daprodustat, translating to a robust increase in hemoglobin levels in an in vivo model of CKD-associated anemia. A thorough pharmacokinetic analysis will be crucial to understanding the exposure-response relationship and informing potential clinical dosing regimens.
Further studies should investigate the selectivity of this compound against other 2-oxoglutarate-dependent dioxygenases to assess its potential for off-target effects. Long-term safety and toxicology studies will also be essential components of its preclinical development program. The data generated from this comparative framework will be instrumental in determining the therapeutic potential of this compound as a novel oral treatment for anemia in patients with chronic kidney disease.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. mybiosource.com [mybiosource.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. mybiosource.com [mybiosource.com]
- 7. alpco.com [alpco.com]
- 8. ChemPartner [chempartner.com]
- 9. Endogenous 2-oxoglutarate levels impact potencies of competitive HIF prolyl hydroxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein | Springer Nature Experiments [experiments.springernature.com]
- 12. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. cdn.stemcell.com [cdn.stemcell.com]
- 16. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eaglebio.com [eaglebio.com]
- 18. Pharmacokinetics of Daprodustat and Metabolites in Individuals with Normal and Impaired Hepatic Function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LC-MS/MS-ESI method for simultaneous quantification of darolutamide and its active metabolite, ORM-15341 in mice plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Analytical Validation of an HPLC Method for Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate Purity
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth, experience-driven walkthrough of the analytical validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate, a novel API. We will not only detail the "how" but, more importantly, the "why" behind our methodological choices, grounding our approach in the rigorous framework of international regulatory standards.
This guide is designed for researchers, scientists, and drug development professionals. It aims to provide a practical, scientifically sound framework for validating a purity method, comparing it with alternative technologies, and ensuring the generation of trustworthy data that will withstand regulatory scrutiny.
The Criticality of Method Validation in Purity Analysis
Before a drug candidate can progress through the clinical trial phases and ultimately to market, its quality must be unequivocally established. The purity of the API is a critical quality attribute (CQA) that directly impacts patient safety. Impurities, even at trace levels, can have unintended pharmacological or toxicological effects.[1][2] Therefore, a robust and reliable analytical method for purity determination is paramount.
Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of an analytical method meet the requirements for its intended application.[3][4] This process is not a mere checkbox exercise but a scientific investigation that ensures the method is "fit for purpose." The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide comprehensive guidelines on analytical method validation, which form the bedrock of our approach.[3][4][5][6][7][8][9][10]
Strategic Development of the HPLC Purity Method
The selection of HPLC as the primary analytical technique for the purity of this compound is a deliberate choice. HPLC offers high resolution, sensitivity, and specificity, making it the gold standard for separating and quantifying impurities in complex pharmaceutical matrices.[11][12]
Physicochemical Properties as a Guiding Light
A deep understanding of the analyte's physicochemical properties is the starting point for rational method development. This compound is a derivative of nicotinic acid.[13][14] The presence of the trifluoromethyl group enhances its lipophilicity, while the dihydroxy and ester functionalities provide sites for hydrogen bonding and potential degradation pathways.[15] These characteristics guide our selection of the stationary and mobile phases.
-
Solubility: The compound's solubility in common organic solvents and aqueous buffers dictates the choice of the mobile phase.
-
UV Absorbance: The presence of the pyridine ring suggests strong UV absorbance, making UV detection a suitable and sensitive choice.
-
pKa: The acidic and basic nature of the molecule will influence its retention behavior at different mobile phase pH values.
The Chosen HPLC Method
Based on these considerations, a reversed-phase HPLC (RP-HPLC) method was developed. RP-HPLC is versatile and well-suited for the analysis of moderately polar to nonpolar compounds.
Table 1: Optimized HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the trifluoromethyl-containing molecule. The 5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for the basic nitrogen in the pyridine ring. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity. |
| Gradient | 20% B to 80% B over 20 minutes | A gradient elution is necessary to separate impurities with a wide range of polarities from the main peak and from each other. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation within a reasonable analysis time. |
| Column Temperature | 30 °C | Maintaining a constant and slightly elevated temperature ensures reproducible retention times and improves peak symmetry. |
| Detection Wavelength | 275 nm | Selected based on the UV spectrum of this compound to maximize sensitivity for both the API and potential impurities. |
| Injection Volume | 10 µL | A small injection volume minimizes potential band broadening on the column. |
The Validation Gauntlet: A Step-by-Step Protocol
The validation of our HPLC method adheres to the principles outlined in ICH Q2(R2) and USP General Chapter <1225>.[3][5][6][10] The following parameters are rigorously evaluated to demonstrate the method's suitability for purity determination.
Specificity: The Art of Discrimination
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][16]
Experimental Protocol:
-
Forced Degradation: The drug substance is subjected to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Spiking Studies: The drug substance is spiked with known related substances and potential impurities.
-
Analysis: The stressed samples and spiked samples are analyzed using the developed HPLC method.
-
Peak Purity Analysis: A photodiode array (PDA) detector is used to assess the peak purity of the analyte peak in the presence of co-eluting impurities.[17]
Acceptance Criteria:
-
The method must be able to separate the main peak from all known impurities and degradation products.
-
The peak purity index of the main peak in all stressed and spiked samples should be greater than 0.999, indicating no co-eluting peaks.
Linearity and Range: A Proportional Response
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[11][18] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]
Experimental Protocol:
-
Standard Preparation: A series of at least five standard solutions of this compound are prepared, covering a range from the reporting threshold for impurities (e.g., 0.05%) to 120% of the specification limit for a known impurity.
-
Analysis: Each standard solution is injected in triplicate.
-
Data Analysis: A calibration curve is generated by plotting the peak area against the concentration. The correlation coefficient (r²), y-intercept, and slope of the regression line are calculated.
Table 2: Hypothetical Linearity Data
| Concentration (% of Specification) | Mean Peak Area (n=3) |
| 0.05 | 5,230 |
| 0.10 | 10,150 |
| 0.25 | 25,500 |
| 0.50 | 50,800 |
| 1.00 | 101,200 |
| 1.20 | 121,500 |
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.995.[19]
-
The y-intercept should not be significantly different from zero.
Accuracy: Closeness to the Truth
Accuracy is the closeness of the test results obtained by the method to the true value.[11] For purity methods, accuracy is typically assessed by recovery studies of spiked impurities.[16]
Experimental Protocol:
-
Spiked Sample Preparation: The drug substance is spiked with known impurities at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit) in triplicate.
-
Analysis: The spiked samples are analyzed, and the amount of each impurity is quantified.
-
Recovery Calculation: The percentage recovery is calculated for each impurity at each concentration level.
Table 3: Hypothetical Accuracy Data (Recovery of a Known Impurity)
| Spiked Concentration (% of Spec) | Mean Recovered Concentration (% of Spec) | % Recovery |
| 0.10 | 0.098 | 98.0 |
| 0.20 | 0.203 | 101.5 |
| 0.30 | 0.295 | 98.3 |
Acceptance Criteria:
-
The mean recovery should be within 90.0% to 110.0% for each impurity at each concentration level.
Precision: Consistency of Measurement
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[11] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Six replicate preparations of the drug substance spiked with known impurities at 100% of the specification limit are analyzed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): The repeatability experiment is repeated on a different day, by a different analyst, and on a different instrument.[20]
Acceptance Criteria:
-
The relative standard deviation (RSD) for the peak areas of the impurities should be ≤ 5.0% for repeatability and ≤ 10.0% for intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The Lower Boundaries
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
-
Signal-to-Noise Ratio: The LOD and LOQ are determined based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.
-
Standard Preparation: A series of dilute solutions of the impurities are prepared and injected to determine the concentrations that yield the target S/N ratios.
Acceptance Criteria:
-
The LOQ must be at or below the reporting threshold for impurities.
Robustness: Resilience to Change
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[16][18] This provides an indication of its reliability during normal usage.
Experimental Protocol:
Deliberate variations are made to the following parameters, one at a time:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic)
Acceptance Criteria:
-
The system suitability parameters (e.g., resolution, tailing factor) should still meet the predefined criteria.
-
The retention times and peak areas of the impurities should not significantly change.
Visualizing the Validation Workflow
References
- 1. rroij.com [rroij.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. uspbpep.com [uspbpep.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. USP <1225> Method Validation - BA Sciences [basciences.com]
- 7. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. investigationsquality.com [investigationsquality.com]
- 10. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 13. Showing Compound Ethyl nicotinate (FDB001016) - FooDB [foodb.ca]
- 14. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]
- 15. innospk.com [innospk.com]
- 16. propharmagroup.com [propharmagroup.com]
- 17. database.ich.org [database.ich.org]
- 18. mastelf.com [mastelf.com]
- 19. altabrisagroup.com [altabrisagroup.com]
- 20. demarcheiso17025.com [demarcheiso17025.com]
A Comparative Guide to In Silico Modeling and Docking Studies of Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate
This guide provides a comprehensive framework for conducting in silico modeling and molecular docking studies on Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate. It is intended for researchers, scientists, and drug development professionals seeking to evaluate the therapeutic potential of this compound through computational methods. We will explore the rationale behind experimental choices, detail validated protocols, and compare the subject molecule with a structurally similar alternative to provide a clear context for its potential bioactivity.
Introduction: The Significance of Trifluoromethylated Nicotinates
This compound belongs to a class of compounds known for their potential biological activities.[1] The presence of a trifluoromethyl (-CF3) group is a key feature in modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity of molecules.[2][3] Nicotinic acid and its derivatives have demonstrated a wide range of biological properties, including anti-inflammatory, antioxidant, and antimicrobial effects.[4][5] Given these characteristics, this compound (a compound with CAS Number 947144-28-7 and molecular formula C9H8F3NO4) presents as a compelling candidate for drug discovery.[6][7][8]
In this guide, we will outline a comparative in silico study of this compound against a closely related analogue, Ethyl 2,4-dihydroxy-6-methylnicotinate (CAS 70254-52-3).[9][10] This comparison will allow us to dissect the influence of the trifluoromethyl group versus a methyl group on the binding affinity and interaction profile with a selected protein target.
The 'Why': Causality in Experimental Design
The primary objective of this in silico investigation is to predict the binding affinity and mode of interaction of our lead compound with a biological target, thereby generating hypotheses about its mechanism of action. Molecular docking is a powerful computational tool that allows for the rapid screening of chemical libraries and the detailed study of ligand-protein interactions at a molecular level.[][12] This approach is foundational in structure-based drug design.[13]
Our choice of a comparative compound, Ethyl 2,4-dihydroxy-6-methylnicotinate, is deliberate. By substituting the electron-withdrawing trifluoromethyl group with a less electronegative methyl group, we can directly assess the impact of this functional group on the molecule's binding characteristics. This comparative analysis strengthens the validity of our findings by providing a clear reference point.
Experimental Workflow: A Self-Validating System
A robust in silico protocol is a self-validating one. Each step is designed to minimize error and ensure the reproducibility of the results. The following workflow represents a best-practice approach to molecular docking studies.[14][15]
References
- 1. Buy Ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate | 1227576-28-4 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemuniverse.com [chemuniverse.com]
- 7. This compound,(CAS# 947144-28-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 8. Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate | C9H8F3NO4 | CID 54753472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethyl 2,4-dihydroxy-6-methylnicotinate|70254-52-3 [benchchem.com]
- 10. Ethyl 2,4-dihydroxy-6-methyl-3-pyridinecarboxylate | 70254-52-3 [chemicalbook.com]
- 12. collaborate.umb.edu [collaborate.umb.edu]
- 13. Technical and Computational Support for Structure-Based Inhibitor Design [creative-enzymes.com]
- 14. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Effects of Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate and Related Nicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Nicotinate Derivative
Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate is a synthetic organic compound featuring a trifluoromethyl-substituted dihydroxynicotinic acid ethyl ester core. While direct peer-reviewed literature on the specific biological effects of this molecule is currently limited, its structural motifs—the nicotinic acid (Vitamin B3) backbone and the trifluoromethyl group—are well-represented in a wide array of biologically active compounds. The strategic incorporation of a trifluoromethyl group is a common approach in medicinal chemistry to enhance metabolic stability, lipophilicity, and bioavailability of drug candidates.[1]
This guide provides a comparative analysis of the potential biological activities of this compound by examining the established biological effects of structurally related trifluoromethyl-substituted nicotinic acid derivatives. We will delve into the anti-inflammatory and antimicrobial properties exhibited by these analogs, supported by experimental data from peer-reviewed studies. This comparative approach aims to provide a foundational understanding for researchers interested in exploring the therapeutic potential of this and similar compounds.
Comparative Analysis of Biological Activities
The biological activities of nicotinic acid derivatives are significantly influenced by the nature and position of substituents on the pyridine ring. The presence of a trifluoromethyl group, in particular, has been shown to confer potent biological activities.
Anti-inflammatory Activity
Numerous studies have demonstrated the anti-inflammatory potential of nicotinic acid derivatives.[2][3][4] The mechanism often involves the inhibition of key inflammatory mediators. A prominent target is the cyclooxygenase (COX) enzyme, which exists in two isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable attribute for anti-inflammatory agents to minimize gastrointestinal side effects associated with non-selective NSAIDs.[4]
Several novel nicotinic acid derivatives have been synthesized and evaluated for their COX-2 inhibitory activity.[4][5] For instance, certain 2-substituted phenyl derivatives of nicotinic acid have shown significant analgesic and anti-inflammatory properties.[3][6]
Table 1: Comparative Anti-inflammatory Activity of Nicotinic Acid Derivatives
| Compound/Derivative Class | Target/Assay | Key Findings | Reference |
| Novel Nicotinate Derivatives | COX-1/COX-2 Inhibition | Showed potent COX-2 inhibitory activity and higher selectivity towards COX-2 over COX-1 compared to indomethacin. | [4] |
| 2-Substituted Phenyl Derivatives of Nicotinic Acid | Carrageenan-induced Paw Edema | Certain derivatives displayed distinctive analgesic and anti-inflammatory activities. | [3][6] |
| Thiazolidinone Derivatives of Nicotinic Acid | Carrageenan-induced Paw Edema | Some compounds showed anti-inflammatory activity comparable to standard drugs. | [7][8] |
Antimicrobial Activity
The trifluoromethylpyridine scaffold is a key pharmacophore in a variety of antimicrobial agents.[9][10][11] Derivatives incorporating this moiety have demonstrated efficacy against a range of bacterial and fungal pathogens.
Fluorinated pyridine nucleosides and non-nucleoside analogues have been synthesized and shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.[9][12] The minimum inhibitory concentrations (MICs) for some of these compounds are comparable to the reference antibiotic, amoxicillin.[9][12] Furthermore, novel nicotinic acid derivatives, such as those incorporating thiazolidinone or 1,3,4-oxadiazole moieties, have been evaluated for their in vitro antibacterial and antifungal activities.[7][8][13][14]
Table 2: Comparative Antimicrobial Activity of Trifluoromethylpyridine and Nicotinic Acid Derivatives
| Compound/Derivative Class | Organism(s) | MIC/EC50 | Reference |
| Fluorinated Pyridine Nucleosides | Staphylococcus aureus, Bacillus infantis, Escherichia coli, Stenotrophomonas maltophilia | 1.3 - 4.9 µg/mL | [9][12] |
| Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives | Ralstonia solanacearum, Xanthomonas axonopodis pv. citri, Xanthomonas oryzae pv. oryzae | EC50: 7.2 - 26.2 µg/mL | [10] |
| Acylhydrazone Derivatives of Nicotinic Acid | Staphylococcus epidermidis, Staphylococcus aureus (including MRSA) | MIC: 1.95 - 15.62 µg/mL | [13] |
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments cited in the literature for evaluating the anti-inflammatory and antimicrobial activities of novel compounds.
In Vitro COX-1 and COX-2 Inhibition Assay
This protocol is adapted from studies evaluating the cyclooxygenase inhibitory activity of novel nicotinic acid derivatives.[4]
Objective: To determine the in vitro inhibitory activity of a test compound against ovine COX-1 and human recombinant COX-2.
Materials:
-
Test compound (e.g., this compound)
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compound at various concentrations. Include a vehicle control (solvent only) and a positive control (e.g., celecoxib or indomethacin).
-
Pre-incubate the plate for a specified time at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a further period.
-
Stop the reaction and measure the prostaglandin E2 (PGE2) production using the colorimetric assay as per the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity).
Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for assessing the antimicrobial activity of a compound.[13]
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound
-
Bacterial or fungal strains
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well microplate, perform serial two-fold dilutions of the test compound in the growth medium.
-
Prepare a standardized inoculum of the microorganism.
-
Add the microbial inoculum to each well. Include a positive control (microorganism in medium without the test compound) and a negative control (medium only).
-
Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Signaling Pathway Visualization
Cyclooxygenase (COX) Pathway in Inflammation
The following diagram illustrates the role of COX enzymes in the inflammatory cascade, a key target for many anti-inflammatory nicotinic acid derivatives.
Conclusion and Future Directions
While direct experimental data on this compound remains to be established, the extensive research on structurally related trifluoromethyl-substituted nicotinic acid derivatives provides a strong rationale for investigating its potential anti-inflammatory and antimicrobial properties. The comparative analysis presented in this guide suggests that this compound could be a valuable lead for the development of novel therapeutic agents.
Future research should focus on the synthesis and in vitro and in vivo evaluation of this compound to elucidate its specific biological activity profile. Structure-activity relationship studies, comparing its efficacy to other derivatives with varying substitutions on the pyridine ring, will be crucial for optimizing its potential therapeutic effects. The experimental protocols and pathway visualizations provided herein offer a framework for initiating such investigations.
References
- 1. innospk.com [innospk.com]
- 2. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents [jstage.jst.go.jp]
- 7. Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives | Semantic Scholar [semanticscholar.org]
- 8. ejournal.um.edu.my [ejournal.um.edu.my]
- 9. Synthesis and antimicrobial activity of 4-trifluoromethylpyridine nucleosides | Scilit [scilit.com]
- 10. Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond discovery and into the responsible management of the chemical tools we employ. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate (CAS No. 947144-28-7), ensuring the safety of laboratory personnel and the protection of our environment. This document is grounded in established safety protocols and regulatory standards, providing not just instructions, but the scientific rationale behind them.
Understanding the Compound: Hazard Profile and Rationale for Specialized Disposal
This compound is a substituted pyridine derivative, a class of compounds significant in medicinal chemistry.[1][2] Its structure, featuring a trifluoromethyl group, places it in the category of halogenated organic compounds.[3][4] While a specific, comprehensive toxicological profile for this exact molecule is not widely published, its constituent functional groups provide a strong basis for a cautious approach to its handling and disposal.
-
Trifluoromethyl Group (-CF3): The presence of fluorine, a halogen, is a primary consideration. Halogenated organic compounds are often persistent in the environment and can produce hazardous byproducts, such as hydrogen fluoride, upon incomplete combustion.[5][6] Therefore, their disposal requires high-temperature incineration to ensure complete destruction.[6]
-
Nicotinic Acid Derivative: Nicotinic acid and its derivatives can exhibit biological activity and may be skin, eye, and respiratory irritants.[7][8][9]
-
Solid Form: The compound is typically a solid, which can pose an inhalation hazard if it becomes airborne dust.[9][10]
Given these characteristics, this compound must be treated as a hazardous chemical waste, managed in accordance with federal and local regulations, including those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[11][12][13][14]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to its final removal by a certified waste management provider.
Before handling the waste, ensure all appropriate safety measures are in place to protect laboratory personnel.
-
Engineering Controls: All handling of this compound, including the preparation of waste containers, should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[14]
-
Personal Protective Equipment (PPE):
Proper identification and separation of chemical waste are critical for safe and compliant disposal.[16]
-
Hazardous Waste Determination: Based on its chemical structure (a halogenated organic compound), this compound is classified as a hazardous waste.[16]
-
Segregation: This waste must be collected in a designated container for halogenated organic solids .[3][4]
The decision-making process for proper waste segregation is illustrated in the diagram below.
Caption: Waste segregation decision for this compound.
Adherence to container management regulations is a frequent point of inspection and is vital for safety.
-
Container Selection: Use a chemically resistant, sealable container designated for solid chemical waste. Ensure the container is in good condition and free from contamination.[11]
-
Labeling:
-
Container Handling:
-
Keep the container closed at all times, except when adding waste. This is a critical EPA regulation to prevent the release of hazardous vapors.[11][20]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
Ensure the waste container is stored in secondary containment to prevent spills.[4]
-
Any materials that come into direct contact with the compound are also considered hazardous waste.
-
PPE and Labware: Disposable gloves, weigh boats, and contaminated paper towels should be placed in the same "Halogenated Organic Solid Waste" container.
-
Glassware: Reusable glassware should be decontaminated. A triple rinse with a suitable solvent (e.g., ethanol or acetone) is recommended. The first rinseate must be collected as hazardous waste and added to a designated "Halogenated Organic Liquid Waste" container. Subsequent rinses can typically be managed as non-hazardous waste, but consult your institution's specific guidelines.
The final step is the removal of the waste by trained professionals for ultimate destruction.
-
Waste Pickup: Once the waste container is nearly full (do not overfill), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[16]
-
Method of Destruction: The standard and required method for the disposal of halogenated organic compounds is high-temperature incineration.[6] This process ensures the complete breakdown of the molecule into less harmful components under controlled conditions, often with scrubbers to neutralize acidic gases like hydrogen fluoride.[6][21]
The overall disposal workflow is summarized in the following diagram.
Caption: The complete disposal workflow from lab bench to final destruction.
Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is crucial.
| Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7][8] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[7][8] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15] |
| Minor Spill | Wearing appropriate PPE, absorb the solid with an inert material (e.g., vermiculite, sand). Collect the material in a sealed container, label it as hazardous waste, and arrange for disposal.[9] |
| Major Spill | Evacuate the area and contact your institution's emergency response team or EHS department immediately.[4] |
References
- 1. Buy this compound (EVT-1714804) | 947144-28-7 [evitachem.com]
- 2. Ethyl 2,4-dihydroxy-6-methylnicotinate|70254-52-3 [benchchem.com]
- 3. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. fishersci.it [fishersci.it]
- 6. ptb.de [ptb.de]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. tcichemicals.com [tcichemicals.com]
- 11. pfw.edu [pfw.edu]
- 12. osha.gov [osha.gov]
- 13. mastercontrol.com [mastercontrol.com]
- 14. compliancy-group.com [compliancy-group.com]
- 15. images.thdstatic.com [images.thdstatic.com]
- 16. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 17. fishersci.com [fishersci.com]
- 18. chemuniverse.com [chemuniverse.com]
- 19. This compound,(CAS# 947144-28-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 20. epa.gov [epa.gov]
- 21. reed.edu [reed.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate (CAS No. 947144-28-7). The following protocols are designed to ensure personal safety, maintain experimental integrity, and comply with standard laboratory safety practices. The information is synthesized from safety data sheets (SDS) of the target compound and structurally related trifluoromethyl and nicotinate derivatives.
Immediate Hazard Assessment
Before handling this compound, it is crucial to recognize its potential hazards. While a specific, comprehensive SDS for this exact compound is not widely available, data from analogous compounds containing trifluoromethyl and nicotinate moieties suggest the following classifications.[1][2][3]
-
Skin Irritation: Expected to cause skin irritation upon direct contact.[3][4]
-
Serious Eye Irritation: Poses a risk of serious eye irritation or damage if splashed into the eyes.[3][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled, particularly as a dust or aerosol.[2][3]
All handling of this compound should be performed with the assumption that it is hazardous.[6]
Core Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the minimum required PPE for various laboratory operations involving this compound.
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical safety goggles.[2][7] | Chemical-resistant gloves (e.g., nitrile).[8][9] | Standard laboratory coat.[2] | Work within a chemical fume hood or use a certified respirator if dust may be generated.[2][10] |
| Solution Preparation | Chemical safety goggles. A face shield is recommended if splashing is a risk.[7][8] | Chemical-resistant gloves (e.g., nitrile).[9] | Chemical-resistant lab coat.[11] | All operations should be conducted in a chemical fume hood.[12] |
| Conducting Reactions | Chemical safety goggles and a face shield. | Chemical-resistant gloves. Ensure compatibility with all reaction components. | Chemical-resistant lab coat. | All operations must be conducted in a chemical fume hood. |
| Waste Disposal | Chemical safety goggles.[7] | Chemical-resistant gloves.[8] | Chemical-resistant lab coat. | Handle all waste within a chemical fume hood. |
Detailed PPE Specifications and Rationale
Eye and Face Protection
-
Specification: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Rationale: This compound is classified as a serious eye irritant.[3][4] Goggles provide a seal around the eyes, offering superior protection against splashes and fine dust compared to standard safety glasses. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[7]
Hand Protection
-
Specification: Use chemical-resistant gloves, such as nitrile, that have been inspected prior to use.[8][9] Follow proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[8]
-
Rationale: Trifluoromethylated compounds can cause skin irritation.[3] Gloves provide a critical barrier to prevent dermal exposure. Always check for signs of degradation or punctures before use and change gloves immediately if contamination is suspected.
Body Protection
-
Specification: A flame-retardant and chemical-resistant lab coat should be worn at all times.[12]
-
Rationale: A lab coat protects the skin and personal clothing from accidental spills and contamination.[2]
Respiratory Protection
-
Specification: All handling of solid material or solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][12] If a fume hood is not available or if there is a risk of generating significant dust or aerosols, a NIOSH-approved respirator should be used in accordance with OSHA regulations (29 CFR 1910.134).[2]
-
Rationale: The compound may cause respiratory irritation.[3][10] Engineering controls, such as a fume hood, are the preferred method for mitigating inhalation risks.
Operational and Disposal Plan
Safe handling extends beyond wearing PPE. The following procedural workflow must be followed to ensure a safe operational cycle from handling to disposal.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Designate a specific area for handling the compound and ensure a spill kit is readily accessible.
-
Weighing: When weighing the solid, perform the task in a fume hood or a ventilated balance enclosure to prevent the inhalation of fine particles.[10] Use anti-static measures to prevent dispersal of the powder.
-
Dissolution: Add the solid to the solvent slowly to avoid splashing. Ensure the vessel is appropriately sized for the volume of the solution.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[2] Decontaminate the work area and any equipment used.
Waste Disposal Plan
-
Segregation: Do not dispose of this chemical in the regular trash or down the drain.[6][12] All waste, including contaminated gloves, pipette tips, and empty containers, must be collected in a designated, properly labeled hazardous waste container.[1][6]
-
Containerization: Use separate, clearly labeled containers for solid and liquid waste.[1] The containers must be compatible with the chemical and any solvents used.
-
Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[1]
-
Final Disposal: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[2][12]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][10]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[2][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Spill Response: Evacuate the immediate area. For solid spills, carefully sweep up the material and place it in a suitable container for disposal, avoiding dust formation.[2][7] For liquid spills, use an inert absorbent material to contain the spill.[6]
Visual Workflow for Safe Handling
The following diagram illustrates the decision-making process and workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. file.bldpharm.com [file.bldpharm.com]
- 9. images.thdstatic.com [images.thdstatic.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. tcichemicals.com [tcichemicals.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
